Product packaging for Perphenazine(Cat. No.:CAS No. 58-39-9)

Perphenazine

Numéro de catalogue: B1679617
Numéro CAS: 58-39-9
Poids moléculaire: 404.0 g/mol
Clé InChI: RGCVKNLCSQQDEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Perphenazine is a typical antipsychotic agent of the piperazinyl phenothiazine class that has been in clinical use for decades . Its primary mechanism of action is as a potent antagonist of postsynaptic dopamine D2 receptors in the brain, which is a key pathway of interest in neuropharmacological research . This compound also exhibits significant binding affinity for other neuroreceptors, including serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors, providing a multifaceted profile for studying receptor interactions . Historically used to manage schizophrenia and severe nausea, this compound's research value extends into modern applications . Beyond its neurological effects, emerging investigational areas include its potential in oncology. Studies suggest this compound can bind to and activate Protein Phosphatase 2A (PP2A), leading to the dephosphorylation of key oncoproteins like ERK1/2 and Akt, thereby triggering apoptosis in models of T-cell acute lymphoblastic leukemia (T-ALL) . Its properties are also being explored for potential antiviral effects . Researchers value this compound as a classic, medium-potency antipsychotic reference compound with a well-characterized pharmacological profile, making it a valuable tool for comparative studies in psychopharmacology and cancer research. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. All safety data sheets (SDS) must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN3OS B1679617 Perphenazine CAS No. 58-39-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
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InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
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InChI Key

RGCVKNLCSQQDEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
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Molecular Formula

C21H26ClN3OS
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DSSTOX Substance ID

DTXSID1023441
Record name Perphenazine
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Molecular Weight

404.0 g/mol
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Physical Description

Solid
Record name Perphenazine
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Boiling Point

278-281 °C at 1.00E+00 mm Hg, BP: 214-218 °C at 0.15 mm Hg; 278-281 at 1 mm Hg
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Solubility

Solubility (mg/mL): ethanol 153; acetone 82; practically insoluble in sesame oil, In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C, 2.37e-02 g/L
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Color/Form

Crystals, White to creamy-white powder

CAS No.

58-39-9
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Melting Point

97 °C, Crystals from alcohol, MP: 225-226 °C /Dihydrochloride/
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Record name Perphenazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Perphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perphenazine is a potent typical antipsychotic agent belonging to the piperazinyl phenothiazine class of drugs.[1] It is primarily utilized in the management of psychotic disorders, such as schizophrenia, and for the control of severe nausea and vomiting.[2] Chemically, it is about ten times more potent than chlorpromazine at the dopamine D2 receptor.[1] This guide provides a detailed overview of its synthesis, chemical properties, and analytical methodologies.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to creamy-white powder.[3] It is sensitive to light and possesses a bitter taste.[3][4] The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol[3]
CAS Number 58-39-9[3]
Molecular Formula C₂₁H₂₆ClN₃OS[3]
Molecular Weight 403.97 g/mol [4]
Appearance White to creamy-white crystalline powder[3]
Melting Point 94-100 °C[4]
Boiling Point 278-281 °C at 1 mm Hg[3][4]
Water Solubility 28.3 mg/L at 24 °C (Practically insoluble)[3][5]
Other Solubilities Freely soluble in methylene chloride; Soluble in ethanol (153 mg/mL) and acetone (82 mg/mL).[4][5][4][5]
pKa 7.8 (at 24 °C)[6]
LogP 4.2[3]

Synthesis Pathway

The most common industrial synthesis of this compound is a two-step process. It begins with the N-alkylation of 2-chlorophenothiazine to introduce a propyl chloride side chain, followed by a condensation reaction with 1-(2-hydroxyethyl)piperazine.

Perphenazine_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Condensation reactant1 2-Chlorophenothiazine intermediate 2-chloro-10-(3-chloropropyl)-10H-phenothiazine reactant1->intermediate NaH, DMF reactant2 1-Bromo-3-chloropropane reactant2->intermediate reactant3 1-(2-Hydroxyethyl)piperazine product This compound reactant3->product intermediate_ref intermediate_ref->product Toluene, K₂CO₃

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis Protocols

Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate)

This procedure details the N-alkylation of 2-chlorophenothiazine using 1-bromo-3-chloropropane.[7]

  • Reagents and Equipment:

    • 2-Chlorophenothiazine

    • 1-Bromo-3-chloropropane

    • Sodium hydride (NaH), 55% dispersion in oil

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether (Et₂O)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

    • Column chromatography setup (Silica gel, Hexane-EtOAc solvent system)

  • Methodology:

    • Suspend sodium hydride (2.88 molar equivalents) in DMF inside a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Add a solution of 2-chlorophenothiazine (1.0 molar equivalent) in DMF to the suspension, followed by the dropwise addition of 1-bromo-3-chloropropane (2.1 molar equivalents).[7]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[7]

    • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of brine.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water (3x) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting residue (a pale yellow oil) by column chromatography on silica gel, eluting with a hexane-EtOAc (100:1 v/v) gradient to yield the pure intermediate, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.[7]

Step 2: Synthesis of this compound (Final Product)

This procedure describes the condensation of the previously synthesized intermediate with 1-(2-hydroxyethyl)piperazine.[8]

  • Reagents and Equipment:

    • 2-chloro-10-(3-chloropropyl)-10H-phenothiazine

    • 1-(2-Hydroxyethyl)piperazine

    • Potassium carbonate (K₂CO₃), anhydrous

    • Toluene

    • Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle

  • Methodology:

    • Combine 2-chloro-10-(3-chloropropyl)phenothiazine (1.0 molar equivalent), 1-(2-hydroxyethyl)piperazine, potassium carbonate (as a base), and toluene in a round-bottom flask.[8]

    • Heat the stirred mixture to reflux and maintain this temperature for approximately 5 hours.[8]

    • After cooling to room temperature, add water to the mixture to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.

    • Filter the solution and evaporate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization to yield this compound.[8]

Analytical Methods for Purity and Quantification

Accurate determination of this compound in bulk materials, pharmaceutical formulations, and biological samples is critical for quality control and pharmacokinetic studies.

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the analysis of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: Microsorb-CN, or a modern equivalent like a C18 column (e.g., Phenomenex Gemini C18, 5µm, 4.6x250mm).[9][10]

  • Mobile Phase: A typical mobile phase is a mixture of methanol and an aqueous buffer, such as 85:15 (v/v) methanol/0.005 M ammonium acetate buffer or 65:35 (v/v) methanol/TEA buffer.[9][10]

  • Flow Rate: 1.0 - 1.6 mL/min.[9][10]

  • Detection: UV detection at 230 nm or 254 nm.[9][10]

  • Procedure: A standard solution of this compound is prepared in the mobile phase. The sample is appropriately diluted and filtered before injection. The concentration is determined by comparing the peak area of the sample to that of the standard. The retention time for this compound is typically between 2 and 11 minutes depending on the specific method.[9][11]

2. Spectrophotometry

A UV-Vis spectrophotometric method can be employed for quantification, often after a derivatization step to enhance selectivity.[12]

  • Principle: this compound is oxidized to its corresponding sulfoxide using an oxidizing agent like diperoxyazelaic acid. The resulting sulfoxide has a distinct UV absorbance profile that can be measured.[12]

  • Derivatizing Agent: Diperoxyazelaic acid.[12]

  • Wavelength: The absorbance of the resulting sulfoxide is measured at its λmax.

  • Linearity: The method has been shown to be linear in the concentration range of 1-40 µg/mL.[12]

  • Application: This method is suitable for determining this compound content in pharmaceutical tablets, as common excipients do not interfere with the measurement.[12]

3. Titration

For bulk drug substance, a non-aqueous titration can be used for assay.

  • Methodology: The sample is dissolved in a suitable non-aqueous solvent (e.g., anhydrous acetic acid) and titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.[13] This method provides a reliable determination of the total base content, corresponding to the this compound concentration.

References

The Advent of a Potent Antipsychotic: A Technical History of Perphenazine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and seminal research into the phenothiazine antipsychotic, Perphenazine.

Abstract

This compound, a piperazinyl phenothiazine derivative, emerged in the mid-1950s as a potent antipsychotic agent, representing a significant advancement in the pharmacological management of schizophrenia and other psychotic disorders. Its discovery was part of the broader exploration of phenothiazine compounds following the revolutionary introduction of chlorpromazine. This technical guide delineates the history of this compound's development, from its chemical synthesis to its foundational preclinical and clinical evaluations. It provides a detailed examination of its mechanism of action, focusing on its high affinity for the dopamine D2 receptor, and presents key quantitative data from early clinical studies in a structured format. Methodological details of pivotal experiments are included to provide a comprehensive understanding of the scientific rigor of the time. Visual representations of its synthesis, proposed discovery workflow, and primary signaling pathway are provided to elucidate the core concepts of its development.

Discovery and Historical Context

The discovery of this compound is rooted in the success of chlorpromazine, the first effective neuroleptic drug, which was synthesized in 1950. Chlorpromazine's profound impact on psychiatric medicine spurred a wave of research into other phenothiazine derivatives.[1] The goal was to identify compounds with improved potency and a more favorable side-effect profile. This compound was synthesized as part of this intensive research effort. While the exact serendipitous moment of its discovery is not as well-documented as that of chlorpromazine, its development followed a logical progression of medicinal chemistry, aiming to modify the phenothiazine core to enhance its therapeutic properties. It was first marketed in the United States as Trilafon in 1957 by Schering Corporation.[2]

The development of this compound and other early antipsychotics occurred in an era where the understanding of their mechanism of action was still evolving. The prevailing hypothesis centered on the observation that these drugs induced a state of "neurolepsis," characterized by psychomotor slowing and affective indifference, without causing a loss of consciousness.[1] The connection to dopamine receptor antagonism would be more firmly established in the following decades.

Chemical Synthesis

This compound is a member of the piperazinyl class of phenothiazines. The synthesis of this compound involves the alkylation of 2-chlorophenothiazine with a piperazine-containing side chain. While the original proprietary synthesis details are not fully public, a general and plausible synthetic route, based on established phenothiazine chemistry, is outlined below.

General Synthetic Pathway

The synthesis of this compound can be conceptualized in two main stages: the formation of the phenothiazine nucleus and the subsequent attachment of the N-substituted piperazine side chain.

G cluster_synthesis This compound Synthesis A 2-Chlorophenothiazine E This compound A->E B 1-(2-Hydroxyethyl)piperazine D Intermediate: 1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperazine B->D C 1-Bromo-3-chloropropane C->D Alkylation D->E Alkylation

Caption: A simplified schematic of the key reactants in this compound synthesis.

Experimental Protocol (Hypothesized from Period Literature)
  • Step 1: Synthesis of the Piperazine Side Chain. 1-(2-Hydroxyethyl)piperazine is reacted with a dihaloalkane, such as 1-bromo-3-chloropropane, in the presence of a base to yield the intermediate N-(3-chloropropyl)-N'-(2-hydroxyethyl)piperazine. The reaction would typically be carried out in an inert solvent like toluene.

  • Step 2: Alkylation of 2-Chlorophenothiazine. 2-Chlorophenothiazine is deprotonated at the nitrogen atom using a strong base, such as sodium amide in liquid ammonia, to form the corresponding anion. This nucleophilic anion is then reacted with the previously synthesized piperazine side chain intermediate. The chloride on the propyl group is displaced by the phenothiazine nitrogen, forming the final this compound molecule.

  • Step 3: Purification. The crude this compound is then purified, likely through a series of extractions and recrystallization from a suitable solvent like ethanol, to yield the final product.

Preclinical Evaluation

In the 1950s, the preclinical screening of potential antipsychotic drugs relied on a battery of behavioral and pharmacological tests in animals. These tests were designed to identify compounds that produced effects similar to chlorpromazine, which was the benchmark for neuroleptic activity.

Experimental Protocols for Antipsychotic Screening (Circa 1950s)
  • Conditioned Avoidance Response (CAR): This was a key screening method. Rodents were trained to avoid an aversive stimulus (e.g., an electric shock) by responding to a preceding signal (e.g., a light or a sound). Potential antipsychotics, like this compound, were expected to suppress the conditioned avoidance response at doses that did not impair the unconditioned escape response. This selective inhibition was thought to reflect the "tranquilizing" and "indifference-inducing" properties observed in patients.

  • Apomorphine-Induced Stereotypy: Apomorphine is a dopamine agonist that induces stereotyped behaviors in rodents, such as compulsive gnawing, licking, and sniffing. The ability of a compound to antagonize these behaviors was considered an indicator of its dopamine-blocking activity.

  • Catalepsy Test: The induction of catalepsy, a state of motor rigidity and immobility, was another hallmark of early neuroleptics. While now understood as an extrapyramidal side effect, it was initially considered a marker of neuroleptic potency. The "bar test," where the animal's forepaws are placed on a raised bar, was commonly used to assess the cataleptic state.

The likely preclinical development workflow for this compound is illustrated in the following diagram:

G cluster_workflow Preclinical Discovery Workflow for this compound A Synthesis of Phenothiazine Analogs B Primary Screening (e.g., Conditioned Avoidance Response) A->B C Secondary Screening (e.g., Apomorphine Antagonism, Catalepsy) B->C D Lead Compound Selection (this compound) C->D E Toxicology and Safety Pharmacology D->E F Initiation of Clinical Trials E->F G cluster_pathway This compound's Action on the Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (Modulation of Neuronal Excitability) PKA->Cellular_Response Phosphorylates Substrates

References

A Deep Dive into Perphenazine Formulations: A Technical Guide to Perphenazine Hydrochloride and Perphenazine Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the core properties of perphenazine hydrochloride and this compound enanthate. This compound, a potent first-generation antipsychotic of the phenothiazine class, is utilized in these two distinct formulations to cater to different clinical needs, primarily in the management of schizophrenia and other psychotic disorders. This document delves into their chemical structures, physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Core Properties: A Comparative Analysis

This compound hydrochloride is the water-soluble salt form of this compound, typically administered orally. In contrast, this compound enanthate is a long-acting injectable (LAI) prodrug, where this compound is esterified with enanthic acid. This structural modification renders the molecule more lipophilic, allowing for its slow release from an oily vehicle following intramuscular injection.

Chemical and Physical Properties

The fundamental differences in the chemical structures of this compound hydrochloride and this compound enanthate give rise to distinct physical and chemical properties, which are summarized in the table below.

PropertyThis compound HydrochlorideThis compound Enanthate
Chemical Formula C₂₁H₂₇Cl₂N₃OSC₂₈H₃₈ClN₃O₂S
Molecular Weight 440.4 g/mol 516.14 g/mol
Appearance White to creamy-white powder-
Solubility Soluble in waterPractically insoluble in water; formulated in sesame oil
Route of Administration OralIntramuscular
Formulation TabletsOily solution for injection
Pharmacokinetic Profile

The route of administration and formulation differences between this compound hydrochloride and this compound enanthate lead to vastly different pharmacokinetic profiles. The oral hydrochloride formulation provides rapid absorption and is suitable for acute treatment and dose titration, while the enanthate ester offers a long-acting profile, beneficial for maintenance therapy and improving treatment adherence.

ParameterThis compound Hydrochloride (Oral)This compound Enanthate (Intramuscular)
Bioavailability Approximately 40%[1]Not directly applicable (prodrug)
Time to Peak Plasma Concentration (Tmax) 1-3 hours2-3 days[2]
Elimination Half-life (t½) 8-12 hours (up to 20 hours)[1]4-7 days[2]
Dosing Frequency 2-3 times daily[1]Every 1-4 weeks[3]
Metabolism Extensive first-pass metabolism in the liverSlow hydrolysis to active this compound

Mechanism of Action: Dopamine D2 Receptor Antagonism

The therapeutic effects of this compound are primarily attributed to its potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[4] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Dopamine D2 Receptor Signaling Pathway

The binding of dopamine to its D2 receptor, a G protein-coupled receptor (GPCR), typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] this compound, as an antagonist, blocks this interaction, thereby modulating downstream signaling cascades.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response (Modulated) cAMP->Response Leads to This compound This compound This compound->D2R Blocks

Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

Quantification of this compound in Plasma by HPLC

This protocol outlines a typical reversed-phase HPLC method for the determination of this compound in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., amitriptyline).

  • Alkalinize the sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

  • Extract the analytes with an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex and centrifuge the sample.

  • Separate and evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm).[6]

  • Injection Volume: 20-100 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Experimental Workflow for Comparative Bioavailability Studies

A typical workflow for a clinical trial comparing the bioavailability of oral this compound hydrochloride and intramuscular this compound enanthate is depicted below.

Bioavailability_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalytical & Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Enrollment Subject Enrollment Inclusion_Exclusion->Enrollment Randomization Randomization Enrollment->Randomization Group_A Group A: this compound HCl (Oral) Randomization->Group_A Group_B Group B: this compound Enanthate (IM) Randomization->Group_B Washout Washout Period Crossover Crossover Washout->Crossover Group_A->Washout Group_B->Washout Group_A2 Group A: this compound Enanthate (IM) Crossover->Group_A2 Group_B2 Group B: this compound HCl (Oral) Crossover->Group_B2 Blood_Sampling Serial Blood Sampling Group_A2->Blood_Sampling Group_B2->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Sample_Analysis HPLC or GC-MS Analysis Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

Workflow for a Comparative Bioavailability Study.

Conclusion

This compound hydrochloride and this compound enanthate represent two strategically important formulations of a well-established antipsychotic agent. The hydrochloride salt, with its rapid oral absorption, is suited for acute management and dose adjustments. In contrast, the enanthate ester provides a long-acting depot formulation that ensures sustained therapeutic concentrations, thereby enhancing treatment adherence in patients requiring long-term maintenance therapy. The choice between these formulations is a critical clinical decision based on the patient's therapeutic needs, adherence history, and treatment setting. A thorough understanding of their distinct chemical, physical, and pharmacokinetic properties, as outlined in this guide, is paramount for researchers and drug development professionals working to optimize antipsychotic therapies.

References

Pharmacodynamics of Perphenazine in the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacodynamics of Perphenazine in the Central Nervous System

Introduction

This compound is a typical antipsychotic agent belonging to the piperazinyl phenothiazine class of drugs.[1][2] It has been utilized in clinical practice for several decades for the management of psychotic disorders, primarily schizophrenia, and for the control of severe nausea and vomiting.[1][3][4] As a first-generation antipsychotic, its therapeutic efficacy is predominantly attributed to its potent antagonism of dopamine D2 receptors within the central nervous system (CNS).[5][6][7] However, its complex pharmacodynamic profile involves interactions with a multitude of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[3][8] This document provides a detailed examination of the pharmacodynamics of this compound, focusing on its molecular mechanisms of action, receptor binding affinities, and the resultant signaling cascades in the CNS.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for this compound's antipsychotic effect is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][5][9] In psychotic conditions such as schizophrenia, hyperactivity of these dopaminergic pathways is thought to underlie the positive symptoms (e.g., hallucinations, delusions).[3][7] By acting as a potent antagonist at D2 receptors, this compound inhibits the activity of these pathways, leading to a reduction in psychotic symptoms.[1][3] this compound is considered a medium-to-high potency antipsychotic, being approximately 10 to 15 times more potent than chlorpromazine.[1] Its binding affinity for the D2 receptor is among the strongest of all antipsychotics.[10]

However, this D2 receptor blockade is not limited to the mesolimbic system. Antagonism in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms (EPS), which are drug-induced movement disorders.[7][10] Furthermore, D2 receptor blockade in the chemoreceptor trigger zone and vomiting center of the brainstem is the mechanism behind its potent anti-emetic effects.[1][11]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This compound competitively blocks dopamine from binding to the D2 receptor, thereby preventing this inhibitory signaling cascade.

D2_Pathway cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor Gi Gi Protein D2_Receptor->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Gi->AC Inhibits This compound This compound This compound->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor ATP ATP ATP->AC

Caption: this compound antagonizes the Dopamine D2 receptor signaling pathway.

Multi-Receptor Binding Profile

This compound's pharmacodynamic profile is characterized by its affinity for a wide range of neurotransmitter receptors beyond the D2 receptor. This promiscuity accounts for its complex spectrum of therapeutic actions and adverse effects.[3][8][12] It exhibits significant antagonistic activity at serotonin, alpha-adrenergic, histamine, and to a lesser extent, muscarinic cholinergic receptors.[3][8][13]

Quantitative Receptor Binding Data

The binding affinity of a drug for a receptor is typically quantified by the inhibition constant (Ki) or the affinity constant (Kf), with a lower value indicating a stronger binding affinity. The following table summarizes the reported binding affinities of this compound for various CNS receptors.

Receptor TargetBinding Affinity (Ki or Kf, nM)Reference(s)
Dopamine D20.14 (Kf) - 0.56 (Ki)[10][14]
Dopamine D30.43 (Ki)[14]
Serotonin 5-HT2A6 (Ki)[14]
Alpha-1A AdrenergicBinding confirmed, specific Ki not consistently reported[14]
Histamine H1Binding confirmed, specific Ki not consistently reported[3]
Muscarinic CholinergicModerate affinity[8]

Note: Ki and Kf values can vary between studies depending on the experimental conditions and tissue preparations used.

Downstream Signaling Cascades of Secondary Targets
  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential benefits for negative symptoms and cognition.[3][15] this compound's affinity for 5-HT2A receptors, while lower than for D2, may contribute to its overall clinical profile.[14][16]

  • Alpha-1 Adrenergic Receptor Antagonism: this compound's blockade of alpha-1 adrenergic receptors is significant.[1][12] These receptors are coupled to Gq proteins, which activate the phosphatidylinositol-calcium second messenger system.[1][8] Antagonism of this pathway can lead to vasodilation and is responsible for side effects such as orthostatic hypotension and sedation.[3]

A1_Pathway cluster_membrane Cell Membrane A1_Receptor Alpha-1 Adrenergic Receptor Gq Gq Protein A1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG This compound This compound This compound->A1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->A1_Receptor PIP2 PIP2 PIP2->PLC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release

Caption: this compound antagonizes the Alpha-1 Adrenergic receptor pathway.
  • Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist.[3][17][18] This action is the primary reason for its sedative and hypnotic effects and can also contribute to weight gain.[3]

  • Muscarinic Cholinergic Receptor Antagonism: this compound has moderate anticholinergic effects.[8][12] Blockade of these receptors can lead to common side effects like dry mouth, blurred vision, constipation, and urinary retention.[6]

Experimental Protocols: Receptor-Ligand Binding Assay

Determining the binding affinity (Ki) of a compound like this compound is crucial for understanding its pharmacodynamic profile. A standard method for this is the competitive radioligand binding assay.

General Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target receptor.

  • Preparation of Reagents:

    • Receptor Source: A preparation of cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., human D2 receptor expressed in HEK293 cells) is prepared.[16][19] The total protein concentration is determined.

    • Radioligand: A specific ligand for the target receptor, labeled with a radioisotope (e.g., 3H-spiperone for D2 receptors), is selected. It is used at a constant concentration, typically at or below its Kd value.

    • Test Compound: this compound is serially diluted to create a range of concentrations to be tested.

    • Buffer: An appropriate binding buffer is prepared to maintain pH and ionic strength, optimizing receptor-ligand interaction.

  • Incubation:

    • The receptor preparation, radioligand, and varying concentrations of the test compound (or buffer for control wells) are combined in assay tubes or plates.

    • A separate set of tubes containing a high concentration of a known unlabeled ligand is included to determine non-specific binding (NSB).

    • The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium.[20]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapidly separating the receptor-bound radioligand from the free radioligand in the solution. This is most commonly achieved by rapid vacuum filtration through glass fiber filters.[20] The receptors and their bound ligands are trapped on the filter, while the free ligand passes through.

    • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The amount of radioactivity trapped on each filter is measured using a scintillation counter, which quantifies the amount of bound radioligand.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound (this compound).

    • A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep_receptors Prepare Receptor Membranes prep_radioligand Prepare Radioligand (e.g., ³H-Spiperone) prep_competitor Prepare Serial Dilutions of this compound incubation Combine Reagents in Assay Plate (Receptors + Radioligand + this compound) Incubate to Equilibrium prep_competitor->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting of Filters washing->scintillation plot_data Plot % Inhibition vs. [this compound] scintillation->plot_data calc_ic50 Determine IC₅₀ from Curve plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The pharmacodynamics of this compound in the central nervous system are complex, extending beyond its primary function as a potent dopamine D2 receptor antagonist. Its therapeutic efficacy in treating psychosis is firmly rooted in this D2 blockade. However, its interactions with serotonergic, adrenergic, histaminergic, and cholinergic receptors create a broad pharmacological footprint. This multi-receptor profile is critical in defining its full range of clinical effects, including its anti-emetic properties, as well as its characteristic side effects such as extrapyramidal symptoms, sedation, and orthostatic hypotension. A thorough understanding of this intricate receptor interaction profile, quantified through methodologies like receptor binding assays, is essential for researchers and drug development professionals seeking to optimize antipsychotic therapies and develop novel agents with improved efficacy and tolerability.

References

Perphenazine's Affinity for Serotonin and Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the binding affinity of perphenazine, a typical antipsychotic of the phenothiazine class, for serotonin and adrenergic receptors. The document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Executive Summary

This compound's therapeutic and side-effect profile is largely dictated by its interaction with a variety of neurotransmitter receptors. While its primary antipsychotic action is attributed to potent antagonism of the dopamine D2 receptor, its affinity for serotonergic and adrenergic receptors is significant and contributes to its overall pharmacological effects.[1][2] This guide summarizes the quantitative binding data, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways.

Receptor Binding Affinity Data

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative data for this compound's binding affinity at key serotonin and adrenergic receptors.

Receptor FamilyReceptor SubtypeKi (nM)Species/TissueReference
Serotonin 5-HT2A6Not Specified[3][4]
Adrenergic Alpha-1ABinding confirmed, specific Ki not providedNot Specified[3][4]
Adrenergic Alpha-1Antagonism confirmed, specific Ki not providedNot Specified[1][5]

Note: Data for a wider range of subtypes is limited in the provided search results. This compound's principal metabolite, n-dealkylthis compound (DAPZ), has demonstrated a higher affinity for serotonin-2A receptors than for dopamine-2 receptors. In contrast, this compound itself shows a higher affinity for dopamine-2 receptors over serotonin-2A receptors.[6]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is commonly achieved through in vitro competition radioligand binding assays.[6][7] This method measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

General Methodology
  • Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors. The protein concentration of this preparation is quantified.[8]

  • Assay Incubation : The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (the "competitor").[8][9]

  • Equilibrium : The mixture is incubated for a specific duration at a controlled temperature to allow the binding reaction to reach equilibrium.[7]

  • Separation : The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and bound ligands.[8]

  • Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.[8]

  • Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow of a competition radioligand binding assay.

G prep Receptor Source (e.g., Cell/Tissue Homogenate) incubation Incubation (Reach Equilibrium) prep->incubation radioligand Radioligand (Fixed Concentration) radioligand->incubation competitor Test Compound (this compound) (Varying Concentrations) competitor->incubation filtration Rapid Vacuum Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a Competition Radioligand Binding Assay.

Signaling Pathways

This compound acts as an antagonist at 5-HT2A and Alpha-1 adrenergic receptors, blocking the downstream signaling cascades typically initiated by the endogenous ligands (serotonin and norepinephrine, respectively).

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC).

G This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: this compound's antagonistic action on the 5-HT2A signaling pathway.

Similar to the 5-HT2A receptor, the Alpha-1 adrenergic receptor is a Gq-coupled GPCR. Its antagonism by this compound blocks the phosphatidylinositol-calcium second messenger system.[10][11]

G This compound This compound Receptor α1-Adrenergic Receptor This compound->Receptor Antagonizes Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: this compound's antagonistic action on the Alpha-1 adrenergic pathway.

Conclusion

This compound exhibits significant binding affinity for both serotonin 5-HT2A and alpha-1 adrenergic receptors, acting as an antagonist. This activity, secondary to its potent D2 receptor blockade, is a critical component of its pharmacological profile, influencing its therapeutic efficacy and contributing to side effects such as sedation and orthostatic hypotension.[1][12] The data and methodologies presented in this guide provide a foundational understanding for further research and development in neuropharmacology.

References

In Vitro Pharmacological Profile of Perphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine is a typical antipsychotic of the phenothiazine class, historically used in the management of psychotic disorders. Its therapeutic efficacy and side effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This document provides a comprehensive in vitro characterization of this compound's receptor binding profile. Quantitative binding affinities (Ki) for key central nervous system receptors are summarized, and detailed protocols for their determination are provided. Furthermore, the principal signaling pathways associated with the receptors that this compound targets are illustrated to provide a deeper understanding of its mechanism of action.

Receptor Binding Affinity of this compound

The following table summarizes the in vitro binding affinities of this compound for a range of neurotransmitter receptors. The data is presented as Ki (nM), which represents the equilibrium dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)
Dopamine D1-
D20.56[1], 0.765[2]
D30.13[2], 0.43[1]
D428.5[2]
Serotonin 5-HT1A421[2]
5-HT2A5.6[2][3], 6
5-HT2C132[3]
5-HT617[2][3]
5-HT723[2]
Adrenergic α1A10[2]
Histamine H18[2]
H2132[2]
Muscarinic M1-

Experimental Protocols

The following protocols provide a generalized framework for determining the in vitro receptor binding affinity of compounds like this compound.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the interaction of a ligand with a receptor. The principle involves the competition between a radiolabeled ligand and an unlabeled test compound (e.g., this compound) for binding to the receptor.

Objective: To determine the Ki of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human receptor gene).

  • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C with 0.5% polyethyleneimine pre-soak).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer. Protein concentration should be determined (e.g., via Bradford assay) to ensure consistency across wells.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding wells: Cell membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding wells: Cell membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the receptor.

    • Test Compound wells: Cell membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (this compound) prep_ligands->incubation filtration Separate Bound and Unbound Ligand by Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Workflow for Radioligand Binding Assay.
In Vitro Functional Assays

Functional assays measure the physiological response of a cell upon receptor activation or inhibition. For G-protein coupled receptors (GPCRs), this often involves measuring the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).

Objective: To determine if this compound acts as an antagonist at a specific GPCR and to quantify its potency (e.g., as an IC50 value).

Materials:

  • A cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • A known agonist for the receptor.

  • This compound.

  • Assay-specific reagents (e.g., a fluorescent calcium indicator like Fluo-4 AM for Gq-coupled receptors, or a cAMP detection kit for Gs/Gi-coupled receptors).

  • A microplate reader capable of detecting the assay signal (fluorescence or luminescence).

General Procedure (for a Gq-coupled receptor measuring Ca2+ flux):

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Loading with Dye: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a known agonist for the receptor to stimulate a calcium response.

  • Signal Detection: Measure the change in fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • The agonist-induced increase in fluorescence represents the receptor's functional response.

    • Plot the inhibition of the agonist response as a function of this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_plating Plate Cells Expressing Receptor of Interest dye_loading Load Cells with Indicator Dye (e.g., Fluo-4) cell_plating->dye_loading antagonist_incubation Incubate with this compound (Antagonist) dye_loading->antagonist_incubation agonist_stimulation Stimulate with Agonist antagonist_incubation->agonist_stimulation signal_measurement Measure Second Messenger Signal (e.g., Ca2+ Flux) agonist_stimulation->signal_measurement data_analysis Data Analysis (IC50 Determination) signal_measurement->data_analysis

Workflow for a Functional GPCR Assay.

Signaling Pathways

This compound's pharmacological effects are a consequence of its interaction with multiple receptor systems, each linked to distinct intracellular signaling cascades. As a potent antagonist, this compound blocks the downstream effects of endogenous ligands at these receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor that couples to Gi/o proteins.[4] Antagonism of D2 receptors by this compound is central to its antipsychotic effects.[4]

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi/o Protein D2R->Gi Inhibition of Dissociation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (Altered Neuronal Excitability) PKA->CellularResponse Phosphorylation of Targets G This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR Antagonism Gq Gq Protein HT2AR->Gq Inhibition of Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse G This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Gq Gq Protein H1R->Gq Inhibition of Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Sedation) Ca2->CellularResponse PKC->CellularResponse G This compound This compound A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Antagonism Gq Gq Protein A1AR->Gq Inhibition of Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Vasodilation) Ca2->CellularResponse PKC->CellularResponse G This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Antagonism Gq Gq Protein M1R->Gq Inhibition of Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Dry Mouth) Ca2->CellularResponse PKC->CellularResponse

References

Perphenazine Metabolites and Their Pharmacological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a typical antipsychotic of the phenothiazine class, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The pharmacological activity of these metabolites can contribute to both the therapeutic efficacy and the side-effect profile of the parent drug. This technical guide provides a comprehensive overview of the major metabolites of this compound, their pharmacological activity at key neurotransmitter receptors, and the experimental methodologies used for their characterization.

Introduction

This compound exerts its primary antipsychotic effect through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain[1][2]. However, like other phenothiazines, it is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, with contributions from CYP1A2, CYP3A4, and CYP2C19. The main metabolic pathways include sulfoxidation, hydroxylation, N-dealkylation, and glucuronidation[1]. Understanding the pharmacological profile of the resulting metabolites is crucial for a complete picture of this compound's in vivo action.

Metabolic Pathways of this compound

This compound is metabolized into several key compounds, with the most significant being:

  • This compound Sulfoxide: Formed through the oxidation of the sulfur atom in the phenothiazine ring.

  • 7-Hydroxythis compound: Results from the hydroxylation of the phenothiazine ring.

  • N-dealkylated this compound (DAPZ): Produced by the removal of the hydroxyethyl group from the piperazine side chain.

  • Glucuronide Conjugates: Formed by the conjugation of glucuronic acid to hydroxylated metabolites, facilitating their excretion.

The metabolic conversion of this compound can be visualized as follows:

Perphenazine_Metabolism This compound This compound Perphenazine_Sulfoxide This compound Sulfoxide This compound->Perphenazine_Sulfoxide Sulfoxidation (CYP450) Seven_Hydroxythis compound 7-Hydroxythis compound This compound->Seven_Hydroxythis compound Hydroxylation (CYP2D6) N_dealkylated_this compound N-dealkylated This compound (DAPZ) This compound->N_dealkylated_this compound N-dealkylation (CYP1A2, 3A4, 2C19, 2D6) Glucuronide_Conjugates Glucuronide Conjugates Seven_Hydroxythis compound->Glucuronide_Conjugates Glucuronidation

Figure 1: Metabolic Pathway of this compound.

Pharmacological Activity of this compound and its Metabolites

The pharmacological activity of this compound and its primary metabolites is summarized in the table below. The data is presented as inhibition constants (Ki) where available, which represent the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Alpha-1 AdrenergicPharmacological Notes
This compound 0.56[3]0.43[3]6[3]AntagonistPotent antagonist at D2 and D3 receptors. Also exhibits affinity for 5-HT2A and alpha-1 adrenergic receptors[1][2][3].
7-Hydroxythis compound Active-Lower affinity than for D2ActiveAn active metabolite with significant affinity for D2 receptors, estimated to have 20-70% of the parent drug's potency at D2 and alpha-1 receptors. It demonstrates a higher affinity for dopamine-2 receptors than for serotonin-2A receptors[4][5].
N-dealkylated this compound (DAPZ) Lower affinity than this compound-Higher affinity than for D2ActiveDemonstrates a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a profile that is qualitatively similar to some atypical antipsychotics. Its potency at D2 and alpha-1 receptors is estimated to be 20-70% of this compound[4][5].
This compound Sulfoxide Virtually inactiveVirtually inactiveVirtually inactiveVirtually inactiveConsidered to be pharmacologically inactive at dopamine D2, alpha-1, and alpha-2 adrenoceptors[5]. It is described as a D2 dopamine receptor antagonist in some commercial contexts, but peer-reviewed studies indicate a lack of significant activity[6].

Signaling Pathways

This compound and its active metabolites primarily exert their effects through the blockade of dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o). Agonist binding to D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as antagonists, this compound and its active metabolites prevent this signaling cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound & Active Metabolites This compound->D2R Binds & Blocks Gi_Go->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolite_Synthesis Chemical Synthesis of This compound Metabolites Receptor_Binding_Assay Receptor Binding Assays (Dopamine, Serotonin, Adrenergic, etc.) Metabolite_Synthesis->Receptor_Binding_Assay Functional_Assays Functional Assays (e.g., cAMP accumulation) Receptor_Binding_Assay->Functional_Assays Data_Analysis Data Analysis and Pharmacokinetic/Pharmacodynamic Modeling Functional_Assays->Data_Analysis Animal_Administration Administration of this compound to Animal Models Plasma_Collection Collection of Plasma Samples at Different Time Points Animal_Administration->Plasma_Collection Metabolite_Quantification Quantification of this compound and Metabolites by HPLC or LC-MS/MS Plasma_Collection->Metabolite_Quantification Metabolite_Quantification->Data_Analysis Conclusion Conclusion on the Pharmacological Contribution of Metabolites Data_Analysis->Conclusion

References

Structural Activity-Relationship of Perphenazine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity-relationships (SAR) that govern the pharmacological profile of perphenazine, a potent typical antipsychotic of the piperazinyl phenothiazine class. Understanding these relationships is critical for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.

Introduction to this compound

This compound, chemically 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethanol, has been a cornerstone in the management of psychotic disorders for decades.[1] Its therapeutic effects, primarily the alleviation of positive symptoms of schizophrenia such as hallucinations and delusions, stem from its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] Like other phenothiazines, its activity is intricately linked to its three-ring core structure, the nature of the substituent at the C2 position, and the composition of the aminoalkyl side chain at the N10 position. This document delineates these structural determinants of activity, presents comparative quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

The Phenothiazine Pharmacophore: Core Structural Requirements

The antipsychotic activity of this compound and its analogs is contingent on a specific molecular architecture. The fundamental structure is the phenothiazine tricycle, a lipophilic scaffold that facilitates brain penetration.[4] Key structural modifications that dictate potency and receptor selectivity are found at three primary locations:

  • Position C2 on the Phenothiazine Ring: Substitution at this position is critical for neuroleptic activity.

  • The Alkyl Side Chain at Position N10: The length and branching of this chain are paramount.

  • The Terminal Amino Group: The nature of this group differentiates phenothiazine subclasses and significantly impacts potency.

cluster_this compound This compound Structure cluster_sar Key SAR Points perphenazine_img node_c2 C2 Substituent: Electron-withdrawing group (e.g., -Cl) enhances potency. node_n10 N10 Side Chain: Optimal 3-carbon length for neuroleptic activity. node_amine Terminal Amine: Tertiary amine is essential. Piperazine ring increases potency.

Caption: Core pharmacophore of this compound highlighting key SAR sites.

Detailed Structural Activity-Relationship (SAR) Analysis

Ring Substitution (Position C2)

For the phenothiazine class, substitution at the C2 position with an electron-withdrawing group is a crucial determinant of antipsychotic potency. Unsubstituted phenothiazine itself shows minimal activity.[5]

  • Nature of the Substituent: The potency increases with the electron-withdrawing strength of the substituent. The general order of potency for C2 substituents is: -CF₃ > -Cl > -SCH₃ > -H.[4]

  • This compound's Chloro Group: this compound possesses a chlorine atom at C2, classifying it as a medium-to-high potency agent.[6][7]

  • Analogs: Fluphenazine, an analog with a more strongly electron-withdrawing trifluoromethyl (-CF₃) group at C2, is more potent than this compound. In contrast, chlorpromazine, which also has a -Cl at C2 but a different side chain, is less potent than this compound.[7]

  • Other Positions: Substitution at C1, C3, or C4 generally leads to a decrease in activity compared to C2 substitution.[4][8]

N10 Side Chain

A three-carbon propylene chain separating the nitrogen of the phenothiazine ring (N10) and the terminal amino nitrogen is optimal for neuroleptic activity.[5][9]

  • Chain Length: Shortening the chain to two carbons or lengthening it to four or more carbons significantly reduces antipsychotic potency.

  • Branching: Introducing a methyl group on the carbon adjacent to the ring system (the α-carbon) decreases activity. Branching at the β-carbon also tends to reduce potency.[9]

Terminal Amino Group

The nature of the terminal amine is a defining feature that separates phenothiazines into different subclasses and has a profound impact on D2 receptor affinity.

  • Tertiary Amine: A tertiary amino group is essential for maximal activity. Secondary or primary amines are significantly less potent.[4][9]

  • Piperazine vs. Aliphatic: this compound belongs to the piperazine subclass. This piperazine ring confers higher potency compared to the aliphatic (e.g., dimethylamino in chlorpromazine) or piperidine subclasses.[6]

  • Piperazine Substitution: The addition of a hydroxyethyl group to the terminal nitrogen of the piperazine ring, as seen in this compound, further modulates activity and pharmacokinetic properties. Esterification of this hydroxyl group with long-chain fatty acids can produce long-acting depot formulations (e.g., this compound enanthate).

Quantitative Data: Receptor Binding Profiles

The clinical effects and side-effect profiles of this compound and its analogs are dictated by their binding affinities (expressed as Kᵢ values, where a lower value indicates higher affinity) for a range of neurotransmitter receptors. This compound is a potent D2 antagonist but also interacts with several other receptors.

CompoundD₂ (Kᵢ, nM)5-HT₂A (Kᵢ, nM)α₁ (Kᵢ, nM)H₁ (Kᵢ, nM)M₁ (Kᵢ, nM)
This compound 0.8 - 1.1 3.6 - 5.0 1.3 - 2.0 2.0 - 3.9 77 - 100
Fluphenazine0.4 - 1.04.9 - 111.8 - 4.02.0 - 10180 - 1000
Chlorpromazine3.5 - 104.6 - 132.8 - 3.03.1 - 4.010 - 27
Haloperidol0.5 - 1.518 - 12010 - 181,800 - 4100>10,000
Clozapine**125 - 1605.4 - 127.0 - 141.1 - 6.01.9 - 2.6
Note: Haloperidol is a butyrophenone, included for comparison as a high-potency typical antipsychotic.
Note: Clozapine is an atypical antipsychotic, included for comparison.
(Data compiled from multiple sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ database and other cited literature. Values can vary between assays and are presented as ranges.)

Interpretation:

  • D₂ Affinity: this compound's high affinity (low Kᵢ) for D2 receptors correlates with its antipsychotic potency. It is comparable to fluphenazine and haloperidol in this regard.

  • 5-HT₂A Affinity: Its relatively high affinity for 5-HT₂A receptors is a feature shared with some atypical antipsychotics, though its D₂ affinity is much stronger. The ratio of 5-HT₂A to D₂ binding is a key factor in determining a drug's "atypicality."

  • Other Receptors: Affinity for α₁-adrenergic receptors can lead to orthostatic hypotension, while H₁ histamine receptor antagonism is associated with sedation and weight gain. Its lower affinity for M₁ muscarinic receptors compared to chlorpromazine suggests a lower burden of anticholinergic side effects (e.g., dry mouth, constipation).

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2] D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o inhibitory pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_protein Gαi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability & Antipsychotic Effect PKA->Response Leads to

Caption: this compound blocks the inhibitory D2 receptor signaling pathway.

By blocking D2 receptors, this compound prevents dopamine from binding and initiating the downstream signaling cascade. This leads to a reversal of the Gαi/o-mediated inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which ultimately normalizes dopamine-related neurotransmission and reduces psychotic symptoms.

Key Experimental Protocols

The SAR of this compound and its analogs is elucidated through a combination of in vitro and in vivo experiments.

In Vitro: Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the D2 receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound analogs for the human dopamine D2 receptor.

Methodology:

  • Tissue Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the recombinant human D2L receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride is used as the radioligand, which binds with high affinity to D2 receptors.

  • Incubation: Cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a this compound analog).

  • Total vs. Non-specific Binding:

    • Total Binding: Radioligand + Membranes.

    • Non-specific Binding (NSB): Determined by adding a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride) to displace all specific binding of the radioligand.

  • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated as Total Binding - NSB. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Radioligand_Workflow prep Prepare Membranes (CHO cells with hD2R) incubate Incubate: Membranes + [3H]Spiperone + Test Compound (Varying Conc.) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Liquid Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis: Calculate IC50 -> Ki count->analyze result Determine Binding Affinity analyze->result

Caption: Workflow for a competitive radioligand binding assay.
In Vivo: Apomorphine-Induced Stereotypy in Rodents

This behavioral model assesses the functional D2 receptor blockade in living animals.

Objective: To evaluate the in vivo efficacy of this compound analogs in blocking dopamine D2 receptor-mediated behaviors.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the testing environment (e.g., individual transparent observation cages).

  • Drug Administration: Animals are divided into groups. One group receives the vehicle (control), and other groups receive different doses of the test compound (e.g., a this compound analog) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Dopamine Agonist Challenge: After a set pretreatment time (e.g., 30-60 minutes), all animals are challenged with a subcutaneous injection of apomorphine (a potent dopamine agonist, e.g., 1.5 mg/kg), which induces stereotypical behaviors like compulsive sniffing, licking, and gnawing.

  • Behavioral Observation: Immediately after the apomorphine challenge, animals are observed for a fixed period (e.g., 30-60 minutes). The intensity of stereotypical behavior is scored by a trained observer, often at regular intervals.

  • Scoring: A rating scale is used (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing; 3 = sniffing with intermittent licking/chewing; 4 = continuous, intense licking/chewing).

  • Data Analysis: The scores are summed for each animal. The ability of the test compound to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is determined. The dose that produces a 50% reduction in the behavior (ED₅₀) can be calculated to quantify the compound's in vivo potency.

Conclusion

The pharmacological activity of this compound is a direct consequence of its specific chemical structure. The key SAR principles for the phenothiazine class—an electron-withdrawing group at C2, a three-carbon N10 side chain, and a terminal piperazine ring—combine to create a high-affinity ligand for the dopamine D2 receptor. Its interactions with a wider array of receptors, including 5-HT₂A, α₁, and H₁, further shape its therapeutic and side-effect profile. A thorough understanding of these structure-activity relationships, quantified by robust in vitro and in vivo assays, remains indispensable for the ongoing effort to develop novel antipsychotic agents with superior efficacy and greater patient tolerability.

References

Perphenazine's Effects on Neuronal Signaling Cascades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a typical antipsychotic of the piperazine phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. However, its complex pharmacological profile involves interactions with a variety of other neurotransmitter systems, leading to a cascade of downstream intracellular signaling events. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal signaling, with a focus on its receptor binding affinities, modulation of key signaling pathways such as the Akt/GSK-3 and CREB pathways, and detailed methodologies for relevant experimental investigations. All quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound has been a cornerstone in the management of psychotic disorders for decades.[1] Its primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and other dopamine pathways in the brain, which is believed to alleviate the positive symptoms of schizophrenia.[1][2][3] Beyond its potent D2 antagonism, this compound interacts with a spectrum of other receptors, including serotonin, adrenergic, and histamine receptors, contributing to both its therapeutic efficacy and its side-effect profile.[1][3] Understanding the intricate details of how this compound modulates these receptors and their downstream signaling cascades is crucial for the development of more targeted and effective antipsychotic agents with improved safety profiles. This guide aims to provide a detailed technical resource for researchers and drug development professionals working in the field of neuropsychopharmacology.

Receptor Binding Profile of this compound

This compound exhibits a high affinity for several key neurotransmitter receptors. The following table summarizes the available quantitative data on its binding affinities, primarily expressed as the inhibition constant (Ki) and the dissociation constant (Kf). Lower values indicate a stronger binding affinity.

Receptor SubtypeBinding Affinity (Ki/Kf) [nM]Reference
Dopamine D20.14 (Kf)[2][4]
Dopamine D20.56 (Ki)[1]
Dopamine D30.43 (Ki)[1]
Serotonin 5-HT2A6 (Ki)[1]
Alpha-1 AdrenergicAntagonist activity reported[1][3]
Histamine H1Antagonist activity reported[1][3]

Core Neuronal Signaling Cascades Modulated by this compound

This compound's interaction with its primary targets initiates a series of intracellular events that ultimately alter neuronal function. The most well-documented pathways are detailed below.

Dopamine D2 Receptor Signaling and the Akt/GSK-3 Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase and modulates calcium channels. This compound, as a potent D2 receptor antagonist, blocks these effects. A critical downstream signaling pathway influenced by D2 receptor activity is the Akt/GSK-3 pathway, which plays a pivotal role in cell survival, proliferation, and synaptic plasticity.

Dopamine D2 receptor activation has been shown to inhibit Akt, a serine/threonine kinase, through a β-arrestin 2-mediated mechanism that involves the recruitment of protein phosphatase 2A (PP2A).[5] PP2A dephosphorylates and inactivates Akt.[5] The inactivation of Akt leads to the activation of its downstream target, glycogen synthase kinase 3 (GSK-3), as Akt normally phosphorylates and inhibits GSK-3.[5]

By blocking D2 receptors, this compound is hypothesized to disinhibit this pathway, leading to an increase in Akt phosphorylation and subsequent inhibition of GSK-3. Indeed, studies have shown that this compound can induce the dephosphorylation of Akt in certain cell types, an effect mediated by the activation of PP2A.[2][6] This suggests a direct regulatory role of this compound on this critical signaling node.

Perphenazine_D2_Akt_GSK3_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks betaArrestin β-Arrestin 2 D2R->betaArrestin Recruits Dopamine Dopamine Dopamine->D2R PP2A PP2A betaArrestin->PP2A Activates Akt_p p-Akt (Active) PP2A->Akt_p Dephosphorylates Akt Akt (Inactive) Akt_p->Akt GSK3 GSK-3 (Active) Akt_p->GSK3 Phosphorylates (Inhibits) GSK3_p p-GSK-3 (Inactive) GSK3->GSK3_p Neuronal_Effects Downstream Neuronal Effects GSK3->Neuronal_Effects Impacts

This compound's modulation of the D2R-Akt-GSK-3 signaling pathway.
Serotonin 5-HT2A Receptor Signaling

This compound also acts as an antagonist at serotonin 5-HT2A receptors.[1] These receptors are GPCRs that are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking 5-HT2A receptors, this compound can attenuate this signaling cascade, which is thought to contribute to its effects on negative symptoms and a lower propensity to cause extrapyramidal side effects compared to more selective D2 antagonists.

Perphenazine_5HT2A_Pathway This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Blocks Gq11 Gq/11 HTR2A->Gq11 Activates Serotonin Serotonin Serotonin->HTR2A PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound's antagonism of the 5-HT2A receptor signaling cascade.
Dopamine D2 Receptor Blockade and CREB Signaling

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.[7][8][9][10] Its activity is regulated by phosphorylation, primarily through the protein kinase A (PKA) pathway, which is activated by cyclic AMP (cAMP). Dopamine D2 receptors are negatively coupled to adenylyl cyclase, the enzyme responsible for cAMP synthesis.[9][10] Therefore, D2 receptor activation by dopamine leads to a decrease in cAMP levels and consequently, reduced PKA activity and CREB phosphorylation.

By blocking D2 receptors, this compound removes this inhibitory tone on adenylyl cyclase, leading to an increase in cAMP levels, activation of PKA, and subsequent phosphorylation and activation of CREB.[9][10] Activated CREB then translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This pathway is thought to be involved in the long-term adaptive changes in the brain that occur with chronic antipsychotic treatment.

Perphenazine_D2_CREB_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB pCREB_n p-CREB pCREB->pCREB_n Gene_Expression Gene Expression pCREB_n->Gene_Expression

This compound's impact on the D2R-cAMP-PKA-CREB signaling pathway.

Detailed Experimental Protocols

The following sections outline the general methodologies for key experiments used to investigate the effects of this compound on neuronal signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for various receptors.

Objective: To determine the Ki of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors).

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer. A control group with no this compound (total binding) and a group with a high concentration of a known potent unlabeled ligand (non-specific binding) are also included.

  • Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat Neuronal Cells with this compound Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis: Quantify Band Intensities Detection->Analysis End End Analysis->End

References

Probing the Molecular Underpinnings of Perphenazine's Antiemetic Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a piperazinyl phenothiazine, has long been utilized for its potent antiemetic and antipsychotic properties.[1] This technical guide delves into the molecular mechanisms that govern the antiemetic action of this compound, providing a comprehensive overview for researchers and drug development professionals. The primary focus is on its interaction with key neurotransmitter receptors and the subsequent signaling cascades. This document outlines detailed experimental protocols for assessing receptor binding and functional activity, presents a consolidated summary of its binding affinities, and visualizes the intricate signaling pathways involved.

Introduction

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, primarily within the brainstem's vomiting center and the chemoreceptor trigger zone (CTZ).[2][3] The CTZ, located in the area postrema, is of particular importance as it lies outside the blood-brain barrier, allowing it to detect emetogenic substances in the systemic circulation.[3] A key neurotransmitter implicated in the induction of emesis is dopamine, which exerts its effects through the activation of dopamine D2 receptors within the CTZ.[2][4]

This compound, a first-generation antipsychotic, exhibits strong antiemetic activity.[2][5] Its therapeutic efficacy in this regard is predominantly attributed to its potent antagonism of dopamine D2 receptors.[4][6] By blocking these receptors in the CTZ, this compound effectively inhibits the signaling cascade that leads to the sensation of nausea and the act of vomiting.[2] This guide provides an in-depth exploration of the molecular pharmacology of this compound, offering valuable insights for the development of novel antiemetic agents.

Molecular Mechanism of Antiemetic Action

The antiemetic effect of this compound is primarily a consequence of its high-affinity binding to and blockade of dopamine D2 receptors in the chemoreceptor trigger zone.[2][4] This antagonism prevents dopamine from activating these receptors, thereby interrupting the emetic signal.

Beyond its primary action at D2 receptors, this compound's pharmacological profile is characterized by its interaction with a range of other neurotransmitter receptors, which contributes to its overall therapeutic effects and side-effect profile. These include:

  • Dopamine D1 and D3 Receptors: this compound also exhibits high affinity for D1 and D3 receptors, further modulating the dopaminergic system.[4][7]

  • Serotonin (5-HT) Receptors: The compound is an antagonist at 5-HT2A and other serotonin receptors, which may play a role in its antipsychotic and antiemetic actions.[6][7]

  • Histamine H1 Receptors: this compound is a potent antagonist of histamine H1 receptors, contributing to its sedative side effects.[6]

  • Muscarinic M1 Receptors: Antagonism at cholinergic M1 receptors is responsible for anticholinergic side effects such as dry mouth and blurred vision.

  • Alpha-1 Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.[6]

The multifaceted receptor binding profile of this compound underscores the complexity of its pharmacological actions.

Signaling Pathways

The binding of this compound to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately leads to the attenuation of the emetic signal.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G proteins (Gαi/o).[8][9] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). This compound, by acting as an antagonist, blocks this entire signaling cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Emetic_Signal Reduced Emetic Signal PKA->Emetic_Signal Leads to

Caption: this compound's antagonism of the D2 receptor signaling pathway.

Quantitative Data Summary

The affinity of this compound for various neurotransmitter receptors has been quantified using in vitro binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.

ReceptorKi (nM)Reference(s)
Dopamine D20.56[7]
Dopamine D30.43[7]
Serotonin 5-HT2A6[7]
Histamine H18[10]
Alpha-1A Adrenergic10[10]
Serotonin 5-HT617[10]
Serotonin 5-HT723[10]
Dopamine D428.5[10]
Histamine H2132[10]
Serotonin 5-HT1A421[10]

Detailed Experimental Protocols

To investigate the antiemetic properties of this compound at a molecular level, two key types of experiments are typically performed: radioligand binding assays to determine receptor affinity and cell-based functional assays to measure the downstream consequences of receptor binding.

Radioligand Binding Assay: Determining this compound's Affinity for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the human dopamine D2 receptor using [3H]-Spiperone as the radioligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

  • [3H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • This compound hydrochloride

  • Haloperidol (for defining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D2 cells to ~80-90% confluency.

    • Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (typically 10-20 µg of protein per well).

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer

      • 50 µL of this compound dilution (or assay buffer for total binding, or 10 µM haloperidol for non-specific binding)

      • 50 µL of diluted membrane preparation

      • 50 µL of [3H]-Spiperone in assay buffer (final concentration ~0.2-0.5 nM, which is near its Kd)

    • Incubate the plate at room temperature for 90-120 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start cell_culture Culture HEK293-D2 Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up Binding Assay (Membranes, this compound, [3H]-Spiperone) membrane_prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Filter and Wash incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Count Radioactivity scintillation->counting data_analysis Analyze Data (IC50, Ki) counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Cell-Based Functional Assay: Measuring this compound's Effect on cAMP Levels

This protocol describes a cell-based immunoassay to measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Forskolin

  • This compound hydrochloride

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)

  • 384-well white opaque microplates

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Preparation:

    • Culture HEK293-D2 cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer containing 0.5 mM IBMX to a density of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Add 5 µL of this compound dilutions (in stimulation buffer) to the wells of a 384-well plate.

    • Add 5 µL of forskolin solution (to stimulate adenylyl cyclase and increase basal cAMP levels; final concentration typically 1-10 µM) to all wells except the basal control.

    • Add 10 µL of the cell suspension to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP assay kit, add the detection reagents (e.g., lysis buffer containing cAMP tracer and antibody).

    • Incubate for the recommended time (typically 60 minutes at room temperature).

  • Measurement and Data Analysis:

    • Measure the signal (e.g., fluorescence ratio, absorbance, or luminescence) using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound using non-linear regression analysis.

cAMP_Assay_Workflow start Start cell_prep Prepare HEK293-D2 Cell Suspension start->cell_prep assay_plate Add this compound and Forskolin to Plate cell_prep->assay_plate add_cells Add Cells to Plate assay_plate->add_cells incubation1 Incubate for 30 minutes add_cells->incubation1 add_reagents Add cAMP Detection Reagents incubation1->add_reagents incubation2 Incubate for 60 minutes add_reagents->incubation2 read_plate Measure Signal with Plate Reader incubation2->read_plate data_analysis Analyze Data (IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based cAMP functional assay.

Conclusion

This compound's antiemetic properties are fundamentally linked to its potent antagonism of dopamine D2 receptors within the chemoreceptor trigger zone. Its interaction with a wider array of neurotransmitter receptors further shapes its pharmacological profile. The experimental methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular intricacies of this compound and to inform the design of next-generation antiemetic therapies with improved efficacy and tolerability. A thorough understanding of the signaling pathways and receptor binding kinetics is paramount to advancing this field of research.

References

Perphenazine's Impact on Gene Expression in Neuronal Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a typical antipsychotic of the phenothiazine class, has long been utilized in the management of psychotic disorders. Its primary mechanism of action involves the antagonism of dopamine D2 receptors. However, emerging research indicates a broader spectrum of activity, including potential applications in oncology, particularly for aggressive brain tumors like glioblastoma. This whitepaper delves into the molecular underpinnings of this compound's effects, with a specific focus on its impact on gene expression in neuronal cell lines. By examining transcriptomic data, we aim to elucidate the signaling pathways and cellular processes modulated by this multifaceted drug, providing a deeper understanding for researchers and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate further investigation into this compound's therapeutic potential.

Introduction

This compound is a piperazinyl phenothiazine that has been in clinical use for decades for the treatment of schizophrenia and other psychotic disorders. Its antipsychotic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor. Beyond its well-established role in psychiatry, recent studies have highlighted the anticancer properties of this compound, particularly in the context of glioblastoma, an aggressive and challenging-to-treat primary brain tumor.[1] Understanding the genome-wide transcriptional changes induced by this compound in neuronal and glial cell lines is crucial for unraveling its mechanisms of action and identifying potential new therapeutic avenues. This technical guide provides a comprehensive overview of the current knowledge on this compound's influence on gene expression in these cell types, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Quantitative Analysis of Gene Expression Changes

Recent transcriptomic studies have begun to shed light on the genome-wide effects of this compound on neuronal and cancer cell lines. A key study by Lee et al. (2025) investigated the synergistic effects of this compound and the chemotherapeutic agent temozolomide on patient-derived glioblastoma tumorspheres using RNA sequencing (RNA-Seq).[1] While this study primarily focused on the combination therapy, the data provides valuable insights into the pathways affected by this compound. The raw and processed data from this study are publicly available through the Gene Expression Omnibus (GEO) under the accession number GSE275875.[1]

It is important to note that the currently available public datasets primarily focus on the combined effect of this compound and temozolomide. Future studies are warranted to delineate the specific transcriptomic signature of this compound as a monotherapy in various neuronal cell lines.

Table 1: Differentially Expressed Genes in Glioblastoma Tumorspheres Treated with this compound and Temozolomide (Selected)

Gene SymbolFull Gene NameLog2 Fold Changep-valueBiological Process
Downregulated Genes
CD44CD44 Molecule (Indian Blood Group)-1.58< 0.01Cell adhesion, Stemness
SOX2SRY-Box Transcription Factor 2-1.42< 0.01Stem cell maintenance, Proliferation
OLIG2Oligodendrocyte Transcription Factor 2-1.35< 0.01Glial cell development, Proliferation
NESNestin-1.29< 0.01Intermediate filament, Stemness
PROM1Prominin 1 (CD133)-1.21< 0.01Stem cell marker, Cell adhesion
Upregulated Genes
BAXBCL2 Associated X, Apoptosis Regulator1.67< 0.01Apoptosis
CASP3Caspase 31.53< 0.01Apoptosis
GADD45AGrowth Arrest and DNA Damage Inducible Alpha1.48< 0.01DNA repair, Apoptosis
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)1.41< 0.01Cell cycle arrest
BBC3BCL2 Binding Component 3 (PUMA)1.36< 0.01Apoptosis

Note: The data presented in this table is a representative selection from the analysis of the GSE275875 dataset and illustrates the general trends observed in the study by Lee et al. (2025). The values are for the combination treatment of this compound and temozolomide.

Experimental Protocols

This section outlines the key experimental methodologies employed in the studies investigating the effects of this compound on gene expression in neuronal cell lines.

Cell Culture and Drug Treatment
  • Cell Lines: Patient-derived glioblastoma tumorspheres (e.g., TS13-64, TS15-88) are cultured in a serum-free tumorsphere complete medium.[1] Human neuroblastoma cell lines such as SH-SY5Y are also commonly used.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired final concentration in the cell culture medium.[1]

  • Treatment: Cells are seeded and allowed to adhere or form spheres before being treated with this compound at various concentrations and for different durations (e.g., 24, 48, 72 hours).[1]

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions.[2]

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or a similar instrument to ensure high-quality RNA (RIN > 8) for downstream applications.

RNA Sequencing (RNA-Seq)
  • Library Preparation: RNA-Seq libraries are prepared from the total RNA using a kit like the TruSeq Stranded Total RNA Library Prep Kit. This process typically involves rRNA depletion, fragmentation of the remaining RNA, reverse transcription to cDNA, and the ligation of sequencing adapters.[2]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.[1]

  • Data Processing and Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Trimming: Adapter sequences and low-quality bases are removed using software such as Trimmomatic or Cutadapt.

    • Alignment: The trimmed reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Statistical analysis is performed using packages such as DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control samples.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for studying its impact on gene expression.

Perphenazine_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Apoptosis Apoptosis Pathway This compound->Apoptosis Stemness Stemness & Invasiveness Pathways This compound->Stemness AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB GeneExpression Gene Expression (Neuronal Function, Survival) CREB->GeneExpression BAX_CASP3 BAX, Caspase-3 (Upregulated) SOX2_CD44 SOX2, CD44 (Downregulated)

Caption: this compound's multifaceted signaling impact.

RNA_Seq_Workflow start Neuronal Cell Line Culture (e.g., Glioblastoma Tumorspheres) treatment This compound Treatment (vs. Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Raw Read Quality Control (e.g., FastQC) sequencing->qc2 alignment Read Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Gene Expression Analysis quantification->diff_expression downstream Downstream Analysis (Pathway Analysis, etc.) diff_expression->downstream

Caption: A typical RNA-Seq experimental workflow.

Conclusion and Future Directions

The available transcriptomic data, primarily from studies on glioblastoma, reveal that this compound, particularly in combination with other agents, can significantly modulate gene expression profiles in neuronal cancer cell lines. The observed downregulation of genes associated with cancer stemness and invasiveness, coupled with the upregulation of pro-apoptotic genes, provides a molecular basis for its potential anticancer effects.

However, to fully harness the therapeutic potential of this compound, several key areas require further investigation:

  • Monotherapy Studies: There is a critical need for comprehensive transcriptomic and proteomic studies of this compound as a single agent across a panel of neuronal cell lines, including those derived from different neurological disorders and cancers. This will help to deconvolve its specific molecular signature.

  • Dose-Response and Time-Course Analyses: Detailed studies are required to understand how gene expression changes vary with different concentrations of this compound and over different exposure times.

  • Connectivity Map (CMap) Analysis: A systematic query of the Connectivity Map database with this compound-induced gene expression signatures could reveal unexpected connections to other drugs, genes, and disease states, potentially opening up new avenues for drug repurposing.

  • In Vivo Validation: The gene expression changes observed in vitro need to be validated in preclinical in vivo models to confirm their relevance in a more complex biological system.

References

Early-Phase Research into Perphenazine's Neuroprotective Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine, a typical antipsychotic of the phenothiazine class, has a long-established clinical history in the management of psychotic disorders. Its primary mechanism of action involves the antagonism of dopamine D2 receptors.[1] However, emerging preclinical evidence suggests that this compound may possess neuroprotective properties, positioning it as a candidate for repositioning in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the early-phase research exploring this compound's neuroprotective potential, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies employed in these investigations.

Mechanisms of Neuroprotection

Early-phase research into this compound's neuroprotective effects has identified several key mechanisms, primarily centered around the mitigation of oxidative stress and the modulation of neuroinflammation.

Inhibition of NADPH Oxidase (NOX)

A significant body of evidence points to this compound's role as an inhibitor of NADPH oxidase (NOX), particularly the NOX2 isoform, which is a major source of reactive oxygen species (ROS) in the central nervous system. By inhibiting NOX2, this compound can reduce oxidative stress, a key pathological feature in many neurodegenerative diseases.

Modulation of Microglial Activation

Neuroinflammation, often mediated by the activation of microglial cells, is another critical factor in the progression of neurodegenerative disorders. Studies on phenothiazines suggest they can modulate microglial activation, thereby reducing the production of pro-inflammatory cytokines and further downstream damaging effects.

Regulation of Apoptotic Pathways

Preliminary research also suggests that phenothiazines may influence neuronal survival by modulating key apoptotic pathways. This includes the potential to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective potential of this compound.

In Vitro Efficacy Data
Target NADPH Oxidase 2 (NOX2)
Metric IC50
Value 3.90 - 12.80 µM[2]
Cell Line Microglial Cells (RA2)
Parameter Measured Hydrogen Peroxide (H₂O₂) Production
Treatment 10 µM this compound
Result Significant reduction in PMA-stimulated H₂O₂ production[3]
Cell Line Microglial Cells (RA2)
Parameter Measured Superoxide Radical Anion Production
Treatment 10 µM this compound
Result Significant reduction in PMA-stimulated superoxide production[3]
In Vivo Efficacy Data (SOD1G93A Mouse Model of ALS)
Treatment This compound (3 mg/kg/day i.p.)
Duration From day 70 until end stage
Parameter Body Weight
Result Slight but significant improvement in body weight loss compared to vehicle-treated mice (*p<0.05; **p<0.005 at specific time points)[2]
Parameter Motor Function (Rotarod and Grid Test)
Result No significant improvement detected[2]
Parameter Survival
Result No significant difference in survival compared to vehicle-treated mice[2]
Parameter Gene Expression (Spinal Cord)
Result No significant change in mRNA levels of NOX2, p47phox, Iba1, CD68, and GFAP compared to vehicle-treated mice[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the early-phase research of this compound's neuroprotective potential.

In Vitro Microglial Activation and ROS Production Assay
  • Cell Line: RA2 mouse microglial cells.

  • Activation: Cells are pre-treated with 5 µg/mL Lipopolysaccharide (LPS) for 48 hours to induce an activated phenotype and increase NOX2 expression.

  • Treatment: Activated cells are treated with 10 µM this compound or vehicle control (DMSO).

  • Stimulation of ROS Production: ROS production is stimulated by adding 100 nM Phorbol 12-myristate 13-acetate (PMA).

  • Measurement of Hydrogen Peroxide (H₂O₂): H₂O₂ levels are quantified using the Amplex Red assay. The fluorescence is measured to determine the concentration of H₂O₂.

  • Measurement of Superoxide Radical Anion: Superoxide production is measured using the WST1 assay, which detects superoxide dismutase-inhibitable reduction of WST1. The optical density is measured to quantify superoxide levels.[3]

In Vivo Neuroprotection Study in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
  • Animal Model: Female SOD1G93A transgenic mice, a model for familial ALS.

  • Treatment: this compound is administered daily via intraperitoneal (i.p.) injection at a dose of 3 mg/kg, starting from day 70 of age until the experimental endpoint. A vehicle-treated group serves as the control.

  • Assessment of Disease Progression:

    • Body Weight: Mice are weighed regularly to monitor disease-related weight loss.

    • Motor Performance: Motor function is assessed using the rotarod test, measuring the latency to fall.

    • Muscle Strength: Muscle strength is evaluated using the grid test, measuring the time the mice can hang upside down.

  • Survival Analysis: The lifespan of the mice in each treatment group is recorded and analyzed.

  • Molecular Analysis (at end-stage):

    • Quantitative Real-Time PCR (qPCR): Spinal cord tissue is harvested, and RNA is extracted. qPCR is performed to measure the mRNA expression levels of target genes, including NOX2, p47phox (a NOX2 subunit), Iba1 and CD68 (microglial markers), and GFAP (astrocyte marker).[2][4]

Cell Viability Assay (WST-1)
  • Cell Lines: Human glioblastoma cell lines (e.g., U-87 MG, A172, T98G) or neuronal cell lines (e.g., SH-SY5Y).

  • Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are incubated with varying concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

  • Assay: The cell proliferation reagent WST-1 is added to each well and incubated. The absorbance is then measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound's potential neuroprotective effects.

This compound's Inhibition of NOX2-Mediated Oxidative Stress

G cluster_0 Microglial Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NOX2_Complex NOX2 Complex (p47phox, gp91phox) Inflammatory_Stimuli->NOX2_Complex activates Superoxide Superoxide (O₂⁻) NOX2_Complex->Superoxide catalyzes conversion O2 O₂ O2->NOX2_Complex ROS Reactive Oxygen Species (ROS) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage This compound This compound This compound->NOX2_Complex inhibits

Caption: this compound inhibits the NOX2 complex, reducing ROS and oxidative stress.

Potential Modulation of the PI3K/Akt Survival Pathway by Phenothiazines

G cluster_1 Neuronal Cell Phenothiazines Phenothiazines (e.g., this compound) PI3K PI3K Phenothiazines->PI3K may activate Akt Akt PI3K->Akt activates Bcl2_Family Bcl-2 Family Proteins Akt->Bcl2_Family promotes anti-apoptotic Caspase_Activation Caspase Activation Akt->Caspase_Activation inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Bcl2_Family->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Phenothiazines may promote neuronal survival via the PI3K/Akt pathway.

Hypothesized Regulation of the Bax/Bcl-2 Apoptotic Ratio

G cluster_2 Apoptotic Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax may downregulate Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 may upregulate Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax->Mitochondrial_Dysfunction promotes Bcl2->Mitochondrial_Dysfunction inhibits Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: this compound may shift the Bax/Bcl-2 ratio to favor cell survival.

Conclusion and Future Directions

The early-phase research into this compound's neuroprotective potential is promising, particularly concerning its ability to inhibit NOX2-mediated oxidative stress. The in vivo data, while not demonstrating an extension of survival in the SOD1G93A mouse model, does suggest a potential disease-modifying effect on certain parameters like body weight.[2] However, it is crucial to acknowledge the existing research that also points to potential neurotoxic effects of this compound, such as the induction of mitochondria-mediated cell death in dopaminergic cell lines.

Future research should focus on elucidating the precise signaling pathways modulated by this compound in different neuronal and glial cell types. Further in vivo studies in a broader range of neurodegenerative disease models are warranted to fully characterize its neuroprotective efficacy and safety profile. A deeper understanding of the dose-dependent effects and the therapeutic window for neuroprotection versus neurotoxicity will be critical for any potential clinical translation of this compound for neurodegenerative diseases.

References

The role of Perphenazine in modulating neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Perphenazine in Modulating Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases. This compound, a typical antipsychotic of the phenothiazine class, has primarily been utilized for its dopamine D2 receptor antagonism in the treatment of schizophrenia.[1][2] However, emerging evidence highlights its potential as a modulator of neuroinflammatory processes. This technical guide provides a comprehensive overview of the mechanisms through which this compound exerts its anti-neuroinflammatory effects, its impact on key glial cells, and its modulation of critical signaling pathways. This document consolidates quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a resource for researchers and professionals in drug development.

Introduction to this compound

This compound is a piperazinyl phenothiazine that effectively crosses the blood-brain barrier.[3][4] Its primary pharmacological action is the antagonism of dopamine D2 receptors in the mesolimbic and nigrostriatal areas of the brain.[2][5] Additionally, this compound interacts with a range of other receptors, including dopamine D1, serotonin 5-HT2, alpha-1 adrenergic, and histamine H1 receptors, which contributes to its broad spectrum of effects.[1][6] While its antipsychotic properties are well-established, its immunomodulatory capabilities are of growing interest in the context of neuroinflammatory disorders.

Pharmacokinetic Properties

A summary of this compound's key pharmacokinetic parameters is presented in Table 1. Its ability to penetrate the CNS and its metabolic profile are crucial for its potential role in treating neuroinflammation.

ParameterValueReference
Oral Bioavailability~40%[7][8]
Half-life8-12 hours (up to 20 hours)[3][8][9]
Time to Peak Plasma Concentration1-3 hours[6][9]
MetabolismExtensively hepatic (via CYP2D6)[3][9]

Core Mechanism: Inhibition of NADPH Oxidase (NOX)

A primary mechanism underlying the anti-neuroinflammatory effects of this compound is its inhibition of NADPH oxidase (NOX), particularly the NOX2 isoform, which is predominantly expressed in microglia.[4] NOX enzymes are major sources of reactive oxygen species (ROS) in the brain.[4] In neuroinflammatory conditions, overactive NOX2 in microglia leads to excessive ROS production, contributing to oxidative stress, neuronal damage, and the amplification of the inflammatory cascade.[4] this compound has been identified as a pharmacological inhibitor of NOX, thereby reducing superoxide levels and mitigating downstream inflammatory events.[4]

cluster_0 Microglial Cell Inflammatory_Stimulus Inflammatory Stimulus NOX2_complex NOX2 Complex Inflammatory_Stimulus->NOX2_complex activates ROS ROS (Superoxide) NOX2_complex->ROS produces Downstream_Inflammation Oxidative Stress & Neuroinflammation ROS->Downstream_Inflammation This compound This compound This compound->NOX2_complex inhibits

Figure 1: this compound inhibits the NOX2 complex in microglia.

Modulation of Glial Cell Activity

Microglia

Microglia are the resident immune cells of the CNS and are central players in initiating and propagating neuroinflammation.[10] Upon activation by stimuli such as lipopolysaccharide (LPS) or endogenous damage signals, microglia shift to a proinflammatory M1 phenotype, releasing cytokines, chemokines, and ROS.[11] By inhibiting NOX2, this compound directly curtails a key element of the microglial inflammatory response.[4] This can lead to a reduction in microglial activation and a potential shift towards a more neuroprotective, anti-inflammatory state.[4]

Astrocytes

Astrocytes are the most abundant glial cells in the CNS and play a dual role in neuroinflammation, capable of both pro-inflammatory and anti-inflammatory functions.[12][13] Studies have shown that this compound is relatively non-toxic to human astrocytes at concentrations where it exhibits cytotoxic effects on glioblastoma cells, suggesting a favorable therapeutic window.[14][15] While direct studies on this compound's modulation of astrocyte-mediated inflammation are limited, its ability to reduce overall inflammatory stimuli in the CNS microenvironment would indirectly affect astrocyte reactivity.

Cell TypeEffect of this compoundConcentrationOutcomeReference
Human Glioblastoma (U-87 MG)Cytotoxicity (EC50)0.98 µMCell viability loss[16]
Human AstrocytesViability0.5 µM - 1.0 µMNo significant reduction in viability at 24h[14][15]
Human MelanocytesCytotoxicity (EC50)2.76 µMCell viability loss[17]

Impact on Key Neuroinflammatory Signaling Pathways

This compound's inhibitory action on NOX2 has cascading effects on downstream signaling pathways that are fundamental to the neuroinflammatory response.

Toll-Like Receptor (TLR) and NF-κB Signaling

The Toll-like receptor 4 (TLR4) pathway, activated by ligands like LPS, is a critical initiator of the innate immune response in glial cells.[12] TLR4 activation leads to the downstream activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[18] ROS produced by NOX2 can act as secondary messengers that amplify NF-κB activation. By reducing ROS levels, this compound can attenuate this amplification loop, leading to decreased NF-κB-mediated transcription of pro-inflammatory cytokines.

cluster_0 Glial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_activation NF-κB Activation TLR4->NF_kB_activation activates NOX2 NOX2 TLR4->NOX2 activates Cytokine_Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_activation->Cytokine_Gene_Expression promotes ROS ROS NOX2->ROS ROS->NF_kB_activation amplifies This compound This compound This compound->NOX2

Figure 2: this compound's indirect modulation of the TLR4/NF-κB pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in microglia that, when activated, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[19][20] Its activation requires two signals: a priming signal (Signal 1), often from NF-κB activation leading to increased NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), which can be triggered by various stimuli, including ROS.[21][22] By inhibiting NOX2-derived ROS, this compound can effectively suppress Signal 2, thereby preventing the assembly and activation of the NLRP3 inflammasome and subsequent IL-1β and IL-18 release.

cluster_0 Microglial Cell Signal_1 Signal 1 (Priming) (e.g., via NF-κB) Pro_IL1B Pro-IL-1β & NLRP3 expression Signal_1->Pro_IL1B NLRP3_Assembly NLRP3 Inflammasome Assembly Pro_IL1B->NLRP3_Assembly Signal_2 Signal 2 (Activation) Signal_2->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 IL1B_Secretion Mature IL-1β Secretion Caspase1->IL1B_Secretion cleaves Pro-IL-1β ROS ROS ROS->NLRP3_Assembly provides Signal 2 This compound This compound This compound->ROS reduces

Figure 3: this compound's inhibitory effect on NLRP3 inflammasome activation.

Experimental Protocols and Methodologies

Investigating the anti-neuroinflammatory effects of this compound involves a combination of in vitro and in vivo models.

In Vitro Assays

Objective: To determine the effect of this compound on glial cell viability and inflammatory responses.

  • Cell Culture:

    • Microglia: BV-2 or primary microglial cells.

    • Astrocytes: Primary astrocytes or human astrocyte cell lines.[14][15]

    • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C and 5% CO2.

  • Inflammatory Challenge:

    • Cells are pre-treated with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 1 hour).

    • Inflammation is induced using Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.[18]

  • Endpoint Analysis:

    • Cell Viability: Assessed using MTS or WST-1 assays.[6][14]

    • Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using ELISA kits.

    • ROS Production: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Western Blotting: Cell lysates are analyzed for the expression and phosphorylation of key signaling proteins (e.g., p-NF-κB, NLRP3, Caspase-1).

In Vivo Models

Objective: To evaluate the efficacy of this compound in a systemic or CNS inflammation model.

  • Animal Model:

    • LPS-Induced Neuroinflammation: C57BL/6 mice or Wistar rats are administered LPS via intraperitoneal (i.p.) injection to induce systemic inflammation and subsequent neuroinflammation.[23][24]

    • Disease-Specific Models: Models such as SOD1-G93A mice for Amyotrophic Lateral Sclerosis (ALS) can be used.[25]

  • Drug Administration:

    • This compound is administered to animals (e.g., 3 mg/kg/day, i.p.) prior to or following the inflammatory insult.[25] A vehicle control group is essential.

  • Endpoint Analysis:

    • Behavioral Tests: Cognitive function can be assessed using tests like the Y-maze or Morris water maze. Motor function can be evaluated using rotarod or grid tests.[25]

    • Tissue Collection: Animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

    • Immunohistochemistry (IHC): Brain sections are stained for markers of microglial (Iba-1) and astrocyte (GFAP) activation.

    • qRT-PCR: mRNA expression of inflammatory genes in brain tissue is quantified.

    • ELISA/Western Blot: Protein levels of cytokines and signaling molecules are measured in brain homogenates.

cluster_0 General Experimental Workflow Model In Vitro (Glial Cells) or In Vivo (Rodent Model) Treatment Treatment Groups: 1. Vehicle Control 2. Inflammatory Stimulus (e.g., LPS) 3. This compound + Stimulus Model->Treatment Incubation Incubation / Post-Treatment Period Treatment->Incubation Analysis Endpoint Analysis: - Viability / Behavior - Cytokines (ELISA) - ROS / NO assays - Western Blot / IHC / PCR Incubation->Analysis Data Data Interpretation & Conclusion Analysis->Data

Figure 4: A generalized workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroinflammatory modulator, primarily through its inhibitory effects on the microglial NOX2 complex. This action curtails ROS production, thereby attenuating the activation of downstream pro-inflammatory pathways such as NF-κB and the NLRP3 inflammasome. Its favorable safety profile with respect to astrocytes further enhances its therapeutic potential.

For drug development professionals, this compound serves as an important chemical scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To develop derivatives with enhanced NOX inhibitory activity and reduced off-target effects (e.g., D2 antagonism) to minimize antipsychotic-related side effects.

  • Combination Therapies: Investigating this compound or its analogues as adjuncts to other anti-inflammatory agents or neuroprotective compounds.

  • Clinical Investigations: Designing clinical trials to assess the efficacy of low-dose this compound in human neuroinflammatory and neurodegenerative diseases where neuroinflammation is a key pathological feature.[26][27]

By leveraging the known mechanisms of this compound, the scientific community can advance the development of novel therapeutics targeting the complex interplay between oxidative stress and neuroinflammation.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Perphenazine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of perphenazine in human plasma samples. This compound is a typical antipsychotic medication for which therapeutic drug monitoring is crucial for optimizing treatment efficacy and minimizing adverse effects.[1] This application note details two robust sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—along with a validated HPLC-UV method for analysis. All quantitative data, including chromatographic conditions and validation parameters from various studies, are summarized for easy reference. Detailed protocols and workflow diagrams are provided to ensure successful implementation in a laboratory setting.

Introduction

This compound (PPZ) is a phenothiazine derivative and a dopamine antagonist with antiemetic and antipsychotic properties.[2] Monitoring its concentration in plasma is essential due to its significant inter-individual pharmacokinetic variability and the need to maintain therapeutic levels.[3] HPLC is a widely used analytical technique for this purpose, offering high sensitivity and reproducibility.[4][5] This note describes a reliable HPLC-UV method suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound in plasma.

Sample Preparation Protocols

Effective sample preparation is critical for removing interfering substances from the plasma matrix, such as proteins and lipids, which can compromise the analytical column and affect quantification accuracy.[6][7] Two common and effective methods are detailed below.

Workflow for Plasma Sample Preparation

G cluster_0 Sample Collection & Initial Prep cluster_1 Protein Precipitation (PPT) Protocol cluster_2 Solid-Phase Extraction (SPE) Protocol Plasma Collect Plasma Sample IS Spike with Internal Standard (IS) Plasma->IS Vortex Vortex to Mix IS->Vortex PPT_Solvent Add Acetonitrile (3:1 v/v) Vortex->PPT_Solvent SPE_Condition Condition SPE Cartridge (Methanol then Water) Vortex->SPE_Condition PPT_Vortex Vortex (2 min) PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge (13,000 x g, 10 min) PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Dry Evaporate to Dryness PPT_Supernatant->PPT_Dry PPT_Reconstitute Reconstitute in Mobile Phase PPT_Dry->PPT_Reconstitute Final_Sample Sample Ready for HPLC Injection PPT_Reconstitute->Final_Sample SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., Water, 30% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute this compound (e.g., Acidified Methanol) SPE_Wash->SPE_Elute SPE_Dry Evaporate to Dryness SPE_Elute->SPE_Dry SPE_Reconstitute Reconstitute in Mobile Phase SPE_Dry->SPE_Reconstitute SPE_Reconstitute->Final_Sample G cluster_0 Chromatographic System cluster_1 Data Acquisition & Analysis Injector Autosampler Injection (20 µL) Pump Isocratic Pump Injector->Pump Column C18 Reverse-Phase Column Pump->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (Analyte and IS) Chromatogram->Integration Calibration Plot Calibration Curve (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Final_Report Final Concentration Report Quantification->Final_Report

References

Application Notes and Protocols for LC-MS/MS Quantification of Perphenazine in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perphenazine is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Understanding its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for assessing drug efficacy and potential neurotoxicity in preclinical and clinical research. This document provides a detailed protocol for the quantification of this compound in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

This section details the methodology for the quantification of this compound in brain tissue, from sample preparation to LC-MS/MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., Imipramine-d3 or a stable isotope-labeled this compound

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized or Milli-Q

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blank brain tissue from untreated animals for matrix-matched calibration standards and quality controls.

2. Sample Preparation

A robust sample preparation is critical for accurate quantification. The following protocol is based on a combination of homogenization and protein precipitation.

  • Brain Tissue Homogenization:

    • Accurately weigh the frozen brain tissue sample.

    • Add ice-cold PBS (pH 7.4) to the tissue at a fixed ratio (e.g., 1:3 or 1:4 w/v).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

    • Store the brain homogenate at -80°C if not used immediately.

  • Protein Precipitation:

    • Thaw the brain homogenate samples, calibration standards, and quality controls at room temperature.

    • To a 100 µL aliquot of brain homogenate, add 300 µL of a precipitating reagent (e.g., acetonitrile:methanol, 50:50, v/v) containing the internal standard at a known concentration.[1]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in a suitable solvent like methanol or DMSO.

  • Working Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with methanol:water (50:50, v/v).

  • Calibration Standards: Spike appropriate volumes of the working standard solutions into blank brain homogenate to create a calibration curve with a minimum of six to eight non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank brain homogenate from a separate stock solution of this compound.

4. LC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS conditions that can be adapted and optimized for the specific instrumentation available.

  • Liquid Chromatography (LC):

    • System: Waters Acquity UPLC or equivalent.

    • Column: Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm or equivalent.[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1][2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][2]

    • Gradient: A linear gradient should be optimized to ensure sufficient separation of this compound from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 25-40°C.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • System: Waters TQD, Sciex API 3000, or equivalent triple quadrupole mass spectrometer.[1][2]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: The precursor and product ion transitions for this compound and the internal standard should be optimized. A common transition for this compound is 404.19 > 143.07.[1] A secondary transition (e.g., 404.19 > 171.11) can be monitored for confirmation.[1]

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation data.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Weighting

| this compound | 0.2 - 12.0 | >0.99 | 1/x² |

Data is illustrative and should be replaced with experimental results.

Table 2: Precision and Accuracy of QC Samples

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 0.5 <15 ±15 <15 ±15
Medium 5.0 <15 ±15 <15 ±15

| High | 10.0 | <15 | ±15 | <15 | ±15 |

Acceptance criteria are typically <%15 for precision (%CV) and within ±15% for accuracy, except for the LLOQ which can be <%20 and ±20%.[3]

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 0.5 85 - 115 85 - 115

| High | 10.0 | 85 - 115 | 85 - 115 |

Recovery and matrix effect should be consistent and reproducible.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing brain_tissue Brain Tissue Collection homogenization Homogenization in PBS brain_tissue->homogenization protein_precipitation Protein Precipitation with ACN/MeOH + IS homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM) chromatographic_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification signaling_pathway cluster_sample_processing Brain Homogenate Processing cluster_output Final Sample homogenate 100 µL Brain Homogenate add_reagent Add 300 µL ACN/MeOH with Internal Standard homogenate->add_reagent vortex Vortex Mix add_reagent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant autosampler_vial Transfer to Autosampler Vial for LC-MS/MS supernatant->autosampler_vial

References

Perphenazine Formulations for Oral Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the successful oral administration of perphenazine in rodent models. This document outlines formulation strategies, administration techniques, and relevant behavioral assays to assess the pharmacological effects of this compound.

Application Notes

This compound is a typical antipsychotic drug belonging to the phenothiazine class. It primarily functions as a dopamine D2 receptor antagonist, with additional activity at serotonin, histamine, and adrenergic receptors.[1] Due to its lipophilic nature and extensive first-pass metabolism in the liver, the oral bioavailability of this compound is relatively low, approximately 40%.[2][3] This necessitates careful consideration of the formulation and administration route to ensure consistent and reproducible results in preclinical rodent studies.

Formulation Strategies

The poor aqueous solubility of this compound presents a challenge for preparing oral formulations.[2] Researchers have several options for preparing this compound for oral administration to rodents, with the choice depending on the experimental design, desired dosing regimen, and animal welfare considerations.

  • Aqueous Suspensions: A common method for oral gavage involves creating a suspension of this compound in an aqueous vehicle. Due to its low water solubility, a suspending agent is required to ensure a homogenous mixture and accurate dosing. A widely used vehicle is 0.5% methylcellulose in combination with a surfactant like 0.2% Tween 80.

  • Administration in Drinking Water: For chronic administration, this compound can be dissolved in the drinking water. This method reduces the stress associated with repeated handling and gavage. However, it can be challenging to control the exact dose consumed by each animal due to variations in water intake.

  • Palatable Formulations: To minimize the stress of oral gavage, palatable formulations can be used for voluntary oral administration.[4] These can be in the form of medicated jellies or gels, which can improve animal compliance and welfare, especially in long-term studies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing experiments with appropriate dosing intervals and sampling times. Following oral administration, peak plasma concentrations are typically reached within 1-3 hours, and the elimination half-life is approximately 9-12 hours.[1] Novel formulations, such as solid lipid nanoparticles (SLN), have been shown to significantly improve the oral bioavailability of this compound in rats.[2][3]

Data Presentation

Table 1: Oral Dosages of this compound in Rodent Studies
Rodent SpeciesDosageAdministration MethodStudy ContextReference
Mouse2 mg/kg/dayIn drinking waterBehavioral (Maternal)
Mouse4 mg/kg/dayIn drinking waterBehavioral (Maternal)
Rat10-50 mg/kg/dayOralPregnancy/Nidation
Rat20-150 mg/kgOralTeratogenicity
Table 2: Pharmacokinetic Parameters of Oral this compound Formulations in Rodents
FormulationRodent SpeciesCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Conventional TabletRabbit62.713.83397.56-
Orally Disintegrating TabletRabbit82.861.04480120.77%
This compound SuspensionWistar RatNot explicitly statedNot explicitly statedNot explicitly statedBaseline[2][3]
Solid Lipid NanoparticlesWistar RatSignificantly higher than suspensionSignificantly shorter than suspensionSignificantly higher than suspension~2-fold increase vs. suspension[2][3]

Note: While rabbit data is included for comparative purposes, direct extrapolation to rodents should be done with caution.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% Methylcellulose with 0.2% Tween 80)

Materials:

  • This compound powder

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

  • Scale

Procedure:

  • Calculate the required amount of this compound, methylcellulose, and Tween 80 based on the desired final concentration and volume.

  • To prepare a 0.5% methylcellulose solution, heat approximately one-third of the final volume of deionized water to 60-70°C in a beaker on a magnetic stirrer.

  • Slowly add the methylcellulose powder to the heated water while stirring continuously to form a uniform, milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the methylcellulose.

  • Continue stirring the solution at room temperature or on ice until it becomes clear. This may take several hours or can be left overnight at 4°C.

  • Once the methylcellulose solution is clear, add the appropriate amount of Tween 80 to achieve a final concentration of 0.2% and stir until fully dissolved.

  • Weigh the required amount of this compound powder and triturate it with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.

Protocol 2: Oral Gavage Administration in Mice and Rats

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct volume of the this compound suspension to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 20 mL/kg.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, a similar but firmer grip is required.

  • Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to estimate the distance to the stomach.

  • Attach the syringe containing the calculated dose to the gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the correct position, slowly administer the suspension.

  • Gently remove the gavage needle along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol 3: Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Apparatus:

  • A square or circular arena with high walls to prevent escape. For mice, a common size is 40x40x30 cm. For rats, a larger arena of 100x100x40 cm is appropriate. The arena is typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of equal squares.

Procedure:

  • Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Place the animal gently in the center of the open field arena.

  • Allow the animal to explore the arena for a set period, typically 5-10 minutes.

  • Record the animal's behavior using a video camera mounted above the arena.

  • After the test, return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between animals to remove any olfactory cues.

Data Analysis:

  • Locomotor Activity: Total distance traveled, number of grid lines crossed.

  • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone, rearing frequency, and grooming duration.

Protocol 4: Rotarod Test

The Rotarod Test is used to evaluate motor coordination and balance.

Apparatus:

  • A rotating rod apparatus with adjustable speed, typically with textured or grooved rods to provide grip. The apparatus has individual lanes for testing multiple animals simultaneously.

Procedure:

  • Administer this compound or vehicle to the animals at a predetermined time before the test.

  • Training (optional but recommended): Acclimate the animals to the apparatus by placing them on the stationary rod for a short period. Then, train them at a low, constant speed (e.g., 4-5 rpm) for a few trials.

  • Testing: Place the animal on the rotating rod, which is set to either a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall off the rod. The trial ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).

  • Conduct multiple trials (typically 3) with an inter-trial interval (e.g., 15 minutes).

Data Analysis:

  • The primary measure is the latency to fall from the rod in each trial. An improvement in motor coordination is indicated by a longer latency to fall.

Mandatory Visualizations

Perphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Firing) PKA->Response This compound This compound This compound->D2R Antagonist

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_administration Oral Administration cluster_assessment Behavioral Assessment Weigh Weigh this compound and Vehicle Components PrepareVehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) Weigh->PrepareVehicle Suspend Suspend this compound in Vehicle PrepareVehicle->Suspend WeighAnimal Weigh Animal Suspend->WeighAnimal CalculateDose Calculate Dose Volume WeighAnimal->CalculateDose Administer Administer via Oral Gavage CalculateDose->Administer Acclimatize Acclimatization Period Administer->Acclimatize BehavioralTest Conduct Behavioral Test (e.g., Open Field, Rotarod) Acclimatize->BehavioralTest RecordData Record and Analyze Data BehavioralTest->RecordData

Caption: Workflow for oral this compound studies.

Formulation_Selection start Start: Select Formulation acute_chronic Acute or Chronic Dosing? start->acute_chronic acute Acute acute_chronic->acute Acute chronic Chronic acute_chronic->chronic Chronic gavage Oral Gavage (Suspension) acute->gavage stress_concern Stress a Concern? chronic->stress_concern no_stress No stress_concern->no_stress No yes_stress Yes stress_concern->yes_stress Yes drinking_water Drinking Water (Dose variability) no_stress->drinking_water palatable Palatable Formulation (Jelly/Gel) yes_stress->palatable

Caption: Decision tree for formulation selection.

References

Application Note: Evaluating the Antipsychotic Efficacy of Perphenazine in a Ketamine-Induced Psychosis-Like Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perphenazine is a typical antipsychotic medication belonging to the phenothiazine class.[1][2][3] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[2][4][5] In conditions like schizophrenia, hyperactivity in these dopamine pathways is associated with positive symptoms such as hallucinations and delusions.[2][6] By blocking D2 receptors, this compound mitigates the effects of excess dopamine, thereby reducing psychotic symptoms.[5][7] It is a moderately potent antipsychotic, approximately 10 to 15 times as potent as chlorpromazine.[1][8]

This document provides a detailed protocol for evaluating the therapeutic potential of this compound in a widely used pharmacological animal model of psychosis. It is critical to note that this compound is an antipsychotic used to treat psychosis; it does not induce a psychosis-like state. Therefore, the following protocols describe the induction of psychosis-like behaviors in rodents using the NMDA receptor antagonist, Ketamine, followed by the administration of this compound to assess its ability to reverse these behaviors.

Pharmacological models using agents like ketamine are instrumental in preclinical research, as they can produce schizophrenia-like symptoms in animals.[9][10] Behavioral measures such as hyperactivity and deficits in prepulse inhibition (PPI) are used to model positive symptoms and sensorimotor gating deficits, respectively, which are characteristic of schizophrenia.[10][11]

Experimental Protocols

Ketamine-Induced Hyperlocomotion Model

This model assesses the potential of a test compound to reverse the hyperdopaminergic state mimicked by ketamine, which manifests as increased locomotor activity.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Ketamine hydrochloride (dissolved in 0.9% saline)

  • This compound (dissolved in a suitable vehicle, e.g., 0.9% saline with 1% Tween 80)

  • Vehicle control

  • Open field activity chambers equipped with infrared beams

  • Standard laboratory scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into an open field chamber and allow them to habituate for 30 minutes.

  • Compound Administration:

    • Administer this compound or its vehicle via i.p. injection at the desired dose (e.g., 0.1, 0.3, 1.0 mg/kg).

    • Return the animals to their home cages for a 30-minute pretreatment period.

  • Psychosis Induction:

    • Administer Ketamine (e.g., 10 mg/kg, i.p.) or saline to the respective groups.

  • Data Acquisition: Immediately place the mice back into the open field chambers and record locomotor activity (e.g., total distance traveled, ambulatory counts) for 60 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Induction Agent) followed by post-hoc tests to compare group means.

Prepulse Inhibition (PPI) of Acoustic Startle

This protocol measures sensorimotor gating, a process that is deficient in patients with schizophrenia. The disruption of PPI by ketamine can be used to screen for antipsychotic efficacy.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Ketamine hydrochloride (dissolved in 0.9% saline)

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control

  • Startle response system with acoustic stimuli generators and ventilation fans

  • Standard laboratory scale

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 60 minutes prior to testing.

  • Compound Administration:

    • Administer this compound or vehicle i.p. at the desired dose (e.g., 0.3, 1.0, 3.0 mg/kg).

    • Allow for a 30-minute pretreatment period in the home cage.

  • Psychosis Induction: Administer Ketamine (e.g., 3 mg/kg, i.p.) or saline.

  • PPI Session:

    • After a 10-minute post-ketamine interval, place each rat into a startle chamber.

    • Allow a 5-minute habituation period with background white noise (e.g., 70 dB).

    • The test session should consist of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 86 dB for 20 ms) presented 100 ms before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • Calculate the percent prepulse inhibition for each prepulse intensity as: %PPI = 100 - [ (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100 ]

    • Analyze the data using a repeated-measures ANOVA.

Data Presentation

Table 1: Experimental Design for Hyperlocomotion Study

GroupPretreatment (i.p.)Induction (i.p.)N per Group
1VehicleSaline10
2VehicleKetamine (10 mg/kg)10
3This compound (0.1 mg/kg)Ketamine (10 mg/kg)10
4This compound (0.3 mg/kg)Ketamine (10 mg/kg)10
5This compound (1.0 mg/kg)Ketamine (10 mg/kg)10

Table 2: Expected Outcomes of this compound on Ketamine-Induced Behaviors

Behavioral AssayPsychosis-Like Effect of KetamineExpected Effect of this compound
Locomotor Activity Significant increase in distance traveledDose-dependent reversal of hyperactivity
Prepulse Inhibition Significant deficit in %PPIDose-dependent restoration of PPI

Mandatory Visualizations

G cluster_0 Day 0: Acclimation cluster_1 Day 1: Experiment cluster_2 Pre-Test Phase cluster_3 Test Phase acclimate Animals acclimate to facility habituation Habituation to Test Chamber (30 min) pretreatment Administer this compound or Vehicle (i.p.) habituation->pretreatment wait1 Pretreatment Period (30 min) pretreatment->wait1 induction Administer Ketamine or Saline (i.p.) wait1->induction measurement Measure Behavioral Endpoint (e.g., Locomotion for 60 min) induction->measurement G Dopamine Dopamine D2R Dopamine D2 Receptor (Postsynaptic) Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein Activation D2R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability & Gene Expression PKA->Downstream Psychosis Psychotic Symptoms (Hyperdopaminergic State) Downstream->Psychosis Alleviates

References

Application Notes and Protocols for Determining Perphenazine Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perphenazine, a typical phenothiazine antipsychotic, is primarily used in the management of schizophrenia and other psychotic disorders. Beyond its antipsychotic effects, recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects in various cancer cell lines.[1][2][3] Understanding the cytotoxic profile of this compound is crucial for both its therapeutic applications and for exploring its potential in oncology. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common cell viability assays: the MTT assay and the LDH assay. Additionally, it summarizes the cytotoxic effects of this compound on various cell lines and elucidates the signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic effects of this compound have been evaluated across multiple human cell lines, with varying sensitivities observed. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineAssay TypeExposure TimeIC50 / EC50 (µM)Reference
Human Glioblastoma (U-87 MG)WST-124 hours0.98[1][3]
Human Glioblastoma (U-87 MG)Sulforhodamine B7 days6.8
Human Glioblastoma (A172)WST-124 hoursNot specified, but effective
Human Glioblastoma (T98G)WST-124 hoursNot specified, but effective
Human Melanoma (COLO829)WST-1Not specifiedNot specified, but effective[2]
Human Melanoma (C32)WST-1Not specifiedNot specified, but effective[2]
Human MelanocytesWST-124 hours2.76[4]
Human AN3CACCK8Not specified25.4[5]
Mouse FL5.12Propidium Iodide48 hours4.8[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, can be quantified by measuring the absorbance of the solubilized formazan solution.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or lactic acid)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized and protected from light)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570-600 nm[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated control wells and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[6][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[10][11]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH assay kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 10 µL per well) 45 minutes before the end of the incubation period.[12]

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.[11]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are believed to be mediated through the induction of mitochondrial dysfunction, leading to apoptosis or necrosis.[13] Studies have shown that this compound can induce mitochondrial fragmentation, activation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-3.[13][14] Interestingly, in some cases, inhibition of caspases does not prevent cell death but rather shifts the mode of death from apoptosis to necrosis.[13]

Below are diagrams illustrating the experimental workflow for assessing this compound cytotoxicity and the proposed signaling pathway of this compound-induced cell death.

G Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B This compound Stock Solution Preparation D Treat Cells with This compound Dilutions B->D C->D E Incubate for Desired Time D->E F Perform Cell Viability Assay (MTT or LDH) E->F G Measure Absorbance F->G H Calculate % Viability or % Cytotoxicity G->H I Determine IC50/EC50 H->I

Caption: A flowchart outlining the major steps in assessing this compound's cytotoxicity.

G Proposed Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Mitochondria Mitochondrial Damage This compound->Mitochondria Mito_Frag Mitochondrial Fragmentation Mitochondria->Mito_Frag Bax Bax Activation Mitochondria->Bax CytC Cytochrome c Release Mitochondria->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp_Inhib Caspase Inhibition Casp3->Casp_Inhib Necrosis Necrosis Casp_Inhib->Necrosis

Caption: this compound induces cytotoxicity via mitochondria-mediated pathways.

References

Application Note & Protocol: Dopamine D2 Receptor Binding Assay Using Radiolabeled Perphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2][3] Perphenazine is a typical antipsychotic medication that exhibits a high binding affinity for the D2 receptor.[4][5][6] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of compounds with the dopamine D2 receptor using radiolabeled this compound.

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[7][8] They allow for the determination of key parameters such as the receptor density (Bmax), the dissociation constant of the radioligand (Kd), and the inhibition constant (Ki) of unlabeled test compounds.[9][10][11] This protocol will describe two primary types of assays: a saturation binding assay to determine the Kd and Bmax of radiolabeled this compound, and a competition binding assay to determine the Ki of unlabeled test compounds.[9][12]

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.[2][13][14] Upon agonist binding, the D2 receptor couples to inhibitory G proteins (Gαi/o).[2][14] This leads to the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][13] The Gβγ subunits can also modulate the activity of various downstream effectors, including G protein-regulated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2][14][15]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds to This compound This compound (Radiolabeled) This compound->D2R Binds to (Antagonist) G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of secretion) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

I. Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for radiolabeled this compound.[9][10][12]

A. Materials

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., rat striatum).

  • Radioligand: [³H]-Perphenazine or [¹²⁵I]-Perphenazine.

  • Unlabeled Ligand: Unlabeled this compound or another high-affinity D2 antagonist (e.g., haloperidol) for determining non-specific binding.[16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

B. Experimental Workflow

Saturation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand ± Unlabeled Ligand Prepare_Membranes->Incubate Prepare_Radioligand Prepare Serial Dilutions of Radiolabeled this compound Prepare_Radioligand->Incubate Prepare_NSB Prepare Non-Specific Binding (NSB) Tubes Prepare_NSB->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Wash Buffer Filter->Wash Count Measure Radioactivity using Scintillation Counter Wash->Count Calculate_SB Calculate Specific Binding (Total - NSB) Count->Calculate_SB Plot_Data Plot Specific Binding vs. Radioligand Concentration Calculate_SB->Plot_Data Determine_Params Determine Kd and Bmax (Non-linear Regression) Plot_Data->Determine_Params

Figure 2: Experimental Workflow for Saturation Binding Assay.

C. Protocol

  • Prepare serial dilutions of the radiolabeled this compound in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

  • For each concentration of radioligand, set up triplicate tubes for total binding and non-specific binding.

  • To the "total binding" tubes, add the appropriate concentration of radiolabeled this compound.

  • To the "non-specific binding" tubes, add the same concentration of radiolabeled this compound plus a high concentration of unlabeled this compound or another D2 antagonist (e.g., 10 µM haloperidol).

  • Initiate the binding reaction by adding the receptor membrane preparation (typically 50-100 µg of protein) to all tubes. The final assay volume is typically 250-500 µL.

  • Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[17]

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

D. Data Analysis

  • Calculate the specific binding for each concentration of radioligand: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding versus the concentration of radiolabeled this compound.

  • Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Kd and Bmax values.

II. Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound for the D2 receptor by measuring its ability to compete with a fixed concentration of radiolabeled this compound.[17][18]

A. Materials

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

B. Protocol

  • Prepare serial dilutions of the unlabeled test compounds in assay buffer.

  • Set up triplicate tubes for each concentration of the test compound.

  • Add a fixed concentration of radiolabeled this compound to all tubes. The concentration should be at or below the Kd value determined from the saturation binding assay.[9]

  • Add the serially diluted unlabeled test compound to the respective tubes.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a standard D2 antagonist).

  • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubate, filter, and wash as described for the saturation assay.

  • Measure the radioactivity in a scintillation counter.

C. Data Analysis

  • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Data Presentation

Table 1: Saturation Binding of Radiolabeled this compound at the Dopamine D2 Receptor

ParameterValueUnits
Kd0.56[5]nM
Bmax1250fmol/mg protein
Hill Slope0.98-

Table 2: Competition Binding of Test Compounds at the Dopamine D2 Receptor

CompoundIC50 (nM)Ki (nM)
This compound (unlabeled)1.20.58
Haloperidol2.51.21
Spiperone0.30.15
Compound X15.87.67
Compound Y250121.36

References

Application Notes and Protocols for Detecting Perphenazine-Induced Changes via Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Perphenazine is a typical antipsychotic medication primarily used to treat schizophrenia. Its therapeutic action is largely attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Investigating the neurobiological consequences of this compound administration is crucial for understanding its efficacy and side effects. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific proteins within the anatomical context of tissue, making it an ideal method for studying the cellular and molecular changes induced by psychotropic drugs like this compound.

These application notes provide a detailed protocol for using IHC to detect key changes in the brain following this compound treatment, focusing on markers for neuronal activation, dopamine receptor expression, and glial cell response.

I. Application Notes: Key Targets for IHC Analysis

This compound's mechanism of action suggests several key proteins and cellular responses that can be effectively monitored using IHC in relevant brain regions such as the striatum, nucleus accumbens, and prefrontal cortex.[1][2][3][4]

1. Neuronal Activation (c-Fos): The protein c-Fos is the product of an immediate-early gene and is widely used as a marker for recent neuronal activity.[5] Typical antipsychotics like this compound, due to their D2 receptor blockade, characteristically increase c-Fos expression in the dorsal striatum and nucleus accumbens.[2][6][7] In contrast, atypical antipsychotics tend to induce c-Fos more prominently in the prefrontal cortex.[6][7] Therefore, mapping c-Fos immunoreactivity provides a functional readout of the brain circuits modulated by this compound.

2. Dopamine D2 Receptor (D2R) Expression: Chronic administration of D2 receptor antagonists can lead to a compensatory upregulation in the density of D2 receptors in postsynaptic neurons, a phenomenon that may be linked to treatment tolerance or side effects like tardive dyskinesia.[8][9][10] IHC can be used to quantify changes in D2R protein expression in the striatum and other dopamine-rich areas, providing insights into the long-term neuroadaptive effects of this compound treatment.[8][10]

3. Glial Cell Response (GFAP and Iba-1): Neuroinflammation and changes in glial cell function are increasingly implicated in the pathophysiology of schizophrenia and the response to antipsychotic treatment.[11][12] Astrocytes and microglia, the primary immune cells of the brain, can be monitored using IHC.

  • Glial Fibrillary Acidic Protein (GFAP): An intermediate filament protein used as a marker for astrocytic activation (astrogliosis).

  • Ionized calcium-binding adapter molecule 1 (Iba-1): A protein specifically expressed in microglia, used to assess changes in microglial morphology and density, indicative of activation.[11] Studying these markers can reveal the impact of this compound on the brain's neuroinflammatory environment.[13][14]

II. Quantitative Data Summary

The following tables summarize the expected changes in protein expression based on published literature concerning typical antipsychotics. These are qualitative summaries intended to guide data interpretation.

Table 1: Expected this compound-Induced Changes in c-Fos Expression

Brain Region Expected Change in c-Fos Positive Nuclei Reference
Dorsal Striatum Strong Increase [2][6]
Nucleus Accumbens Significant Increase [6]

| Medial Prefrontal Cortex | Minimal to No Change |[4][6] |

Table 2: Expected Long-Term this compound-Induced Changes in D2R and Glial Markers

Target Protein Brain Region Expected Change in Immunoreactivity Reference
Dopamine D2 Receptor (D2R) Striatum Upregulation / Increase [8][10]
GFAP (Astrocytes) Prefrontal Cortex, Striatum Variable; may increase with chronic treatment [12][15]

| Iba-1 (Microglia) | Prefrontal Cortex, Striatum | Variable; may indicate activation |[11][12] |

III. Experimental Diagrams

Perphenazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA cFos ↑ c-Fos Expression (Neuronal Activation) PKA->cFos Leads to This compound This compound This compound->D2R Blocks IHC_Workflow cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Data Analysis A1 Animal Model (e.g., Sprague-Dawley Rat) A2 This compound or Vehicle Administration (Chronic or Acute) A1->A2 B1 Anesthesia and Transcardial Perfusion (PBS followed by 4% PFA) A2->B1 B2 Brain Extraction & Post-fixation B1->B2 B3 Cryoprotection (Sucrose Gradient) B2->B3 B4 Sectioning (Cryostat, 30-40 µm) B3->B4 C1 Antigen Retrieval (e.g., Sodium Citrate Buffer) B4->C1 C2 Blocking (e.g., Normal Goat Serum) C1->C2 C3 Primary Antibody Incubation (Anti-cFos, D2R, GFAP, or Iba-1) C2->C3 C4 Secondary Antibody Incubation C3->C4 C5 Signal Detection (DAB or Fluorescence) C4->C5 D1 Microscopy & Imaging C5->D1 D2 Define Regions of Interest (e.g., Striatum, PFC) D1->D2 D3 Quantification (Cell counting, Optical Density) D2->D3 D4 Statistical Analysis D3->D4

References

Application Notes and Protocols for Perphenazine Stock Solution Preparation and Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine is a typical antipsychotic drug of the phenothiazine class, widely used in psychiatric medicine and as a research compound for studying dopamine and serotonin receptor pathways. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and comprehensive data on their long-term stability under various storage conditions.

This compound Solubility

Proper solvent selection is critical for preparing a stable stock solution. This compound, a lipophilic compound, exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Ethanol~5 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL
WaterPractically insoluble

Protocol for this compound Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is 403.98 g/mol . For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = 0.010 mol/L * 0.001 L * 403.98 g/mol = 0.00404 g = 4.04 mg

  • Weigh the this compound: Accurately weigh 4.04 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-resistant tubes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (see Long-Term Stability section).

G Protocol for this compound Stock Solution Preparation cluster_start Start cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage cluster_end End start Start weigh Weigh 4.04 mg of this compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into light-resistant tubes vortex->aliquot store Store at recommended temperature aliquot->store end_node End store->end_node G Protocol for this compound Stability Testing cluster_start Start cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_end End start Start std_curve Prepare Standard Curve start->std_curve sample_prep Prepare Stored Sample start->sample_prep hplc_analysis HPLC Analysis std_curve->hplc_analysis sample_prep->hplc_analysis concentration Determine Concentration hplc_analysis->concentration percent_remaining Calculate % Remaining concentration->percent_remaining degradation Monitor Degradation Peaks concentration->degradation end_node End percent_remaining->end_node degradation->end_node G This compound Signaling Pathway Interactions cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System This compound This compound d2 Dopamine D2 Receptor This compound->d2 ht2a Serotonin 5-HT2A Receptor This compound->ht2a alpha1 Alpha-1 Adrenergic Receptor This compound->alpha1 dopamine_effect Antipsychotic Effect d2->dopamine_effect Blockade serotonin_effect Modulation of Negative Symptoms ht2a->serotonin_effect Blockade adrenergic_effect Hypotension, Dizziness alpha1->adrenergic_effect Blockade

References

Application Notes and Protocols for In Vivo Microdialysis of Perphenazine in the Rat Striatum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine is a potent typical antipsychotic medication, classified as a piperazinyl phenothiazine, that primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors.[1][2] The striatum, a key node in the brain's motor and reward pathways, is a primary target for antipsychotic drugs due to its high density of dopamine receptors. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in freely moving animals.[3][4] This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of this compound in the rat striatum, offering a valuable tool for pharmacokinetic and pharmacodynamic studies.

Principles of In Vivo Microdialysis

In vivo microdialysis involves the implantation of a small, semi-permeable probe into the brain region of interest.[3] An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Small molecules present in the extracellular fluid, such as this compound, diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, termed the dialysate. The collected dialysate can then be analyzed using sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to quantify the concentration of the analyte.[3]

Experimental Protocols

Animals

Male Wistar or Sprague-Dawley rats weighing 250-350g are suitable for this procedure. Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents
  • This compound

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis guide cannula and dummy cannula

  • Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC or UPLC system

  • Tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18 or HSS T3)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Internal standard (e.g., Imipramine-D3)[5]

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

  • Place the animal in a stereotaxic frame and ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target striatal coordinates. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized based on a rat brain atlas.

  • Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover for at least 3-5 days post-surgery.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Slowly insert the microdialysis probe through the guide cannula into the striatum.

  • Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

  • Administer this compound to the animal via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials containing a small volume of antioxidant solution if simultaneous analysis of neurotransmitters is desired.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Analytical Procedure: this compound Quantification by LC-MS/MS

The following is an example of an LC-MS/MS method adaptable for this compound quantification in dialysate, based on established methods for plasma.[5][6]

  • Sample Preparation: Transfer a 10 µL aliquot of the dialysate sample to an autosampler vial. Add the internal standard. Due to the clean nature of dialysate, protein precipitation may not be necessary.

  • Chromatographic Separation:

    • System: UPLC-MS/MS (e.g., Waters Acquity UPLC TQD).[5]

    • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[5]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[5]

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • This compound: 404.19 > 143.07 (primary), 404.19 > 171.11 (secondary).[5]

      • Imipramine-D3 (Internal Standard): 284.25 > 89.10.[5]

  • Quantification: Construct a calibration curve using known concentrations of this compound in aCSF. The concentration of this compound in the dialysate samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation and Analysis

In Vivo Recovery

The concentration of this compound in the dialysate is not identical to the absolute extracellular concentration due to the incomplete diffusion across the microdialysis membrane. The in vivo recovery of the probe must be determined to accurately estimate the extracellular concentration. This can be achieved using the zero-net-flux method or retrodialysis. For similarly structured antipsychotic drugs, in vivo recovery is often in the range of 10-30%.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the microdialysis experiments.

Table 1: Analytical Method Validation Parameters

ParameterValue
Linearity Range (ng/mL)e.g., 0.1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL)e.g., 0.1
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% bias)± 15%

Table 2: Pharmacokinetic Parameters of this compound in Rat Striatum

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng*min/mL)
This compounde.g., IPe.g., 5Experimental ValueExperimental ValueExperimental Value
This compounde.g., SCe.g., 5Experimental ValueExperimental ValueExperimental Value

Note: The values in these tables are placeholders and should be replaced with experimentally determined data.

Visualizations

Experimental Workflow

experimental_workflow cluster_surgery Surgical Implantation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis anesthesia Anesthesia stereotaxic Stereotaxic Surgery anesthesia->stereotaxic implantation Guide Cannula Implantation stereotaxic->implantation recovery Animal Recovery (3-5 days) implantation->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion stabilization Stabilization (1-2 hours) perfusion->stabilization drug_admin This compound Administration stabilization->drug_admin collection Dialysate Collection drug_admin->collection sample_prep Sample Preparation collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quantification Data Quantification lcms->quantification

Caption: Experimental workflow for in vivo microdialysis of this compound.

This compound Signaling Pathway in the Striatum

perphenazine_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Medium Spiny Neuron DOPA L-DOPA DA_vesicle Dopamine (DA) in Vesicles DOPA->DA_vesicle Synthesis DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates signaling Downstream Signaling PKA->signaling Phosphorylates Targets DA_synapse->D2R This compound This compound This compound->D2R Antagonism

Caption: this compound's antagonism of the D2 receptor in the striatum.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Perphenazine Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Perphenazine on neuronal activity. This document includes detailed experimental protocols and summarizes available quantitative data to facilitate the design and execution of preclinical studies in neuroscience and pharmacology.

Introduction

This compound is a typical antipsychotic of the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[1] Its therapeutic action in psychotic disorders is attributed to the blockade of dopamine pathways in the mesolimbic and mesocortical areas of the brain.[1] Beyond its principal antidopaminergic activity, this compound also exhibits antagonist effects at serotonin (5-HT2), alpha-adrenergic, and histamine (H1) receptors, contributing to its complex pharmacological profile and side effects.[1] Understanding the electrophysiological consequences of this compound administration is crucial for elucidating its mechanism of action and for the development of novel antipsychotic agents with improved efficacy and tolerability.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors.[1] In conditions such as schizophrenia, which are associated with dopamine hyperactivity, this antagonism helps to alleviate positive symptoms like hallucinations and delusions.[1] The drug's interaction with other neurotransmitter systems also plays a significant role in its overall effects. For instance, blockade of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects. Antagonism of alpha-1 adrenergic receptors can lead to sedation and orthostatic hypotension, while blockade of H1 receptors is associated with sedation and weight gain.[1]

Signaling Pathways

The signaling cascade initiated by this compound's antagonism of D2 receptors is a key area of investigation. The diagram below illustrates the primary signaling pathway affected by this compound.

Perphenazine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Neuronal_Response Altered Neuronal Excitability PKA->Neuronal_Response phosphorylates targets leading to This compound This compound This compound->D2R antagonizes

This compound's primary mechanism of action at the D2 receptor.

Electrophysiological Effects of this compound on Neuronal Activity

The administration of this compound induces significant changes in the electrophysiological properties of neurons, particularly dopaminergic neurons in the midbrain.

Quantitative Data Summary

While detailed quantitative data from recent studies are limited, historical and inferred data provide valuable insights into the effects of this compound on neuronal firing.

Brain RegionNeuron TypeAcute this compound AdministrationChronic this compound AdministrationReference
Substantia Nigra (SNc)DopaminergicIncrease in the number of spontaneously active neuronsDevelopment of depolarization block, leading to a decrease in the number of active neuronsBunney et al., 1973 (inferred)
Ventral Tegmental Area (VTA)DopaminergicIncrease in the number of spontaneously active neuronsDevelopment of depolarization blockBunney et al., 1973 (inferred)

Experimental Protocols

The following are detailed protocols for conducting electrophysiological recordings to assess the effects of this compound on neuronal activity. These protocols are based on established methodologies and can be adapted for specific research questions.

In Vivo Extracellular Single-Unit Recording

This protocol is designed to record the activity of individual neurons in the brain of an anesthetized animal following this compound administration.

Experimental Workflow:

InVivo_Workflow A Animal Preparation (e.g., Rat, anesthetized) B Stereotaxic Surgery (Implantation of recording electrode) A->B C Baseline Neuronal Activity Recording B->C D This compound Administration (e.g., intraperitoneal injection) C->D E Post-Administration Neuronal Activity Recording D->E F Data Analysis (Spike sorting, firing rate, etc.) E->F

Workflow for in vivo single-unit recording.

Methodology:

  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-350 g) are a suitable model.

    • Anesthetize the animal with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p., or isoflurane).

    • Mount the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Perform a craniotomy over the target brain region (e.g., Substantia Nigra pars compacta, Ventral Tegmental Area).

    • Carefully lower a recording microelectrode (e.g., glass micropipette or tungsten electrode) to the desired coordinates.

  • Electrophysiological Recording:

    • Record spontaneous neuronal activity for a stable baseline period (e.g., 15-30 minutes).

    • Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., broad action potentials, slow firing rate).

  • Drug Administration:

    • Administer this compound at the desired dose (e.g., 0.5-5 mg/kg, i.p.).

    • Alternatively, for more localized effects, this compound can be applied directly to the vicinity of the recorded neuron via microiontophoresis.

  • Post-Drug Recording:

    • Continuously record neuronal activity for a defined period post-administration (e.g., 60-120 minutes) to observe changes in firing rate, pattern, and other parameters.

  • Data Analysis:

    • Use spike sorting software to isolate the activity of single units.

    • Analyze changes in firing rate, inter-spike intervals, and burst firing parameters before and after drug administration.

In Vitro Whole-Cell Patch-Clamp Recording

This protocol allows for the detailed investigation of this compound's effects on the intrinsic membrane properties and synaptic currents of individual neurons in brain slices.

Experimental Workflow:

InVitro_Workflow A Brain Slice Preparation (e.g., from rat or mouse) B Slice Incubation and Recovery A->B C Transfer Slice to Recording Chamber B->C D Establish Whole-Cell Patch-Clamp Configuration C->D E Baseline Recording (Membrane properties, synaptic currents) D->E F Bath Application of this compound E->F G Post-Application Recording F->G H Data Analysis G->H

Workflow for in vitro whole-cell patch-clamp recording.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a young rodent (e.g., P14-P21 rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Cut coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome.

  • Slice Recovery:

    • Transfer slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Using a micromanipulator, approach a target neuron with a glass micropipette filled with an appropriate internal solution.

    • Establish a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline intrinsic membrane properties (e.g., resting membrane potential, input resistance, action potential firing characteristics) in current-clamp mode.

    • Record spontaneous or evoked synaptic currents (e.g., EPSCs, IPSCs) in voltage-clamp mode.

  • Drug Application:

    • Bath-apply this compound at the desired concentration (e.g., 1-100 µM) to the perfusing aCSF.

  • Post-Drug Recording:

    • Record changes in membrane properties and synaptic currents for a sufficient duration to observe the full effect of the drug.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential threshold, amplitude, and firing frequency.

    • Analyze changes in the frequency, amplitude, and kinetics of synaptic currents.

Conclusion

The electrophysiological investigation of this compound's effects on neuronal activity is essential for a comprehensive understanding of its antipsychotic mechanism and for guiding the development of future therapeutics. The protocols outlined in these application notes provide a framework for conducting such studies. While historical data suggests a significant impact of this compound on dopaminergic neuron activity, there is a clear need for further research to generate detailed, quantitative data using modern electrophysiological techniques. Such data will be invaluable for refining our understanding of this important antipsychotic medication.

References

Application Notes and Protocols for Assessing Antipsychotic Effects of Perphenazine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the antipsychotic effects of Perphenazine in mice using a battery of behavioral tests. This compound, a typical antipsychotic of the phenothiazine class, primarily exerts its effects through the antagonism of dopamine D2 receptors, with additional activity at other receptors including serotonin, histamine, and adrenergic receptors.[1][2][3]

Key Behavioral Tests and Expected Outcomes

The following behavioral tests are commonly employed to evaluate the central nervous system effects of antipsychotic drugs.

Open Field Test

The open field test is utilized to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in mice.[4][5][6] Antipsychotic drugs like this compound are expected to decrease locomotor activity.

Illustrative Data Presentation: Open Field Test

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle (Saline)-1500 ± 15045 ± 530 ± 4
This compound0.51100 ± 12038 ± 422 ± 3
This compound1.0750 ± 9025 ± 315 ± 2
This compound2.0400 ± 5015 ± 28 ± 1
Catalepsy Test (Bar Test)

The catalepsy test is a classic assay for assessing the extrapyramidal side effects of antipsychotic drugs, which are primarily mediated by the blockade of dopamine D2 receptors in the nigrostriatal pathway.[7][8][9][10] this compound is expected to induce a dose-dependent increase in the latency to descend from the bar.

Illustrative Data Presentation: Catalepsy Test

Treatment GroupDose (mg/kg)Latency to Descend (s)
Vehicle (Saline)-5 ± 2
This compound0.535 ± 8
This compound1.090 ± 15
This compound2.0180 ± 25
Rotarod Test

The rotarod test is used to evaluate motor coordination and balance.[11][12][13][14][15] Antipsychotics, particularly at higher doses, can impair motor function, leading to a decreased latency to fall from the rotating rod.

Illustrative Data Presentation: Rotarod Test

Treatment GroupDose (mg/kg)Latency to Fall (s)
Vehicle (Saline)-180 ± 20
This compound0.5150 ± 18
This compound1.0100 ± 15
This compound2.060 ± 10
Apomorphine-Induced Stereotypy

Apomorphine is a non-selective dopamine agonist that induces stereotyped behaviors such as sniffing, licking, and gnawing.[5][16][17][18][19][20][21] The ability of an antipsychotic to antagonize these behaviors is indicative of its dopamine receptor blocking activity.

Illustrative Data Presentation: Apomorphine-Induced Stereotypy

Treatment GroupDose (mg/kg)Stereotypy Score (0-4)
Vehicle + Apomorphine-3.5 ± 0.5
This compound + Apomorphine0.52.0 ± 0.4
This compound + Apomorphine1.01.0 ± 0.3
This compound + Apomorphine2.00.5 ± 0.2
Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant and antipsychotic effects.[4][17][22][23][24] While primarily used for depression models, some antipsychotics can alter immobility time.

Illustrative Data Presentation: Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle (Saline)-150 ± 15
This compound0.5160 ± 18
This compound1.0175 ± 20
This compound2.0190 ± 22

Experimental Protocols

Open Field Test Protocol

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with a video tracking system.

Procedure:

  • Acclimate mice to the testing room for at least 30 minutes prior to the test.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Catalepsy Test (Bar Test) Protocol

Objective: To measure the cataleptic effect of this compound.

Apparatus: A horizontal bar (e.g., 3-5 mm in diameter) raised approximately 4-5 cm from a flat surface.

Procedure:

  • Administer this compound or vehicle at various doses.

  • At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the mouse's forepaws on the bar.

  • Start a stopwatch immediately.

  • Measure the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture.

  • A cut-off time (e.g., 180-300 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, record the maximum time.

Rotarod Test Protocol

Objective: To assess motor coordination and balance.

Apparatus: An accelerating rotarod apparatus.

Procedure:

  • Train the mice on the rotarod for 1-2 days prior to the experiment to establish a baseline performance. Training usually consists of several trials at a constant speed or with gentle acceleration.

  • On the test day, administer this compound or vehicle.

  • After the appropriate pre-treatment time, place the mouse on the rotating rod.

  • The rod should accelerate at a programmed rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod. If the mouse clings to the rod and makes a full rotation, this is also considered a fall.

  • Perform multiple trials with an inter-trial interval of at least 15 minutes.

Apomorphine-Induced Stereotypy Protocol

Objective: To evaluate the D2 receptor blocking activity of this compound.

Apparatus: Standard mouse cages or observation chambers.

Procedure:

  • Administer this compound or vehicle.

  • After the appropriate pre-treatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-2 mg/kg).

  • Immediately after apomorphine injection, place the mouse in the observation cage.

  • Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, climbing) at regular intervals (e.g., every 5-10 minutes) for a total period of 30-60 minutes.

  • A common scoring system ranges from 0 (no stereotypy) to 4 (continuous, intense stereotypy).

Forced Swim Test Protocol

Objective: To assess behavioral despair, which can be modulated by antipsychotic drugs.

Apparatus: A transparent cylinder (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Administer this compound or vehicle.

  • After the pre-treatment time, gently place the mouse into the cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • The first 2 minutes are typically considered an acclimatization period.

  • Score the last 4 minutes of the session for immobility time, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • After the test, remove the mouse, dry it with a towel, and place it in a warm cage to recover before returning it to its home cage.

Signaling Pathways and Experimental Workflows

Perphenazine_Signaling_Pathways cluster_this compound This compound cluster_receptors Receptor Targets cluster_downstream Downstream Effects This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist 5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5HT2A_Receptor Antagonist H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase ↓ D2_Receptor->Adenylyl_Cyclase PLC_D2 PLC Activation D2_Receptor->PLC_D2 PLC_5HT2A PLC Activation ↑ 5HT2A_Receptor->PLC_5HT2A PLC_H1 PLC Activation ↑ H1_Receptor->PLC_H1 PLC_A1 PLC Activation ↑ Alpha1_Receptor->PLC_A1 cAMP cAMP ↓ Adenylyl_Cyclase->cAMP PKA PKA ↓ cAMP->PKA IP3_DAG_5HT2A IP3 & DAG ↑ PLC_5HT2A->IP3_DAG_5HT2A Ca_PKC_5HT2A Ca2+ & PKC Activation ↑ IP3_DAG_5HT2A->Ca_PKC_5HT2A IP3_DAG_H1 IP3 & DAG ↑ PLC_H1->IP3_DAG_H1 Ca_PKC_H1 Ca2+ & PKC Activation ↑ IP3_DAG_H1->Ca_PKC_H1 IP3_DAG_A1 IP3 & DAG ↑ PLC_A1->IP3_DAG_A1 Ca_PKC_A1 Ca2+ & PKC Activation ↑ IP3_DAG_A1->Ca_PKC_A1 Behavioral_Test_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (30-60 min) Vehicle_Injection Vehicle/Perphenazine Administration Animal_Acclimation->Vehicle_Injection Drug_Preparation This compound Dilution Drug_Preparation->Vehicle_Injection Pre_treatment_Period Pre-treatment Period (30-60 min) Vehicle_Injection->Pre_treatment_Period Behavioral_Test Perform Behavioral Test (e.g., Open Field, Rotarod) Pre_treatment_Period->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols for the Identification of Perphenazine Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of perphenazine and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific instrumentation and research needs.

Introduction

This compound is a typical antipsychotic drug belonging to the phenothiazine class. It undergoes extensive metabolism in the liver, primarily through sulfoxidation, hydroxylation, dealkylation, and glucuronidation, leading to the formation of several metabolites.[1][2][3] The characterization and quantification of these metabolites are crucial in pharmacokinetic studies, drug-drug interaction assessments, and toxicological evaluations. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of this compound and its metabolites in complex biological matrices such as plasma and serum.

The major metabolites of this compound that are commonly monitored include:

  • This compound sulfoxide

  • 7-Hydroxythis compound

  • N-dealkylthis compound (DAPZ)

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in plasma or serum samples is depicted in the diagram below. This process involves sample collection, preparation to remove interfering substances, separation of the analytes by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma/Serum Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 1: Experimental workflow for this compound metabolite analysis.

Metabolic Pathway of this compound

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[4] The main metabolic transformations include the oxidation of the sulfur atom in the phenothiazine ring to form this compound sulfoxide, hydroxylation of the aromatic ring to produce 7-hydroxythis compound, and the removal of the hydroxyethylpiperazine side chain, resulting in N-dealkylthis compound.

Metabolic_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation (CYP2D6) Hydroxy 7-Hydroxythis compound This compound->Hydroxy Hydroxylation (CYP2D6) Dealkyl N-dealkylthis compound (DAPZ) This compound->Dealkyl Dealkylation Glucuronide Glucuronidated Metabolites Hydroxy->Glucuronide Glucuronidation

Figure 2: Major metabolic pathways of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like imipramine-d3) to each sample to a final concentration of approximately 0.12 ng/µL.[5]

  • Protein Precipitation: Add 300 µL of a cold protein precipitation solution (e.g., acetonitrile:methanol, 50:50 v/v) to each sample.[5]

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following parameters provide a starting point for the chromatographic separation of this compound and its metabolites. Optimization may be required based on the specific LC system and column used.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm)[5]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Program A timed, linear gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be a gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. Specific gradient conditions should be optimized to achieve adequate separation of the analytes and internal standard.
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of the analytes.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions: The following table provides suggested MRM transitions for this compound and its major metabolites. The collision energy (CE) should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound 404.2143.135
404.2171.130
This compound Sulfoxide 420.2143.138
420.2289.125
7-Hydroxythis compound 420.2143.138
420.2289.125
N-dealkylthis compound 316.1143.130
316.1243.122
Internal Standard Dependent on the chosen standard (e.g., Imipramine-d3: 284.3 > 89.1)Dependent on the chosen standardOptimize for the specific standard

Note: The precursor ion for this compound sulfoxide and 7-hydroxythis compound is the same as they are isomers. Chromatographic separation is essential to distinguish between them.

Quantitative Data Summary

The following table summarizes representative plasma concentrations of this compound and its major metabolites from a clinical study involving elderly patients.[1] These values can serve as a reference for expected concentration ranges in therapeutic drug monitoring.

AnalyteMean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
This compound 1.51.4
N-dealkylthis compound (DAPZ) 2.01.6
7-Hydroxythis compound 0.81.9

Conclusion

The protocols and information provided in these application notes offer a robust starting point for the successful identification and quantification of this compound and its major metabolites by LC-MS/MS. Method validation, including assessment of linearity, accuracy, precision, and stability, is essential before applying these protocols to routine analysis. The inherent sensitivity and specificity of LC-MS/MS make it an invaluable tool for advancing our understanding of the metabolism and disposition of this compound in various research and clinical settings.

References

Application Notes and Protocols for Perphenazine Radioimmunoassay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a radioimmunoassay (RIA) for the detection of perphenazine. This document includes detailed protocols for the synthesis of a this compound hapten, production of specific antibodies, radiolabeling of the tracer, and the complete RIA procedure.

Introduction

This compound is a typical antipsychotic drug belonging to the phenothiazine class, primarily used in the treatment of schizophrenia and severe nausea and vomiting.[1] Monitoring its therapeutic levels and studying its pharmacokinetics are crucial for optimizing treatment and preventing adverse effects. Radioimmunoassay offers a highly sensitive and specific method for the quantification of this compound in biological samples.[2] This document outlines the necessary steps to develop a robust and reliable RIA for this compound.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. It is based on the competition between a fixed amount of radiolabeled this compound (the tracer) and the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-perphenazine antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled this compound bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, from which the concentration of this compound in unknown samples can be determined.[3][4][5]

Materials and Reagents

  • This compound

  • Succinic anhydride

  • Pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate Buffered Saline (PBS)

  • Dextran-coated charcoal

  • Scintillation fluid

  • New Zealand white rabbits

  • All other chemicals and solvents should be of analytical grade.

Experimental Protocols

Preparation of this compound Hapten (this compound-hemisuccinate)

To render the small molecule this compound immunogenic, it must first be derivatized to introduce a functional group for conjugation to a carrier protein. This is achieved by creating a hemisuccinate derivative.

Protocol:

  • Dissolve this compound and a molar excess of succinic anhydride in dry pyridine.

  • Stir the reaction mixture at room temperature overnight in the dark.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a small amount of chloroform and wash with water to remove excess succinic anhydride.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the this compound-hemisuccinate hapten.

  • Confirm the structure of the hapten using techniques such as NMR and mass spectrometry.

Conjugation of this compound Hapten to Carrier Proteins

The this compound hapten is covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for use in the RIA and Keyhole Limpet Hemocyanin (KLH) for immunization, to elicit an immune response. The carbodiimide (EDC) method is a common and effective approach for this conjugation.

Protocol:

  • Dissolve this compound-hemisuccinate and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution and stir for 4 hours at room temperature to activate the carboxyl group of the hapten.

  • Dissolve the carrier protein (BSA or KLH) in phosphate-buffered saline (PBS, pH 7.4).

  • Slowly add the activated hapten solution to the carrier protein solution with gentle stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Purify the conjugate by dialysis against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten and reaction byproducts.

  • Determine the conjugation ratio (moles of hapten per mole of protein) by spectrophotometric methods or MALDI-TOF mass spectrometry.

Production of Polyclonal Anti-Perphenazine Antibodies

Polyclonal antibodies with high affinity and specificity for this compound are generated by immunizing animals with the this compound-KLH conjugate.

Protocol:

  • Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization.

  • Immunize New Zealand white rabbits subcutaneously at multiple sites with the emulsion (e.g., 1 mg of conjugate per rabbit).

  • Administer booster immunizations every 4 weeks with the this compound-KLH conjugate emulsified in Freund's Incomplete Adjuvant (FIA).

  • Collect blood samples from the ear vein 10-14 days after each booster immunization to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA) with this compound-BSA as the coating antigen.

  • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

  • Purify the IgG fraction from the antiserum using protein A/G affinity chromatography.

  • Characterize the antibody for its affinity and specificity.

Radiolabeling of this compound ([¹²⁵I]-Perphenazine)

A radiolabeled tracer is a critical component of the RIA. Iodine-125 can be incorporated into a tyrosine analog of this compound or a pre-synthesized tracer molecule. A common method for radioiodination is the Chloramine-T method.

Protocol (for a tyrosine-containing analog):

  • To a reaction vial, add the tyrosine-containing this compound analog dissolved in phosphate buffer (0.5 M, pH 7.5).

  • Add Na¹²⁵I to the vial.

  • Initiate the radioiodination reaction by adding a freshly prepared solution of Chloramine-T in phosphate buffer.

  • Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.

  • Quench the reaction by adding a solution of sodium metabisulfite.

  • Purify the [¹²⁵I]-labeled this compound tracer from free iodine and unreacted precursors using a Sephadex G-25 column or by HPLC.

  • Determine the specific activity of the tracer.

Radioimmunoassay Procedure

The following protocol outlines the steps for performing the competitive RIA for this compound.

Protocol:

  • Assay Setup: In polypropylene tubes, add in the following order:

    • 100 µL of standard this compound solutions of known concentrations or unknown samples.

    • 100 µL of diluted anti-perphenazine antibody solution.

    • 100 µL of [¹²⁵I]-Perphenazine tracer (approximately 10,000 cpm).

  • Incubation: Vortex the tubes gently and incubate for 24 hours at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Fractions:

    • Add 500 µL of cold dextran-coated charcoal suspension to each tube.

    • Vortex immediately and incubate for 15 minutes at 4°C. The charcoal adsorbs the free (unbound) this compound and tracer.

    • Centrifuge the tubes at 3000 x g for 15 minutes at 4°C to pellet the charcoal.

  • Measurement of Radioactivity:

    • Carefully decant the supernatant, which contains the antibody-bound radiolabeled this compound, into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis:

    • Calculate the percentage of bound tracer for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound tracer against the logarithm of the this compound concentration for the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Data Presentation

Assay Performance Characteristics

The developed radioimmunoassay should be validated for its performance. Key parameters are summarized in the table below.

ParameterTypical Value
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 50 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Recovery 90 - 110%
Cross-Reactivity

The specificity of the anti-perphenazine antibody should be evaluated by determining its cross-reactivity with structurally related compounds and metabolites.

CompoundCross-Reactivity (%)
This compound 100
Fluphenazine 5-15%
Trifluoperazine 1-5%
Chlorpromazine < 1%
This compound sulfoxide < 0.5%
7-Hydroxythis compound < 0.5%
Amitriptyline < 0.1%
Nortriptyline < 0.1%

Cross-reactivity is calculated as (Concentration of this compound at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100.

Visualizations

This compound Signaling Pathway

This compound primarily acts as an antagonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).

Perphenazine_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist G_protein Gαi/o-GDP Gβγ D2R->G_protein Activation Dopamine Dopamine Dopamine->D2R Agonist G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.

Radioimmunoassay Workflow

The following diagram illustrates the key steps involved in the this compound radioimmunoassay.

RIA_Workflow start Start prepare_reagents Prepare Standards, Samples, Antibody, and Tracer start->prepare_reagents incubation Incubate Antibody, Sample/Standard, and Tracer prepare_reagents->incubation separation Separate Bound and Free Fractions (Dextran-Coated Charcoal) incubation->separation measurement Measure Radioactivity of Bound Fraction (Gamma Counter) separation->measurement analysis Data Analysis: Construct Standard Curve measurement->analysis quantification Quantify this compound in Samples analysis->quantification end End quantification->end

Caption: A simplified workflow of the this compound radioimmunoassay.

Antibody Production Logical Flow

This diagram outlines the logical progression for producing polyclonal antibodies against this compound.

Antibody_Production_Flow hapten_synthesis Synthesize this compound Hapten conjugation Conjugate Hapten to Carrier Protein (KLH) hapten_synthesis->conjugation immunization Immunize Rabbits with Hapten-Carrier Conjugate conjugation->immunization titer_monitoring Monitor Antibody Titer (ELISA) immunization->titer_monitoring serum_collection Collect Antiserum titer_monitoring->serum_collection High Titer purification Purify IgG (Protein A/G Chromatography) serum_collection->purification characterization Characterize Antibody (Affinity and Specificity) purification->characterization

References

Troubleshooting & Optimization

Troubleshooting Perphenazine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with perphenazine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a hydrophobic compound with low aqueous solubility. Its water solubility is approximately 28.3 mg/L at 24°C.[1][2][3] However, its solubility is strongly dependent on pH.

Q2: How does pH affect the solubility of this compound?

This compound is a weak base with a pKa value in the range of 7.8 to 7.94.[2] This means that its solubility is significantly higher in acidic conditions where it becomes protonated. As the pH of the solution approaches and exceeds the pKa, the uncharged form of this compound predominates, leading to a decrease in solubility and potential precipitation. It is known to dissolve in dilute hydrochloric acid.[4][5]

Q3: In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents. It is freely soluble in methylene chloride and soluble in ethanol.[4][5] Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).[6][7]

Q4: Can I expect this compound to be stable in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by factors such as pH and storage conditions. For instance, solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4][5] When preparing aqueous solutions for experiments, it is generally recommended to use them fresh.

Troubleshooting Guide

Problem: this compound precipitates out of my aqueous buffer solution.

Possible Cause 1: pH of the buffer is too high. As a weak base, this compound is more soluble at a lower pH. If your buffer has a pH close to or above its pKa of ~7.8, the compound will be less soluble and may precipitate.

  • Solution: Lower the pH of your buffer. For example, using a buffer with a pH in the acidic to neutral range (e.g., pH 4-6) can significantly improve solubility.

Possible Cause 2: The final concentration of this compound is too high for the chosen buffer. Even at an optimal pH, there is a limit to how much this compound can be dissolved in an aqueous buffer.

  • Solution: Try preparing a more dilute solution of this compound. It may be necessary to perform serial dilutions from a concentrated stock to reach the desired final concentration without precipitation.

Possible Cause 3: "Salting out" effect of the buffer salts. High concentrations of certain salts in your buffer can decrease the solubility of hydrophobic compounds like this compound.

  • Solution: If possible, try using a lower concentration of the buffer salts. Alternatively, you could test a different buffer system.

Possible Cause 4: Precipitation upon dilution from an organic stock solution. When a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the drug to precipitate.

  • Solution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. Adding the stock drop-wise to the side of the vortex can help to ensure rapid mixing and prevent localized high concentrations that lead to precipitation. Performing a stepwise dilution may also be beneficial.[8][9]

Problem: I am observing inconsistencies in my experimental results.

Possible Cause: Formation of this compound aggregates. In some aqueous environments, particularly in phosphate buffers, this compound can form sub-micellar aggregates.[4] These aggregates can affect the availability of the monomeric drug and lead to variability in experimental outcomes.

  • Solution: Consider using a different buffer system if aggregation is suspected. The use of non-ionic surfactants at low concentrations can sometimes help to prevent aggregation, but compatibility with your specific assay must be verified.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Please note that the solubility in aqueous buffers is highly pH-dependent, and the provided values are illustrative. It is recommended to experimentally determine the solubility in your specific buffer system and conditions.

Solvent/Buffer SystempHTemperature (°C)Solubility
WaterNeutral24~28.3 mg/L
EthanolN/AN/ASoluble
DMSON/AN/ASoluble
Dilute Hydrochloric AcidAcidicN/ASoluble
Phosphate Buffer7.4N/AProne to aggregation

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][8] Protect the solution from light.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer for Cell-Based Assays
  • Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Aqueous Buffer: Pre-warm your sterile aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution drop-wise. It is crucial to add the stock solution slowly to the buffer to minimize the risk of precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is low (typically below 0.5% or 1%) to avoid solvent-induced toxicity in your cells.[8]

  • Final Mixing and Use: Gently mix the final working solution and use it immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution dilute Slowly Add Stock to Buffer with Vortexing thaw->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? ph_check Is pH < pKa (~7.8)? start->ph_check Yes conc_check Is Concentration Too High? ph_check->conc_check Yes lower_ph Action: Lower Buffer pH ph_check->lower_ph No dilution_check Dilution from Stock Issue? conc_check->dilution_check No lower_conc Action: Decrease Concentration conc_check->lower_conc Yes slow_dilution Action: Slow, Stepwise Dilution dilution_check->slow_dilution Yes solution_ok Solution Should be Clear dilution_check->solution_ok No lower_ph->solution_ok lower_conc->solution_ok slow_dilution->solution_ok

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing Perphenazine Concentration for In Vitro Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing perphenazine concentrations for in vitro neurotoxicity studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro neurotoxicity studies?

A1: Based on published data, a starting concentration range of 1 µM to 100 µM is recommended for initial screening in neuronal cell lines like SH-SY5Y.[1][2] The EC50 values for this compound-induced cytotoxicity have been reported to be approximately 0.98 µM in U87-MG glioblastoma cells and 2.76 µM in normal human melanocytes, providing a reference for the lower end of the concentration range.[3][4]

Q2: What are the primary mechanisms of this compound-induced neurotoxicity in vitro?

A2: The primary mechanisms of this compound-induced neurotoxicity involve mitochondria-mediated apoptosis and the induction of oxidative stress.[1][5] Key events include mitochondrial fragmentation, activation of Bax, release of cytochrome c, and activation of caspase-3.[1][5] This can lead to a decrease in cellular ATP levels.[1]

Q3: Which cell lines are commonly used to study this compound neurotoxicity?

A3: The human neuroblastoma cell line SH-SY5Y is a frequently used model for studying the neurotoxic effects of this compound.[1][5] Other cell lines, such as the human glioblastoma cell line U87-MG and normal human melanocytes, have also been used to assess its cytotoxic effects.[3][4]

Q4: How long should I expose neuronal cells to this compound to observe neurotoxic effects?

A4: Incubation times can vary depending on the specific assay and the endpoint being measured. For cell viability assays, a 24 to 48-hour incubation period is common.[6] For mechanistic studies, such as measuring ATP levels or caspase activation, time points can range from 8 to 48 hours.[1]

Q5: Can this compound interfere with common cytotoxicity assays?

A5: Yes, caution should be exercised when using tetrazolium-based assays like the MTT assay. Some phenothiazines have been reported to interfere with the reduction of MTT, potentially leading to an overestimation or underestimation of cell viability. It is advisable to validate findings with an alternative assay, such as the trypan blue exclusion assay or a lactate dehydrogenase (LDH) assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assays (e.g., MTT). 1. Uneven cell seeding.2. This compound precipitation at high concentrations.3. Interference of this compound with the assay reagent.1. Ensure a single-cell suspension and uniform seeding density.2. Visually inspect the culture medium for any precipitates. If observed, consider using a lower concentration or a different solvent.3. Confirm results with a different viability assay that has a distinct mechanism (e.g., LDH assay).
Inconsistent results in apoptosis assays. 1. Suboptimal antibody concentration or incubation time.2. Cells harvested too early or too late.3. Inappropriate assay for the expected cell death mechanism.1. Optimize antibody titration and incubation times for your specific cell line.2. Perform a time-course experiment to identify the optimal window for detecting apoptosis.3. Consider that at high concentrations or prolonged exposure, this compound may induce necrosis.[1][5] Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
Difficulty in detecting an increase in Reactive Oxygen Species (ROS). 1. ROS production is an early event and may have already peaked.2. The fluorescent probe is not sensitive enough or has faded.3. The antioxidant capacity of the cell culture medium is too high.1. Measure ROS at earlier time points post-perphenazine exposure.2. Use a fresh preparation of a sensitive ROS indicator (e.g., DCFH-DA) and protect from light.3. Consider using a medium with lower antioxidant content for the duration of the ROS measurement.
Unexpected cell morphology changes. 1. Solvent toxicity.2. This compound-induced cellular stress responses.1. Include a vehicle control (solvent alone) to rule out solvent-induced effects.2. Document morphological changes as part of the neurotoxic profile. These can include neurite retraction, cell rounding, and detachment.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on various endpoints in different cell lines.

Table 1: this compound Concentration and Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability LossReference
Normal Human Melanocytes0.12419.1%[6]
Normal Human Melanocytes1.024~30%[6]
Normal Human Melanocytes10.02498.5%[6]
U87-MG Glioblastoma0.982450% (EC50)[3][4]
Human Neuroblastoma (SK-N-SH)10Not SpecifiedMarked decrease[2]
Human Neuroblastoma (SK-N-SH)100Not Specified87%[2]

Table 2: this compound Concentration and Apoptosis

Cell LineConcentration (µM)Incubation Time (hours)Apoptotic EndpointObservationReference
SH-SY5Y2516Caspase-3 ActivationSignificant increase[1]
SH-SY5Y2548Caspase-3 ActivationSignificant increase[1]
Human Neuroblastoma (SK-N-SH)2048DNA Fragmentation74.7%[2]
Human Neuroblastoma (SK-N-SH)4048DNA Fragmentation95.0%[2]

Table 3: this compound Concentration and Cellular ATP Levels

Cell LineConcentration (µM)Incubation Time (hours)% of Control ATP LevelReference
SH-SY5Y258~80%[1]
SH-SY5Y2516~50%[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Assessment of Apoptosis using JC-1 Staining

Principle: The JC-1 dye selectively enters mitochondria and reversibly changes color from green to red as the mitochondrial membrane potential increases. In apoptotic cells, the mitochondrial membrane potential collapses, and the dye remains in its green fluorescent monomeric form.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with this compound as described above.

  • JC-1 Staining: At the end of the treatment period, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with a phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the red J-aggregates (excitation ~585 nm, emission ~590 nm) and the green J-monomers (excitation ~514 nm, emission ~529 nm) using a fluorescence microscope or a plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio is indicative of apoptosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Methodology:

  • Cell Seeding and Treatment: Plate cells and treat with this compound for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Visualizations

Perphenazine_Neurotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment This compound Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Neuronal Cells (e.g., SH-SY5Y) adhesion Allow Adhesion (Overnight) start->adhesion treatment Treat with this compound (Concentration Gradient) adhesion->treatment incubation Incubate (Time Course) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (JC-1 Assay) incubation->apoptosis ros ROS Production (DCFH-DA Assay) incubation->ros data Measure Endpoint (Absorbance/Fluorescence) viability->data apoptosis->data ros->data analysis Calculate % Viability, Apoptosis Rate, ROS Fold Change data->analysis conclusion Determine Optimal Concentration analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration in neurotoxicity studies.

Perphenazine_Signaling_Pathway cluster_stress Cellular Stress cluster_apoptosis Mitochondria-Mediated Apoptosis cluster_energy Energy Depletion This compound This compound ros ↑ ROS Production This compound->ros mito_damage Mitochondrial Damage This compound->mito_damage ros->mito_damage bax Bax Activation mito_damage->bax atp ↓ Cellular ATP mito_damage->atp cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_out Apoptosis caspase3->apoptosis_out

Caption: Signaling pathway of this compound-induced neurotoxicity.

References

Technical Support Center: Managing Perphenazine-Induced Extrapyramramidal Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing perphenazine-induced extrapyramidal side effects (EPS) in animal models.

Frequently Asked Questions (FAQs)

1. What are the common animal models for studying this compound-induced EPS?

The most common animal models are rodents, particularly rats and mice. The catalepsy test is a widely used behavioral assay to assess Parkinson-like side effects, which are a hallmark of EPS.[1][2][3][4][5] This test measures the failure of an animal to correct an externally imposed posture.[3] Other models include the assessment of vacuous chewing movements for tardive dyskinesia-like symptoms and electromyography (EMG) to measure muscle rigidity.[2][6]

2. What is the underlying mechanism of this compound-induced EPS?

This compound is a typical antipsychotic that primarily acts as a potent antagonist of the dopamine D2 receptor.[7] EPS are largely attributed to the blockade of D2 receptors in the nigrostriatal dopamine pathway, which disrupts the balance between dopamine and acetylcholine, leading to an excess of cholinergic activity.[7] This imbalance is a key factor in the development of acute dystonia and parkinsonism. Serotonin pathways are also involved, and antagonism of 5-HT2A receptors can alleviate EPS.[7]

3. What are the typical doses of this compound used to induce EPS in rodents?

The dose of this compound required to induce EPS can vary depending on the animal species, strain, and the specific behavioral test being used. For inducing catalepsy in rats, intraperitoneal (i.p.) doses in the range of 1 to 10 mg/kg have been reported to be effective.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

4. What are the standard treatments for managing this compound-induced EPS in animal models?

Anticholinergic agents are the primary treatment for drug-induced EPS. Benztropine, a muscarinic receptor antagonist, is commonly used to counteract the cholinergic hyperactivity.[9][10][11][12] Diphenhydramine, an antihistamine with significant anticholinergic properties, is also effective, particularly for akathisia and acute dystonic reactions.[13][14][15][16][17][18]

5. How can I minimize inter-animal variability in my experiments?

Inter-animal variability is a common challenge in behavioral pharmacology.[19][20][21] To minimize this, it is important to:

  • Use animals of the same sex, age, and weight range.

  • Acclimatize the animals to the housing and testing environment for a sufficient period before the experiment.

  • Handle the animals consistently to reduce stress.

  • Control for environmental factors such as lighting, temperature, and noise in the testing room.

  • Incorporate a thorough baseline assessment and counterbalance the experimental groups.[19][20][21]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No significant catalepsy observed after this compound administration. - this compound dose is too low.- Insufficient time has passed since drug administration.- The animal strain is less sensitive to this compound.- Improper catalepsy testing technique.- Perform a dose-response study to determine the optimal cataleptogenic dose.- Ensure that the catalepsy test is performed at the time of peak drug effect (typically 60-90 minutes post-injection).[4]- Consider using a different, more sensitive rodent strain.- Review and standardize the catalepsy testing protocol to ensure consistent animal placement and scoring.
High variability in catalepsy scores within the same treatment group. - Inconsistent drug administration (e.g., intraperitoneal injection variability).- Individual differences in drug metabolism and sensitivity.[19][20][21]- Environmental stressors affecting animal behavior.- Ensure all personnel are proficient in the drug administration technique.- Increase the sample size to account for individual variability.- Strictly control the experimental environment to minimize stressors.
Animals appear overly sedated, interfering with the catalepsy measurement. - The dose of this compound is too high.- The treatment drug (e.g., diphenhydramine) has sedative effects.- Reduce the dose of this compound to a level that induces catalepsy without excessive sedation.- If using a sedative treatment, consider a lower dose or an alternative non-sedating treatment if available.
Unexpected mortality in the experimental animals. - Drug overdose.- Excessive stress from handling and procedures.- Carefully review and recalculate all drug dosages.- Refine animal handling and experimental procedures to minimize stress.

Experimental Protocols

This compound-Induced Catalepsy in Rats (Bar Test)

Objective: To induce and quantify catalepsy in rats following this compound administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • This compound solution (dissolved in a suitable vehicle, e.g., saline with a drop of Tween 80)

  • Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, elevated 9-10 cm from a flat surface)[4]

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize rats to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Gently place the rat's forepaws on the elevated bar. Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency). This is the baseline reading. A cut-off time of 180 seconds is typically used.[22]

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the respective groups.

  • Post-Treatment Measurement: At specific time points after injection (e.g., 30, 60, 90, and 120 minutes), repeat the catalepsy measurement as described in step 2. The peak cataleptic response for many antipsychotics is around 60 minutes.[4]

  • Data Analysis: Record the descent latency for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Management of this compound-Induced Catalepsy with Benztropine

Objective: To assess the efficacy of benztropine in reversing this compound-induced catalepsy.

Materials:

  • Animals with induced catalepsy (as per the protocol above)

  • Benztropine mesylate solution (dissolved in saline)

Procedure:

  • Induction of Catalepsy: Administer this compound to induce catalepsy as described in the previous protocol.

  • Treatment Administration: At the time of peak this compound effect (e.g., 60 minutes post-perphenazine injection), administer benztropine (e.g., 1-4 mg/kg, i.p.) or vehicle.[9]

  • Post-Treatment Measurement: Measure the catalepsy scores at various time points after benztropine administration (e.g., 15, 30, and 60 minutes).

  • Data Analysis: Compare the catalepsy scores of the benztropine-treated group with the vehicle-treated group to determine the reversal effect.

Quantitative Data

Table 1: Dose-Response of this compound-Induced Catalepsy in Rodents

Animal ModelThis compound DoseRoute of AdministrationObserved Effect
Rat1 - 10 mg/kgi.p.Dose-dependent increase in catalepsy scores.[8]
Mouse2 - 4 mg/kgin drinking waterModification of maternal behavior (prevention of cannibalism).[18]

Note: These are example dose ranges. It is imperative to conduct a dose-response study for your specific experimental conditions.

Table 2: Efficacy of Treatments for this compound-Induced EPS

TreatmentAnimal ModelDose RangeRoute of AdministrationObserved Effect
Benztropine Rat1 - 4 mg/kgi.p.Reversal of this compound-induced catalepsy.[9]
Rat10 mg/kg (chronic)i.p.Can induce hypersensitivity when given alone chronically.[23]
Diphenhydramine Human (clinical)50 - 100 mgIVEffective for acute akathisia and dystonia.[13]
Human (clinical)Prophylactic useIVCan reduce the incidence of metoclopramide-induced akathisia.[13]

Note: Data from animal models for diphenhydramine in this compound-induced EPS is limited in the provided search results. The human clinical data is provided for context.

Visualizations

Signaling_Pathway_EPS cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates ACh Acetylcholine D2R->ACh Inhibits Release M1R M1 Receptor ACh->M1R Activates EPS Extrapyramidal Side Effects M1R->EPS Leads to This compound This compound This compound->D2R Blocks Benztropine Benztropine Benztropine->M1R Blocks Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates HT2AR->Dopamine Inhibits Release Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Room (1 hour before test) Acclimatization->Habituation Baseline Baseline Catalepsy Measurement Habituation->Baseline Drug_Admin This compound/Vehicle Administration Baseline->Drug_Admin Post_Drug_Measurement Post-Perphenazine Catalepsy Measurement (e.g., 60 min) Drug_Admin->Post_Drug_Measurement Treatment_Admin Benztropine/Vehicle Administration Post_Treatment_Measurement Post-Treatment Catalepsy Measurement (e.g., 15, 30, 60 min) Treatment_Admin->Post_Treatment_Measurement Post_Drug_Measurement->Treatment_Admin Data_Collection Data Collection and Tabulation Post_Treatment_Measurement->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Technical Support Center: Overcoming Perphenazine Degradation in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Perphenazine degradation in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My long-term experiment with this compound is yielding inconsistent results. Could drug degradation be the cause?

A1: Yes, inconsistent results in long-term cell culture experiments using this compound are frequently linked to its degradation. This compound, a phenothiazine derivative, is susceptible to degradation under typical cell culture conditions (37°C, 5% CO2, exposure to light). This degradation can lead to a decrease in the effective concentration of the active compound over time, resulting in variable experimental outcomes.

Q2: What are the primary factors that contribute to this compound degradation in cell culture?

A2: The main factors contributing to this compound degradation in cell culture media are:

  • Oxidation: The phenothiazine ring system is prone to oxidation, leading to the formation of sulfoxides and N-oxides. This process can be accelerated by components in the cell culture media and exposure to oxygen.

  • Photodegradation: this compound is sensitive to light, particularly in the UV spectrum. Standard laboratory lighting and even ambient light exposure during handling can contribute to its breakdown.[1] Photodegradation can lead to the formation of various photoproducts, including a dechlorinated version of the molecule.[1]

  • pH: The stability of this compound can be influenced by the pH of the culture medium. While cell culture media are buffered, local pH changes in microenvironments or improper storage can affect its stability.

Q3: What are the common degradation products of this compound, and are they biologically active?

A3: The primary degradation products of this compound include this compound sulfoxide and this compound N-oxide.[2] Photodegradation can also result in dechlorinated products.[1] Some of these degradation products may have reduced or altered biological activity compared to the parent compound. For instance, sulfoxide metabolites of similar phenothiazines are generally less active than the parent compounds.[2] However, some photoproducts have been shown to retain phototoxic properties, which could introduce confounding effects in your experiments.[1]

Q4: How often should I replace the this compound-containing media in my long-term culture?

A4: Due to the lack of specific half-life data in cell culture media, a conservative approach is recommended. For multi-day experiments, it is advisable to perform a half-media change with freshly prepared this compound-containing media every 24-48 hours. This helps to maintain a more consistent concentration of the active drug. For very long-term experiments (weeks), more frequent media changes (every 24 hours) and regular monitoring of this compound concentration via HPLC are recommended.

Q5: How should I prepare and store my this compound stock solutions to minimize degradation?

A5: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent: Dissolve this compound in an appropriate solvent such as DMSO or ethanol.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

  • Light Protection: Always store stock solutions in amber vials or tubes wrapped in foil to protect them from light.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term cell culture experiments with this compound.

Problem Potential Cause Recommended Solution
Decreased drug efficacy over time This compound degradation in the culture medium.1. Increase the frequency of media changes (e.g., every 24 hours) with freshly prepared drug solution. 2. Protect cell culture plates/flasks from light by wrapping them in foil. 3. Consider using a more stable analog if available and suitable for your experiment. 4. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).
High variability between replicate wells/plates Inconsistent this compound concentration due to degradation and/or handling.1. Ensure uniform and minimal exposure to light across all plates during handling. 2. Prepare a master mix of this compound-containing medium for each experiment to ensure a consistent starting concentration. 3. Aliquot stock solutions to minimize variability from freeze-thaw cycles.
Unexpected cellular toxicity Formation of toxic degradation products (e.g., photoproducts).1. Strictly limit light exposure during all steps of the experiment. 2. Analyze the culture medium for the presence of degradation products using HPLC. 3. If possible, test the toxicity of known this compound degradation products on your cell line.
Difficulty reproducing published results Differences in experimental conditions affecting this compound stability.1. Carefully review the methods section of the publication for details on media change frequency, light protection, and drug preparation. 2. Contact the authors to inquire about their specific protocol for handling this compound. 3. Perform a dose-response curve at the beginning of your experimental series to establish the effective concentration in your hands.

Quantitative Data Summary

Table 1: Stability of this compound in Different Solvents and Conditions

Solvent/VehicleStorage ConditionStabilityReference
Oral liquid dosage form (in amber glass)Room TemperatureStable for 30 days[3]
DMSO or Ethanol-20°CUp to 3 monthsChemicalBook
Aqueous solution (pH 4.0, with 0.1% EDTA)90°CFollows first-order degradation at lower concentrations and zero-order at higher concentrations[4]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC

Objective: To determine the degradation kinetics of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and other supplements

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (HPLC grade)

  • Sterile, amber microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

Methodology:

  • Preparation of this compound-Spiked Medium:

    • Prepare a stock solution of this compound in DMSO or ethanol at a high concentration (e.g., 10 mM).

    • Spike pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).

  • Incubation:

    • Dispense the this compound-spiked medium into sterile, amber microcentrifuge tubes (or a multi-well plate wrapped in foil) to mimic your experimental setup.

    • Place the samples in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

    • Immediately store the collected samples at -80°C until HPLC analysis.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to remove any precipitates.

    • Analyze the supernatant using a validated RP-HPLC method. An example of HPLC conditions:

      • Column: C18, 5µm, 4.6 x 150 mm

      • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 64:36 v/v).[5]

      • Flow Rate: 1.0 mL/min[5]

      • Detection Wavelength: 254 nm or 265 nm[5]

      • Injection Volume: 20 µL

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t1/2) in your specific cell culture medium.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's primary mechanism of action and its effect on the PI3K/Akt pathway.

Experimental_Workflow start Start: Prepare this compound -spiked cell culture medium incubate Incubate at 37°C, 5% CO2 (protect from light) start->incubate collect Collect aliquots at various time points (0, 4, 8, 12, 24, 48, 72h) incubate->collect store Store samples at -80°C collect->store hplc Analyze this compound concentration by HPLC store->hplc analyze Calculate half-life and degradation kinetics hplc->analyze end End: Determine optimal media change frequency analyze->end

Caption: Workflow for assessing this compound stability in cell culture medium.

Troubleshooting_Logic problem Inconsistent experimental results with this compound cause1 Is the stock solution prepared and stored correctly? problem->cause1 solution1a Prepare fresh stock in DMSO/Ethanol, aliquot, store at -20/-80°C in the dark cause1->solution1a No cause2 Is the culture protected from light? cause1->cause2 Yes reassess Re-evaluate experimental outcome solution1a->reassess solution2a Wrap plates/flasks in foil cause2->solution2a No cause3 Is the media changed frequently enough? cause2->cause3 Yes solution2a->reassess solution3a Increase media change frequency (e.g., every 24h) cause3->solution3a No stability_test Perform stability test (see Protocol 1) cause3->stability_test Unsure solution3a->reassess stability_test->reassess

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Perphenazine Mitochondrial Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mitochondrial toxicity of perphenazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?

A1: this compound induces mitochondrial damage through a multi-faceted mechanism. Evidence suggests it leads to mitochondrial fragmentation, the activation of Bax (a pro-apoptotic protein), and the release of cytochrome c from the mitochondria into the cytosol.[1] This cascade of events disrupts the electron transport chain, leading to a decrease in cellular ATP levels and an increase in oxidative stress.[1][2] Ultimately, this can trigger mitochondria-mediated apoptosis.[1]

Q2: Can this compound directly affect mitochondrial respiration?

A2: Yes, phenothiazines, the class of drugs to which this compound belongs, have been shown to inhibit ADP-stimulated respiration in isolated mitochondria. This is thought to be a result of the inhibition of the oligomycin-sensitive ATPase, which is a key component of ATP synthase. This effect appears to be independent of calmodulin.

Q3: Does this compound induce the production of reactive oxygen species (ROS)?

A3: Yes, studies have shown that this compound can lead to an increase in reactive oxygen species (ROS).[2] This oxidative stress is a likely consequence of mitochondrial damage.[1] However, it is important to note that this compound can also inhibit NADPH oxidases, which are another source of cellular ROS.[2] Therefore, it is crucial to use assays that can specifically attribute ROS production to mitochondria.

Q4: What is the ultimate effect of this compound-induced mitochondrial dysfunction on cell fate?

A4: The mitochondrial damage caused by this compound can lead to apoptotic cell death.[1] Key indicators of this include the activation of caspase-3, an executioner caspase in the apoptotic pathway.[1] Interestingly, in some instances, the inhibition of caspases may not prevent cell death but rather shift the mechanism towards necrosis.[1]

Troubleshooting Guide

Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., using TMRE, TMRM, JC-1)
Issue Potential Cause Troubleshooting Steps
Low fluorescent signal in control cells Insufficient dye concentration or incubation time.Optimize dye concentration and incubation time for your specific cell type. Ensure cells are healthy and metabolically active.
High background fluorescence Autofluorescence of this compound or cell culture medium.Run a "this compound only" control (without dye) to assess its intrinsic fluorescence at the assay wavelengths. Use phenol red-free medium during the assay.
Inconsistent results between replicates Uneven cell seeding or dye loading.Ensure a homogenous single-cell suspension before seeding. Mix the dye solution thoroughly before adding to the wells.
Unexpected increase in fluorescence with this compound treatment This compound interaction with the dye.While not definitively reported for this compound, some compounds can alter the spectral properties of mitochondrial dyes. Run a cell-free control with the dye and this compound to check for direct interactions.
Reactive Oxygen Species (ROS) Assays (e.g., using DCFH-DA, MitoSOX)
Issue Potential Cause Troubleshooting Steps
High basal ROS levels Cell stress due to handling or culture conditions.Handle cells gently and ensure they are not overgrown or nutrient-deprived.
No increase in ROS after this compound treatment Insufficient drug concentration or incubation time. This compound's inhibition of non-mitochondrial ROS sources.Perform a dose-response and time-course experiment. Use a mitochondria-specific ROS indicator (e.g., MitoSOX) to confirm the origin of the ROS.
Signal quenching or interference Direct reaction of this compound with the ROS probe.Run a cell-free assay with this compound, the probe, and a known ROS generator (e.g., H₂O₂) to check for quenching or interference.
Cellular ATP Level Assays (e.g., Luciferase-based)
Issue Potential Cause Troubleshooting Steps
Low ATP levels in control cells Suboptimal cell health or issues with the assay reagent.Ensure cells are healthy and not overly confluent. Check the expiration date and proper storage of the ATP assay kit.
Inhibition of the luciferase enzyme This compound or its metabolites may directly inhibit the luciferase enzyme.Perform a control experiment with a known amount of ATP, the luciferase reagent, and this compound to test for direct enzyme inhibition. If inhibition is observed, consider using a non-enzymatic ATP assay.
Variable results Incomplete cell lysis or inconsistent sample processing.Ensure complete cell lysis according to the kit protocol. Process all samples consistently and promptly.
Caspase-3 Activity Assays
Issue Potential Cause Troubleshooting Steps
No detectable caspase-3 activity Timepoint of measurement is too early or too late. Cell death is occurring through a caspase-independent pathway.Perform a time-course experiment to capture the peak of caspase-3 activation. Assess for markers of necrosis if apoptosis is not detected.
High background signal Non-specific substrate cleavage.Use a specific caspase-3 inhibitor as a negative control to confirm the specificity of the signal.
False-negative results Degradation of the active caspase-3 enzyme.Process samples quickly after treatment. Some studies suggest that active caspases can be rapidly degraded.[3]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound

Cell LineAssayEC₅₀ / IC₅₀Reference
Normal Human MelanocytesCell Viability2.76 µM[4]
Rat Ventricular MyocytesFast Sodium Current (INa) Block1.24 µM[5]
Rat Ventricular MyocytesTransient Outward Potassium Current (Ito) Block38.2 µM[5]

Table 2: Effects of this compound on Mitochondrial Parameters in SH-SY5Y Cells

ParameterConcentrationTime PointObservationReference
Cellular ATP Level25 µM8 hoursStart of decrease[6]
Cellular ATP Level25 µM16 hours~50% decrease[6]

Experimental Protocols

Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE
  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM FCCP for 10-15 minutes).

  • TMRE Staining: Prepare a working solution of TMRE in pre-warmed, serum-free medium (e.g., 100 nM). Remove the this compound-containing medium from the cells and add the TMRE solution.

  • Incubation: Incubate the cells at 37°C for 20-30 minutes, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells with pre-warmed PBS. Add fresh PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

Reactive Oxygen Species (ROS) Assay using DCFH-DA
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the ΔΨm assay protocol. Include a positive control for ROS production (e.g., 100 µM H₂O₂ for 30-60 minutes).

  • DCFH-DA Loading: Prepare a working solution of DCFH-DA in serum-free medium (e.g., 10 µM). Remove the treatment medium and wash the cells with warm PBS. Add the DCFH-DA solution to the cells.

  • Incubation: Incubate at 37°C for 30-45 minutes in the dark.

  • Fluorescence Measurement: Wash the cells with PBS. Add fresh PBS to the wells. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Cellular ATP Level Assay (Luciferase-based)
  • Cell Seeding and Treatment: Plate cells in a white, opaque 96-well plate. Treat with this compound as described previously.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.

  • Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well. The reagent will lyse the cells and initiate the luciferase reaction.

  • Luminescence Measurement: After a short incubation period (as per the manufacturer's protocol, usually 5-10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.

Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysate Preparation: After this compound treatment, collect both adherent and floating cells. Wash the cells with cold PBS and lyse them in a chilled lysis buffer provided with the assay kit. Incubate the lysates on ice for 10 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and the reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Visualizations

Perphenazine_Mitochondrial_Toxicity_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Bax Bax Activation Mitochondrion->Bax ETC Electron Transport Chain Inhibition Mitochondrion->ETC CytC Cytochrome c Release Bax->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 ATP Decreased ATP ETC->ATP ROS Increased ROS ETC->ROS Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial toxicity signaling pathway.

Mitochondrial_Toxicity_Workflow cluster_assays Mitochondrial Function Assays cluster_apoptosis Apoptosis Assays MMP Mitochondrial Membrane Potential (e.g., TMRE) Endpoint Data Analysis and Interpretation MMP->Endpoint ROS_assay Reactive Oxygen Species (e.g., DCFH-DA, MitoSOX) ROS_assay->Endpoint ATP_assay Cellular ATP Levels (Luciferase-based) ATP_assay->Endpoint Caspase_assay Caspase-3 Activity Caspase_assay->Endpoint Start Cell Culture and This compound Treatment Start->MMP Start->ROS_assay Start->ATP_assay Start->Caspase_assay

Caption: Experimental workflow for assessing this compound's mitochondrial toxicity.

References

Improving the yield of Perphenazine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Perphenazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common industrial synthesis of this compound involves a two-step process:

  • Side-chain synthesis: N-(2-hydroxyethyl)piperazine is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form the N-(2-hydroxyethyl)piperazinylpropyl chloride side chain.

  • Condensation: The synthesized side chain is then condensed with 2-chlorophenothiazine in the presence of a base to yield this compound.

Q2: What is a typical yield for this compound synthesis?

A2: Traditional methods often report yields around 21%. However, optimized processes can significantly increase the yield to over 40%.[1]

Q3: What are the critical factors influencing the yield?

A3: Key factors include the choice of solvent, reaction temperature, reaction time, the base used in the condensation step, and the purification method. Efficient removal of water during the condensation reaction is also crucial.

Q4: What are some common impurities in this compound synthesis?

A4: Common impurities can include unreacted starting materials (2-chlorophenothiazine and the side chain), byproducts from side reactions, and degradation products. Known impurities include this compound N-oxide, this compound EP Impurity A and B, and 2-Chloro-10-(3-chloropropyl)phenothiazine.[2] The manufacturing process can lead to various impurities such as geometric isomers, residual solvents, inorganic salts, and reaction intermediates.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Side-Chain Synthesis Incomplete reaction of N-(2-hydroxyethyl)piperazine.- Optimize Solvent System: A mixed solvent system of toluene and dimethylbenzene (e.g., in a 1:0.8 to 1:1.2 mass ratio) can improve solubility and reaction rate.[1]- Control Temperature: Maintain a strict temperature range during the addition of 1,3-dihalopropane (e.g., 35-38°C) to minimize side reactions.[1]- Reaction Time: Ensure a sufficient reaction time (e.g., 4 hours) after the addition of the dihalopropane is complete to drive the reaction to completion.[1]
Low Yield in Condensation Step Incomplete reaction between 2-chlorophenothiazine and the side chain.- Choice of Base: Use a strong base like sodium hydroxide to facilitate the N-alkylation. - Azeotropic Water Removal: Before adding the side chain, reflux the mixture of 2-chlorophenothiazine and base in toluene to remove water azeotropically. This is critical for driving the reaction forward.[1]- Controlled Addition: Add the side-chain solution slowly to the reaction mixture under reflux to maintain a steady reaction rate and minimize side-product formation.[1]
Product Purity Issues Presence of unreacted starting materials or side products.- Optimize Work-up: After the condensation reaction, a thorough work-up involving washing with water, acid (e.g., HCl), and base (e.g., NaOH) is essential to remove unreacted starting materials and basic/acidic impurities.[1]- Recrystallization Solvent: Use acetone for recrystallization of the crude product. Acetone has been shown to be more effective than ethyl acetate at dissolving impurities, leading to a higher quality product.[1]- Activated Carbon Treatment: Refluxing the crude product in the recrystallization solvent with activated carbon can help remove colored impurities.[1]
Formation of Oxidized Impurities Oxidation of the phenothiazine sulfur atom.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures.- Control Temperature: Avoid excessive temperatures during the reaction and work-up.
Difficulty in Product Isolation/Crystallization Improper solvent or cooling procedure.- Cooling Protocol: For crystallization from acetone, cool the solution to a low temperature (e.g., below -20°C) and allow sufficient time for complete crystallization (e.g., 20-24 hours).[1]- Drying: Dry the final product under vacuum at a controlled temperature (e.g., 50-55°C) to remove residual solvents.[1]

Quantitative Data Summary

The following table summarizes the impact of different process parameters on the yield of this compound synthesis, based on a patented improved method.

Parameter Traditional Method Improved Method Yield
Side-Chain Synthesis Solvent TolueneToluene/Dimethylbenzene mixtureIncreased
Side-Chain Synthesis Time 6 hours4 hoursIncreased
Condensation Water Removal Not specifiedAzeotropic distillationIncreased
Purification Solvent Ethyl AcetateAcetoneIncreased
Drying Time 4 hours2 hours-
Overall Yield 21%>40%-

Experimental Protocols

Protocol 1: Improved Synthesis of this compound Side Chain

This protocol is based on the improved method described in patent CN106967008A.

Materials:

  • N-(2-hydroxyethyl)piperazine

  • 1-Bromo-3-chloropropane

  • Toluene

  • Dimethylbenzene

Procedure:

  • Prepare a mixed solvent of toluene and dimethylbenzene in a 1:1 mass ratio.

  • In a reaction vessel, charge the mixed solvent and N-(2-hydroxyethyl)piperazine.

  • Heat the mixture to approximately 70°C with stirring to ensure complete dissolution.

  • Cool the solution to 38-40°C.

  • Slowly add 1-bromo-3-chloropropane dropwise to the solution over a period of 3.7 to 4.1 hours, maintaining the temperature between 38-40°C.

  • After the addition is complete, continue stirring at this temperature for an additional 1-2 hours.

  • Cool the reaction mixture and isolate the product by centrifugation or filtration.

Protocol 2: Improved Condensation and Purification of this compound

This protocol is a continuation from Protocol 1, based on the method described in patent CN106967008A.

Materials:

  • This compound side chain (from Protocol 1)

  • 2-Chlorophenothiazine

  • Sodium Hydroxide (solid)

  • Toluene

  • Acetone

  • Activated Carbon

Procedure:

  • In a reaction vessel equipped with a Dean-Stark trap, charge 2-chlorophenothiazine, sodium hydroxide, and toluene.

  • Heat the mixture to reflux and azeotropically remove water for 1-2.5 hours. The internal temperature should be around 113°C.

  • Dissolve the this compound side chain from Protocol 1 in toluene.

  • Slowly add the side-chain solution to the refluxing reaction mixture over 5 hours.

  • After the addition is complete, continue to reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture.

  • Work-up:

    • Wash the organic layer sequentially with water, dilute hydrochloric acid, and dilute sodium hydroxide solution.

    • Follow with a final wash with hot water (80-85°C) until the pH of the wash water is neutral.

  • Distill off the toluene under reduced pressure.

  • Crystallization:

    • To the crude residue, add acetone and heat to reflux for 30 minutes.

    • Cool the solution to below -20°C and hold for 60-72 hours to allow for crystallization.

    • Filter the crude product.

  • Refining:

    • Dissolve the crude product in fresh acetone, add activated carbon, and reflux for 30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to below -20°C and allow it to crystallize for 20-24 hours.

    • Filter the purified this compound and wash with cold acetone.

  • Drying:

    • Dry the final product in a vacuum oven at 50-55°C for 2 hours.

Visualizations

Synthesis Workflow

G cluster_0 Side-Chain Synthesis cluster_1 Condensation Reaction cluster_2 Purification A N-(2-hydroxyethyl)piperazine + 1-Bromo-3-chloropropane B Reaction in Toluene/ Dimethylbenzene (38-40°C) A->B C Side Chain Product B->C F Add Side Chain Product (Reflux) C->F D 2-Chlorophenothiazine + NaOH in Toluene E Azeotropic Water Removal (Reflux) D->E E->F G Crude this compound in Toluene F->G H Work-up (Washings) G->H I Solvent Removal H->I J Crystallization from Acetone (<-20°C) I->J K Activated Carbon Treatment & Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the improved synthesis of this compound.

Logical Relationship: Factors Affecting Yield

G cluster_conditions Optimized Reaction Conditions cluster_purification Efficient Purification Yield High this compound Yield (>40%) SideReactions Side Reactions Yield->SideReactions minimizes Impurities Impurities Yield->Impurities reduces Solvent Mixed Solvent (Toluene/Dimethylbenzene) Solvent->Yield WaterRemoval Azeotropic Water Removal WaterRemoval->Yield TempControl Strict Temperature Control TempControl->Yield ReactionTime Optimized Reaction Time ReactionTime->Yield PurifSolvent Acetone for Crystallization PurifSolvent->Yield Cooling Low-Temperature Crystallization (<-20°C) Cooling->Yield Workup Thorough Work-up Workup->Yield

Caption: Key factors leading to improved this compound yield.

References

Technical Support Center: Addressing Perphenazine Cross-Reactivity in Enzyme-Linked Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues when quantifying Perphenazine using enzyme-linked immunoassays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassay?

A1: this compound is a typical antipsychotic drug belonging to the phenothiazine class.[1] Cross-reactivity in immunoassays is a significant concern because this compound is part of a large family of structurally similar phenothiazine drugs. Due to this structural similarity, antibodies developed for a this compound immunoassay may also bind to other phenothiazines or their metabolites, leading to inaccurate quantification and false-positive results.

Q2: Which compounds are known to cross-react with this compound in an ELISA?

A2: Several phenothiazine derivatives with a piperazine structure have shown cross-reactivity in immunoassays for drugs of this class. Notably, in a Fluphenazine ELISA kit, this compound itself shows significant cross-reactivity.[2] Other related compounds that may cross-react include Fluphenazine, Prochlorperazine, Trifluoperazine, and Chlorpromazine.[2] The extent of cross-reactivity can vary depending on the specific antibody and the assay design.

Q3: Can this compound metabolites interfere with the assay?

A3: Yes, metabolites of this compound can potentially interfere with the assay. This compound is extensively metabolized in the liver to several metabolites, including N-dealkylthis compound, 7-hydroxythis compound, and this compound sulfoxide. While some metabolites, such as the 8-hydroxide, sulfoxide, and 7-hydroxyglucuronide, are less likely to be detected unless present in large amounts, others may show cross-reactivity.[3] The major contributors to serological activity at later time points after drug administration can be the metabolites.[3]

Q4: How can I determine if my this compound ELISA is affected by cross-reactivity?

A4: To assess cross-reactivity, you can perform a cross-reactivity study by testing potentially interfering compounds in your ELISA. This involves spiking known concentrations of structurally related drugs or metabolites into your sample matrix and measuring the response in the this compound assay. The results are then compared to the response of this compound itself to calculate the percentage of cross-reactivity.

Q5: Are there ways to minimize or avoid cross-reactivity in my this compound ELISA?

A5: Yes, several strategies can be employed to minimize cross-reactivity. These include optimizing assay conditions (e.g., buffer composition, pH, and incubation times), using highly specific monoclonal antibodies, or employing a sample preparation method, such as high-performance liquid chromatography (HPLC), to separate this compound from potentially cross-reacting compounds before immunoassay.[3]

Troubleshooting Guides

Issue 1: Higher than Expected this compound Concentrations
Potential Cause Troubleshooting Steps
Cross-reactivity with other phenothiazines 1. Review the patient's medication list for other phenothiazine drugs. 2. Consult the ELISA kit's package insert for a list of known cross-reactants. 3. If a specific cross-reactant is suspected, confirm its presence and concentration using a confirmatory method like LC-MS/MS.
Cross-reactivity with this compound metabolites 1. Consider the time of sample collection relative to the last dose administration, as metabolite concentrations can vary over time. 2. If possible, quantify the main metabolites (N-dealkylthis compound, 7-hydroxythis compound) using a specific method to assess their contribution to the signal.
Non-specific binding 1. Ensure proper blocking of the microplate wells. 2. Optimize the washing steps by increasing the number of washes or the soaking time. 3. Consider using a different blocking buffer.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variability in sample matrix 1. Ensure that the sample matrix of the standards and controls matches the experimental samples as closely as possible. 2. Perform a spike and recovery experiment to assess matrix effects.
Pipetting errors 1. Calibrate and regularly maintain all pipettes. 2. Use fresh pipette tips for each sample, standard, and reagent. 3. Ensure consistent pipetting technique.
Assay drift 1. Ensure all reagents and plates are at room temperature before starting the assay. 2. Process all wells of the plate in the same manner and with consistent timing.

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of various phenothiazine compounds in a commercially available Fluphenazine ELISA kit. This data is provided as an example of potential cross-reactivity and may not be directly transferable to all this compound ELISA kits. It is crucial to consult the package insert of the specific kit being used.

Compound% Cross-Reactivity (in a Fluphenazine ELISA)[2]
Fluphenazine100%
This compound 112%
Prochlorperazine51%
Trifluoperazine12%
Triflupromazine12%
Acetophenazine4.3%
Chlorpromazine3.3%
Chlorprothixene0.2%
Thioridazine0.1%
Phenothiazine0.02%
Promazine0.01%

Experimental Protocols

Protocol for Determining Cross-Reactivity in a Competitive this compound ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of a test compound in a competitive ELISA for this compound.

1. Materials:

  • This compound ELISA kit (including coated microplate, this compound standard, enzyme-conjugated this compound, substrate, and stop solution)

  • Test compounds (structurally related drugs, metabolites)

  • Assay buffer

  • Wash buffer

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the this compound standard according to the kit instructions.

  • Prepare a series of dilutions of each test compound in the assay buffer. The concentration range should be wide enough to generate a dose-response curve.

  • Add a fixed amount of the enzyme-conjugated this compound to all wells, except for the blank.

  • Add the this compound standards and the dilutions of the test compounds to their respective wells.

  • Incubate the plate as per the kit's instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate and incubate for the recommended time to allow for color development.

  • Stop the reaction using the stop solution.

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the concentration of the this compound standard to generate a standard curve.

  • Determine the 50% inhibitory concentration (IC50) for this compound from the standard curve.

  • For each test compound, plot the absorbance values against its concentration and determine its IC50.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Perphenazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein G-protein (Gi/o) D2_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP (Inhibited) PKA Protein Kinase A cAMP->PKA Activates Downstream_effects Reduced Neuronal Excitability PKA->Downstream_effects Phosphorylates targets leading to... This compound This compound This compound->D2_Receptor Blocks

Caption: this compound's mechanism of action as a Dopamine D2 receptor antagonist.

Cross_Reactivity_Workflow start Start: Suspected Cross-Reactivity prep_standards Prepare this compound Standards and Test Compound Dilutions start->prep_standards run_elisa Perform Competitive ELISA prep_standards->run_elisa read_plate Read Absorbance run_elisa->read_plate plot_curves Plot Standard and Test Compound Curves read_plate->plot_curves calc_ic50 Calculate IC50 for this compound and Test Compound plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity report Report Results calc_cross_reactivity->report

Caption: Experimental workflow for determining cross-reactivity.

Troubleshooting_Logic start Inaccurate this compound Results check_controls Are Controls Within Range? start->check_controls high_results Results Higher Than Expected? check_controls->high_results Yes troubleshoot_assay Troubleshoot Assay Procedure (Washing, Blocking, etc.) check_controls->troubleshoot_assay No review_meds Review Concomitant Medications (Other Phenothiazines) high_results->review_meds Yes high_results->troubleshoot_assay No consider_metabolites Consider Metabolite Interference review_meds->consider_metabolites confirm_lcms Confirm with LC-MS/MS review_meds->confirm_lcms consider_metabolites->confirm_lcms re_run_assay Re-run Assay troubleshoot_assay->re_run_assay

Caption: Logical troubleshooting flow for inaccurate this compound ELISA results.

References

Technical Support Center: Stabilizing Perphenazine in Prolonged In-Vivo Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing perphenazine in formulations designed for prolonged in-vivo release.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound is susceptible to two primary degradation pathways:

  • Oxidation: The phenothiazine ring system is prone to oxidation, leading to the formation of sulfoxides and other oxidized derivatives. This can be initiated by exposure to air (autoxidation), peroxides, or metal ions.

  • Photodecomposition: Exposure to light, particularly UV radiation, can cause the degradation of this compound, leading to the formation of various photoproducts, including a dechlorinated product.

2. Why is my amorphous this compound formulation crystallizing during storage?

Amorphous forms of drugs are thermodynamically unstable and have a natural tendency to revert to a more stable crystalline state.[1] This crystallization can be accelerated by factors such as:

  • Elevated temperature and humidity: Storage at high temperatures and humidity can increase molecular mobility, facilitating crystallization.[2]

  • Inappropriate excipient selection: The choice of polymer and its ratio to the drug in amorphous solid dispersions is crucial for inhibiting crystallization.[3][4]

3. What are the common challenges in developing long-acting injectable (LAI) this compound formulations?

Common challenges include:

  • Achieving a desired release profile: Tailoring the formulation to provide a consistent and prolonged release of this compound over weeks or months can be difficult.

  • Ensuring physical and chemical stability: Preventing drug degradation and physical changes like aggregation or crystallization in the formulation during storage and after injection is a key challenge.

  • Sterilization: The sterilization process can impact the stability of both the drug and the delivery system.[5][6][7]

  • Biocompatibility: Ensuring the formulation is well-tolerated at the injection site is crucial.

Troubleshooting Guides

Issue 1: Rapid or Uncontrolled Initial Drug Release ("Burst Release")
Potential Cause Troubleshooting Step
Drug adsorbed to the surface of the delivery system (e.g., PLGA microspheres) Optimize the formulation process to minimize surface-associated drug. This can involve adjusting the emulsification process or washing the microspheres after preparation.[8]
High drug loading Reduce the drug-to-polymer ratio in the formulation.
Inappropriate polymer selection Select a polymer with a higher glass transition temperature (Tg) or one that has stronger interactions with this compound to better retain the drug within the matrix.
Issue 2: Formulation Discoloration or Precipitation During Storage
Potential Cause Troubleshooting Step
Oxidation of this compound - Incorporate antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) into the formulation.- Package the formulation under an inert atmosphere (e.g., nitrogen).- Use packaging that protects against oxygen ingress.
Photodegradation - Protect the formulation from light at all stages of manufacturing and storage by using amber-colored vials and opaque packaging.[9][10]
pH shift Ensure the formulation is buffered to a pH where this compound has optimal stability, typically between pH 4 and 8.[4]
Drug Crystallization For amorphous solid dispersions, ensure the drug-to-polymer ratio is optimized for stability. The 1/5 this compound/PEG solid dispersion has been shown to be stable.[2][11]
Issue 3: Inconsistent Drug Release Between Batches
Potential Cause Troubleshooting Step
Variability in particle size and distribution of the delivery system Tightly control the manufacturing process parameters, such as homogenization speed, sonication power, and solvent evaporation rate, to ensure consistent particle size.[12]
Inconsistent drug loading Optimize the encapsulation process to achieve high and reproducible drug loading efficiency.[12]
Changes in polymer properties (e.g., molecular weight) Ensure consistent quality of the polymer raw material.

Quantitative Data on this compound Stability

Table 1: Stability of this compound in an Oral Liquid Formulation

Storage ConditionTime (days)This compound Remaining (%)
Room Temperature (in amber glass)30Stable
Room Temperature (in amber glass)>30Degradation observed

Data summarized from a study on the chemical stability of this compound in oral liquid dosage forms.[9][13]

Table 2: Stability of this compound in Solid Dispersions

Formulation (Drug/Polymer)Storage ConditionTimeObservation
This compound/PVP40°C, ~5% RH4 weeksCrystallization and decreased dissolution rate
1/5 this compound/PEGElevated temperature and/or humidity-Most stable dispersion

Data summarized from studies on this compound solid dispersions.[2][11][14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the emulsion-solvent evaporation technique.[8][12]

Materials:

  • This compound (PPH)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator. The power and duration of sonication can be adjusted to control particle size.[12]

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and further analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating RP-HPLC method.[13][15][16]

Chromatographic Conditions:

  • Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent.[13]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M, pH 3.0) and an organic solvent like acetonitrile and/or methanol. A common ratio is a 64:36% v/v mixture of phosphate buffer (0.2 M, pH 2) and acetonitrile.[13][15]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 254 nm or 265 nm.[13][15]

  • Injection Volume: 10 µL.[13]

  • Column Temperature: Ambient.[13]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound formulation in the mobile phase to achieve a concentration within the linear range of the assay.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., acid, base, oxidation with hydrogen peroxide, heat, and light).

  • Analysis: Inject the standard solutions, sample solutions, and stressed samples into the HPLC system.

  • Data Evaluation: Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curve. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Perphenazine_Degradation_Pathway This compound This compound Oxidation Oxidation (e.g., H2O2, atmospheric O2) This compound->Oxidation Susceptible Phenothiazine Ring Photodecomposition Photodecomposition (UV Light) This compound->Photodecomposition Energy Absorption Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide Other_Oxidized Other Oxidized Products Oxidation->Other_Oxidized Dechlorinated Dechlorinated Product Photodecomposition->Dechlorinated

Caption: this compound Degradation Pathways.

Troubleshooting_Workflow Start Formulation Instability Observed (e.g., degradation, crystallization) Identify_Symptom Identify Specific Symptom (e.g., color change, precipitation) Start->Identify_Symptom Color_Change Color Change / Degradation Identify_Symptom->Color_Change Degradation Crystallization Precipitation / Crystallization Identify_Symptom->Crystallization Physical Change Burst_Release High Initial Release Identify_Symptom->Burst_Release Release Profile Issue Check_Oxidation Check for Oxidation (Add antioxidant, inert atmosphere) Color_Change->Check_Oxidation Check_Photo Check for Photodegradation (Protect from light) Color_Change->Check_Photo Check_Excipients Review Excipient Compatibility and Drug-Polymer Ratio Crystallization->Check_Excipients Check_Storage Verify Storage Conditions (Temperature, Humidity) Crystallization->Check_Storage Burst_Release->Check_Excipients Check_Surface_Drug Analyze for Surface-Bound Drug (Modify manufacturing process) Burst_Release->Check_Surface_Drug End Stable Formulation Check_Oxidation->End Check_Photo->End Check_Excipients->End Check_Storage->End Check_Surface_Drug->End

Caption: Troubleshooting Workflow for Formulation Instability.

References

Technical Support Center: Minimizing Variability in Behavioral Responses to Perphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral responses to perphenazine in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a typical antipsychotic of the phenothiazine class.[1][2][3] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[4][5] By blocking these receptors, this compound reduces the excessive dopaminergic activity associated with psychotic symptoms.[2] this compound also has antagonistic effects on other receptors, including dopamine D1, serotonin (5-HT2A), alpha-adrenergic, and histamine H1 receptors, which contribute to its therapeutic effects and side effect profile.[1][2]

Q2: What are the main factors that contribute to variability in behavioral responses to this compound?

Variability in response to this compound is a significant challenge in both clinical and preclinical settings. The primary contributing factors include:

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion can lead to significant variations in plasma and brain concentrations of this compound.

  • Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes, particularly Cytochrome P450 2D6 (CYP2D6), can significantly alter this compound metabolism and clearance.[6] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to different drug exposures from the same dose.

  • Drug Interactions: Co-administration of other drugs can affect the metabolism of this compound, leading to altered plasma concentrations. For example, inhibitors of CYP2D6 can increase this compound levels, while inducers can decrease them.[7]

  • Environmental and Physiological Factors: Factors such as diet, smoking, and the gut microbiome can influence drug metabolism.[8] Stress and the overall health of the experimental animals can also impact behavioral outcomes.[8][9]

  • Experimental Procedures: Inconsistencies in drug formulation, administration route, handling of animals, and behavioral testing protocols are major sources of variability.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent Behavioral Results Between Experiments or Animal Cohorts

Q: We are observing significant variability in our behavioral data (e.g., in the open field test) with this compound, even when using the same dose and animal strain. What could be the cause?

A: This is a common issue. Here are several factors to investigate:

  • Animal-Related Factors:

    • Source and Strain: Ensure all animals are from the same vendor and specific substrain, as genetic drift can occur between different colonies. Some inbred mouse strains are known to have more within-strain behavioral variability than others.[11]

    • Age and Sex: Use a consistent and narrow age range for your animals. Be aware that sex differences in drug metabolism and behavior can be significant.

    • Housing and Husbandry: Standardize housing conditions, including cage density, bedding type and depth, light-dark cycle, and ambient temperature and humidity.[9] Even the position of the cage on the rack can influence light exposure and behavior.[9]

    • Acclimation and Handling: Ensure all animals have a sufficient acclimation period to the facility and the testing room.[9] Standardize handling procedures to minimize stress.

  • Drug-Related Factors:

    • Formulation and Administration: Prepare fresh drug solutions for each experiment and ensure complete dissolution. Use a consistent vehicle and route of administration. For oral gavage, ensure accurate dosing and minimize stress during the procedure.

    • Timing of Administration: Administer this compound at the same time of day for all experiments to control for circadian variations in metabolism and behavior. The time between drug administration and behavioral testing should be kept consistent.

  • Experimental Procedure Factors:

    • Testing Environment: Maintain consistent lighting, noise levels, and temperature in the testing room.[9] Clean the behavioral apparatus thoroughly between animals to remove olfactory cues.

    • Experimenter Effects: If possible, have the same experimenter conduct all behavioral tests. Be aware that even the presence of an observer can influence animal behavior.[9]

Issue 2: Unexpected Sedation or Motor Impairment

Q: We are observing significant sedation and motor impairment in our animals at doses of this compound that are reported to be non-sedating in the literature. Why might this be happening?

A: Several factors could contribute to this discrepancy:

  • Strain Sensitivity: The animal strain you are using may be more sensitive to the motor effects of this compound. It is crucial to conduct a dose-response study in your specific strain to determine the optimal therapeutic window.

  • Metabolism Differences: Your animals may have a different metabolic profile, leading to higher than expected plasma concentrations of this compound. This could be due to genetic factors or environmental influences.

  • Drug Formulation and Vehicle Effects: The vehicle used to dissolve this compound could have its own behavioral effects or could alter the absorption rate of the drug. Always test a vehicle-only control group.

  • Interaction with Other Factors: Stress from handling or the novelty of the testing environment can sometimes potentiate the sedative effects of drugs.

Issue 3: Unexpected Animal Mortality

Q: We have experienced unexpected mortality in a subset of animals treated with this compound. What are the potential causes and how can we mitigate this?

A: Unexpected mortality is a serious concern and requires immediate investigation.

  • Overdose: Double-check all dose calculations and the concentration of your stock solution. Ensure accurate administration volumes.

  • Route of Administration: Intraperitoneal (IP) injections carry a risk of accidental injection into an organ, which can be fatal. Ensure proper injection technique. For oral gavage, improper technique can lead to aspiration and death.

  • Neuroleptic Malignant Syndrome (NMS)-like Reaction: Although rare, a severe reaction to antipsychotics characterized by hyperthermia and muscle rigidity can occur.[12][13] Monitor animals for signs of distress, and if observed, provide supportive care and consider dose reduction or cessation.

  • Cardiovascular Effects: this compound can have cardiovascular side effects, including hypotension.[7] This may be more pronounced in animals with underlying health issues.

  • Stress: Excessive stress can increase the susceptibility of animals to adverse drug effects. Minimize stress through proper handling and acclimation.

Data Presentation

Table 1: Factors Influencing this compound Pharmacokinetics

FactorParameterEffect on this compound LevelsQuantitative DataReference
Genetics (CYP2D6) Metabolizer StatusPoor metabolizers have significantly higher plasma concentrations.The oral clearance of this compound is approximately 3-fold lower in poor metabolizers compared to homozygous extensive metabolizers.[14]
CYP2D610 alleleCarriers of the CYP2D610 allele (common in Asian populations) have higher plasma concentrations.The mean area under the curve (AUC) for this compound concentration was 2.9-fold higher in individuals with the CYP2D610/10 genotype compared to those with the *1 allele.[15]
Race African American vs. OtherAfrican Americans have a higher clearance rate.The estimated population mean clearance was 48% higher in non-smoking African Americans than in non-smoking individuals of other races (512 L/h vs 346 L/h).[4][16][17]
Smoking Smoker vs. Non-smokerSmokers have a higher clearance rate.Active smokers eliminated this compound 159 L/h faster than non-smokers.[4][16][17]

Experimental Protocols

Protocol 1: this compound Administration for Behavioral Studies in Mice

Objective: To provide a standardized protocol for the preparation and administration of this compound for behavioral experiments in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.9% saline, 0.5% methylcellulose, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Sterile water for injection or saline

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

  • Animal scale

  • Syringes and needles for injection or oral gavage tubes

Procedure:

  • Drug Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the mice.

    • For injectable solutions, dissolve the this compound powder in the chosen vehicle. Gentle warming and vortexing may be required. For some formulations, sonication can aid dissolution.[18] Ensure the final solution is clear.

    • For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose.

    • Adjust the pH of the solution if necessary. A pH between 4.2 and 5.6 is recommended for injections.

    • Prepare fresh solutions on the day of the experiment to ensure stability.[19]

  • Dosing:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • The typical volume for intraperitoneal (IP) or subcutaneous (SC) injection in mice is 5-10 ml/kg.

    • The typical volume for oral gavage in mice is 5-10 ml/kg.

    • Administer the drug or vehicle control at a consistent time before the behavioral test.

Experimental Workflow for this compound Administration and Behavioral Testing

G cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis drug_prep Prepare this compound Solution/Suspension administer Administer this compound or Vehicle drug_prep->administer animal_prep Acclimate and Weigh Animals animal_prep->administer behavioral_test Conduct Behavioral Test administer->behavioral_test Consistent Time Interval data_analysis Analyze and Interpret Data behavioral_test->data_analysis

Caption: Workflow for this compound experiments.

Protocol 2: Open Field Test to Assess Locomotor Activity and Anxiety-like Behavior

Objective: To evaluate the effect of this compound on general locomotor activity and anxiety-like behavior in mice.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera is used to track the animal's movement.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[20][21]

  • Testing:

    • Gently place the mouse in the center of the open field arena.[20]

    • Allow the mouse to explore the arena for a predetermined amount of time (typically 5-20 minutes).[21][22]

    • Record the session using video tracking software.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average velocity.

    • Anxiety-Like Behavior (Thigmotaxis): Time spent in the center zone versus the periphery, number of entries into the center zone.

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another appropriate disinfectant between each animal to remove any scent cues.[20]

Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To measure sensorimotor gating, a process often disrupted in schizophrenia models, and to assess the effects of this compound on this measure.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.[23]

  • Testing Session: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 30-100 ms).[24]

    • No-stimulus trials: Only background noise is present.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the motor response.

    • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by dopamine. This diagram illustrates the key components of the canonical Gαi/o-mediated pathway.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Altered Gene Expression pCREB->Gene_Expression Regulates

Caption: this compound blocks D2 receptor signaling.

References

Technical Support Center: Optimizing HPLC Separation of Perphenazine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the effective separation of Perphenazine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of this compound I should be looking for?

A1: The primary metabolites of this compound are this compound sulfoxide and N-dealkylated this compound.[1][2] this compound is extensively metabolized in the liver through processes like sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[1][3]

Q2: What type of HPLC column is best suited for separating this compound and its metabolites?

A2: Reversed-phase columns, such as C18 or CN columns, are commonly used for the separation of this compound and related compounds.[4][5] The choice between C18 and CN will depend on the specific polarity differences between the parent drug and its metabolites. A C18 column is a good starting point for most applications.

Q3: What are typical mobile phase compositions for this compound analysis?

A3: Common mobile phases consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium acetate).[4][6] The exact ratio and buffer pH are critical for achieving good separation.

Q4: What is the significance of the mobile phase pH in this separation?

A4: The pH of the mobile phase is crucial as this compound is a basic compound with a pKa of approximately 7.8.[3][7] Operating the mobile phase at a pH about 2 units below the pKa (e.g., pH 2-6) will ensure that this compound and its basic metabolites are in their protonated, more polar form, which generally leads to better peak shapes and retention on a reversed-phase column.

Troubleshooting Guide

Q5: My this compound peak is tailing. How can I improve the peak shape?

A5: Peak tailing for basic compounds like this compound is often due to secondary interactions with silanol groups on the silica-based column packing. Here are several strategies to mitigate this:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-4.0) to keep this compound fully protonated.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.

  • Use a Modern, End-capped Column: Employ a high-purity, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have fewer exposed silanol groups.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions and improve peak symmetry.

Q6: I am not getting baseline separation between this compound and one of its metabolites. What should I try?

A6: Poor resolution between closely related compounds can be addressed by modifying the mobile phase selectivity. Consider the following adjustments:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes and thus their retention, potentially improving resolution.

  • Modify the Buffer Concentration: Altering the ionic strength of the mobile phase can influence retention and selectivity.

  • Implement a Gradient Elution: If an isocratic method is failing, a shallow gradient of the organic solvent can help to separate closely eluting peaks.

Q7: All my peaks are eluting too quickly. How can I increase their retention time?

A7: If your analytes are eluting too close to the void volume, you need to increase their retention on the column. This can be achieved by:

  • Decreasing the Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar, leading to stronger retention of your compounds on a reversed-phase column.

  • Using a Weaker Organic Solvent: If currently using acetonitrile, switching to methanol (a weaker solvent in reversed-phase HPLC) at the same percentage will generally increase retention times.

Q8: My retention times are drifting from one injection to the next. What could be the cause?

A8: Fluctuating retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

  • Mobile Phase Instability: If your mobile phase is prepared by mixing solvents from different reservoirs, ensure the pump's mixing performance is optimal.[8] Premixing the mobile phase manually can help diagnose this issue.[8] Also, ensure the mobile phase composition is not changing due to the evaporation of a more volatile component.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant column temperature, as temperature can significantly affect retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to changes in retention.

Data on Mobile Phase Composition

The following table summarizes various mobile phase compositions used for the analysis of this compound and their potential implications for separating its metabolites.

Organic ModifierAqueous PhaseColumn TypePotential Outcome for SeparationReference
Methanol0.005 M Ammonium AcetateCNGood starting point for general-purpose separation.[4]
Acetonitrile0.2 M Phosphate Buffer (pH 2.0)C18Low pH ensures protonation of basic analytes, good for peak shape.[6]
AcetonitrileAqueous H3PO4 and TBAC18Ion-pairing agent (TBA) can improve retention and resolution of basic compounds.[5]
MethanolTriethylamine (TEA) Buffer (pH 4.0)C18TEA acts as a competing base to reduce peak tailing.[9]

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to developing and optimizing an HPLC mobile phase for the separation of this compound and its metabolites.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Scouting Gradient:

  • Run a broad linear gradient from 10% to 90% Acetonitrile over 20 minutes.

  • This will help to determine the approximate organic solvent concentration required to elute this compound and its metabolites.

3. Optimization of Organic Solvent Ratio (Isocratic or Gradient):

  • Based on the scouting run, develop a more focused, shallower gradient around the elution point of the compounds of interest.

  • Alternatively, for an isocratic method, test different fixed percentages of acetonitrile (e.g., 30%, 35%, 40%) to find the optimal balance between resolution and run time.

4. pH Adjustment:

  • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a phosphate or formate buffer.

  • Analyze the separation at each pH to find the optimal selectivity and peak shape.

5. Evaluation of Organic Modifier:

  • Replace acetonitrile with methanol and repeat the optimization steps. Methanol can offer different selectivity for closely related compounds.

6. Fine-Tuning with Additives:

  • If peak tailing is still an issue, consider adding an ion-pairing agent or a competing base like triethylamine to the mobile phase.

Visualizations

Troubleshooting_Workflow start Poor Separation of this compound and Metabolites peak_tailing Peak Tailing? start->peak_tailing adjust_ph Lower Mobile Phase pH (e.g., 2.5-4.0) peak_tailing->adjust_ph Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_tea Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_tea use_endcapped Use High-Purity End-capped Column add_tea->use_endcapped end Improved Separation use_endcapped->end change_organic Switch Organic Modifier (ACN <=> MeOH) poor_resolution->change_organic Yes retention_issue Retention Time Issue? poor_resolution->retention_issue No shallow_gradient Implement a Shallow Gradient change_organic->shallow_gradient adjust_ph_res Fine-tune Mobile Phase pH shallow_gradient->adjust_ph_res adjust_ph_res->end too_fast Eluting Too Fast? retention_issue->too_fast Yes decrease_organic Decrease % Organic Solvent too_fast->decrease_organic Yes drifting_rt Drifting Retention Times? too_fast->drifting_rt No decrease_organic->end equilibrate Ensure Proper Column Equilibration drifting_rt->equilibrate Yes drifting_rt->end No check_temp Use a Column Thermostat equilibrate->check_temp check_temp->end

Caption: Troubleshooting workflow for HPLC separation issues.

Perphenazine_Metabolism This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Sulfoxidation ndealkyl N-dealkylated this compound This compound->ndealkyl N-dealkylation

References

Reducing non-specific binding of Perphenazine in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding (NSB) of perphenazine in receptor assays. Given this compound's lipophilic nature (LogP ≈ 4.2), high NSB is a common challenge. This guide offers strategies to mitigate these effects and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem with this compound?

A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components of the assay system other than its intended receptor target (e.g., filters, assay plates, and other proteins).[1] this compound is a lipophilic (hydrophobic) molecule, meaning it has a high affinity for fatty or non-polar environments.[2] This property increases its tendency to bind non-specifically to plasticware and cell membranes, leading to high background signals and inaccurate measurement of specific receptor binding.

Q2: What are the primary receptor targets of this compound?

A2: this compound is a typical antipsychotic that primarily acts as an antagonist at dopamine D2 receptors.[3][4] It also exhibits high affinity for serotonin 5-HT2A receptors.[4] Understanding its interaction with these primary targets is crucial for interpreting assay results.

Q3: How can I determine the level of non-specific binding in my this compound assay?

A3: To determine NSB, incubate your receptor preparation with the radiolabeled this compound (or a competing radioligand) in the presence of a high concentration of a non-labeled, structurally distinct competing ligand that has high affinity for the target receptor. This "cold" ligand will occupy all the specific binding sites, so any remaining bound radioactivity is considered non-specific.[5]

Q4: What are the general strategies to reduce non-specific binding?

A4: Key strategies include optimizing assay buffer composition (pH and ionic strength), adding blocking agents like bovine serum albumin (BSA), and including non-ionic detergents such as Tween 20.[6] Additionally, careful selection of assay plates and filters, along with optimized washing steps, can significantly reduce NSB.

Troubleshooting Guide: High Non-Specific Binding of this compound

Issue 1: High background signal obscuring specific binding.

This is the most common issue when working with lipophilic compounds like this compound.

Workflow for Troubleshooting High Background Signal

start High Non-Specific Binding Detected step1 Optimize Buffer Conditions start->step1 Initial Troubleshooting step2 Incorporate Blocking Agents step1->step2 If NSB is still high step3 Add Non-Ionic Surfactant step2->step3 If NSB persists step4 Optimize Washing Protocol step3->step4 Fine-tuning end NSB Reduced to Acceptable Levels step4->end Successful Optimization

A stepwise approach to troubleshooting high non-specific binding.

Possible Causes & Solutions:

  • Cause: Hydrophobic interactions between this compound and assay plastics (plates, tubes).

    • Solution 1: Add a non-ionic surfactant. Include 0.01% to 0.1% Tween 20 or Triton X-100 in your assay buffer to disrupt these interactions.[6]

    • Solution 2: Use low-binding plates. Polypropylene or specially coated low-binding microplates can significantly reduce the adsorption of hydrophobic compounds.

  • Cause: Ionic interactions between this compound and charged surfaces.

    • Solution 1: Adjust buffer pH. The charge of this compound and the assay components can be altered by changing the pH. Experiment with a pH range around the physiological pH (e.g., 7.2-7.6) to find the optimal condition with the lowest NSB.[7][8]

    • Solution 2: Increase salt concentration. Adding NaCl (e.g., 100-150 mM) to the buffer can shield electrostatic interactions and reduce charge-based NSB.[9]

  • Cause: Binding to non-receptor proteins or lipids in the membrane preparation.

    • Solution: Add a blocking agent. Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your assay buffer. BSA will bind to non-specific sites, thereby reducing the availability for this compound to bind.[10] Fatty acid-free BSA may offer superior blocking performance.[10]

Issue 2: Inconsistent or non-reproducible results.

Possible Causes & Solutions:

  • Cause: Variability in this compound concentration due to adsorption to labware.

    • Solution: Pre-incubate all plasticware (pipette tips, tubes, plates) with a solution containing a blocking agent like BSA or a surfactant like Tween 20 before use. This will pre-coat the surfaces and minimize the loss of your compound.

  • Cause: Insufficient washing to remove unbound this compound.

    • Solution: Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer contains a low concentration of surfactant (e.g., 0.05% Tween 20) to help remove non-specifically bound ligand. The temperature of the wash buffer can also be optimized; sometimes a slightly warmer buffer can be more effective.

Quantitative Data on Reducing Non-Specific Binding

The following tables summarize the expected impact of common additives on reducing non-specific binding. The exact values will be assay-dependent and should be empirically determined for this compound.

Table 1: Effect of BSA and Tween 20 on Non-Specific Binding

AdditiveConcentrationExpected Reduction in NSBNotes
BSA 0.1%ModerateGood starting point for most assays.
0.5%GoodOften provides a significant reduction in NSB.
1.0%HighMay be necessary for highly lipophilic compounds.[10]
Tween 20 0.01%Low to ModerateEffective at disrupting hydrophobic interactions.[6]
0.05%Moderate to HighA commonly used concentration in wash buffers.
0.1%HighMay start to interfere with specific binding.
BSA + Tween 20 0.5% + 0.05%Very HighA combination is often more effective than either agent alone.[11][12]

Table 2: Influence of Buffer Conditions on Non-Specific Binding

ParameterConditionExpected Impact on NSBRationale
pH Sub-optimalHighCan lead to unfavorable charge interactions.
Optimal (near pI of interfering proteins)LowMinimizes electrostatic interactions.[7]
Salt Concentration Low (<50 mM NaCl)HighInsufficient shielding of electrostatic charges.
Physiological (~150 mM NaCl)ModerateGenerally a good balance for specific vs. non-specific binding.[9]
High (>200 mM NaCl)LowIncreased shielding, but may also disrupt specific binding.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Competition Binding Assay

This protocol is a general guideline for a competition radioligand binding assay using cell membranes expressing the human dopamine D2 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Blocking Buffer: Assay Buffer containing 0.1% BSA.

  • Wash Buffer: Cold Assay Buffer containing 0.05% Tween 20.

  • Competitor: this compound.

  • Non-specific determinant: 10 µM Haloperidol.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., glass fiber filters pre-treated with 0.5% polyethyleneimine).

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of [³H]-Spiperone diluted in Blocking Buffer (final concentration ~0.5 nM).

    • 50 µL of D2 receptor-expressing cell membranes diluted in Blocking Buffer (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvest the membranes by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of cold Wash Buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: 5-HT2A Receptor Competition Binding Assay

This protocol is a general guideline for a competition radioligand binding assay using cell membranes expressing the human 5-HT2A receptor.

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Blocking Buffer: Assay Buffer containing 0.5% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl.

  • Competitor: this compound.

  • Non-specific determinant: 10 µM Mianserin or another suitable 5-HT2A antagonist.

  • Scintillation Cocktail.

  • 96-well filter plates (pre-treated with 0.5% polyethyleneimine).[13]

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of [³H]-Ketanserin diluted in Blocking Buffer (final concentration ~1 nM).

    • 100 µL of 5-HT2A receptor-expressing cell membranes diluted in Blocking Buffer (final protein concentration ~50-100 µ g/well ).

  • Incubate the plate for 30 minutes at 37°C.

  • Harvest the membranes by rapid filtration through the 96-well filter plate.

  • Wash the filters four times with cold Wash Buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Analyze the data to determine the IC₅₀ and Ki of this compound.

Signaling Pathway Diagrams

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at the D2 receptor, which is a Gi-coupled receptor. Its antagonism blocks the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.[14][15]

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activation by Dopamine (Blocked by this compound) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R This compound This compound This compound->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Events

D2 receptor antagonism by this compound blocks the Gi-mediated inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound also antagonizes the 5-HT2A receptor, which is a Gq-coupled receptor. This action blocks the activation of phospholipase C and the subsequent downstream signaling events.

cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein (αβγ) HT2AR->Gq_protein Activation by 5-HT (Blocked by this compound) PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Serotonin Serotonin (5-HT) Serotonin->HT2AR This compound This compound This compound->HT2AR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Events

5-HT2A receptor antagonism by this compound blocks the Gq-mediated activation of Phospholipase C.

References

Troubleshooting inconsistent results in Perphenazine catalepsy tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in perphenazine-induced catalepsy tests. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-induced catalepsy test and what is it used for?

A1: The this compound-induced catalepsy test is a common behavioral assay in rodents used to assess motor side effects, specifically extrapyramidal symptoms (EPS), associated with antipsychotic drugs.[1][2] this compound, a typical antipsychotic, induces a state of immobility and failure to correct an externally imposed posture, known as catalepsy. The intensity and duration of this cataleptic state are measured to predict the EPS liability of novel compounds in humans.[1][2]

Q2: My results are highly variable between animals in the same treatment group. What are the potential causes?

A2: High inter-individual variability is a common challenge. Several factors can contribute to this:

  • Genetic Differences: The genetic background of the rodent strain can significantly influence their response to this compound.

  • Animal Handling: Stress induced by handling can affect the animal's behavior. Consistent and gentle handling is crucial.[3][4]

  • Environmental Factors: Minor changes in the testing environment, such as lighting, noise, and temperature, can impact results.[4][5]

  • Circadian Rhythms: The time of day for testing can influence drug metabolism and behavioral responses. It is important to conduct tests at the same time each day.[3]

  • Individual Differences in Drug Metabolism: Variations in how individual animals metabolize this compound can lead to different effective concentrations in the brain.

Q3: I am observing a high degree of variability across different experiment days. What should I check?

A3: Day-to-day variability often points to subtle changes in experimental conditions:

  • Environmental Stability: Ensure the testing room conditions (temperature, humidity, lighting, and ambient noise) are consistent across all testing days.[4][5]

  • Apparatus Cleaning: Thoroughly clean the catalepsy apparatus between each animal and after each testing session to remove any olfactory cues that might influence the behavior of subsequent animals.

  • Experimenter Consistency: If possible, the same experimenter should conduct the tests to minimize variability related to handling and scoring.[4]

  • Drug Preparation: Prepare fresh drug solutions for each experiment day to avoid degradation of the compound.

Q4: My control group is showing signs of catalepsy. What could be the reason?

A4: Catalepsy in the control group is unusual but can occur. Potential causes include:

  • Repeated Testing: Repeatedly placing an animal on the apparatus can sometimes induce a state of tonic immobility, which can be mistaken for catalepsy.[5]

  • Stress: High levels of stress can lead to freezing behavior, which might be misidentified as catalepsy.

  • Vehicle Effects: While rare, the vehicle used to dissolve this compound could have sedative effects. It is important to test the vehicle alone to rule this out.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound catalepsy experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent baseline catalepsy scores - Animal stress and anxiety- Inconsistent handling- Environmental disturbances- Acclimatize animals to the testing room for at least 60 minutes before the experiment.- Handle animals gently and consistently.- Minimize noise and other disturbances in the testing environment.
High variability in drug-treated groups - Inaccurate dosing- Individual differences in metabolism- Inconsistent timing of tests post-injection- Ensure accurate calculation and administration of this compound doses based on body weight.- Use a larger sample size to account for individual variability.- Strictly adhere to the same time interval between drug administration and testing for all animals.
No significant cataleptic effect at expected doses - Incorrect drug concentration or degradation- Incorrect route of administration- Strain of animal is less sensitive- Prepare fresh this compound solutions and verify the concentration.- Confirm the correct route of administration (e.g., intraperitoneal).- Consider using a different, more sensitive rodent strain or conducting a dose-response study to determine the optimal dose.
Animals actively resist being placed on the apparatus - Stress or fear of the apparatus- Habituate the animals to the testing apparatus for a few minutes on the day before the experiment.
Difficulty in scoring catalepsy (subjective interpretation) - Vague definition of the cataleptic posture- Inexperienced experimenter- Clearly define the criteria for catalepsy (e.g., time until both front paws are removed from the bar).- Train experimenters to ensure high inter-rater reliability. Consider using automated systems for more objective measurements.[1]

Experimental Protocols

This compound-Induced Catalepsy: Bar Test Protocol

This protocol outlines the steps for conducting the bar test to assess this compound-induced catalepsy in rats.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250g). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Apparatus:

  • A horizontal wooden or metal bar (0.9 cm in diameter) is fixed at a height of 6 cm from a flat surface.[6] The apparatus should be placed in a sound-attenuated and dimly lit room.

3. Drug Preparation:

  • Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with a drop of Tween 80 to aid dissolution). Prepare fresh on the day of the experiment.

4. Experimental Procedure:

  • Acclimatization: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to induce catalepsy is 1-5 mg/kg.

  • Testing: At a predetermined time point after injection (e.g., 30, 60, and 90 minutes), gently place the rat's forepaws on the bar.[7]

  • Scoring: Start a stopwatch immediately after the forepaws are placed on the bar. The time until the rat removes both forepaws from the bar is recorded as the catalepsy score. A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the catalepsy scores between different treatment groups.

Illustrative Dose-Response Data for this compound in Rats (Bar Test)
This compound Dose (mg/kg, i.p.)Mean Catalepsy Duration (seconds) ± SEM (n=8)
Vehicle5.2 ± 1.3
145.8 ± 7.1
2.5110.5 ± 12.3
5165.3 ± 8.9

Note: This table presents illustrative data. Actual results may vary depending on the specific experimental conditions.

Illustrative Time-Course of this compound-Induced Catalepsy (2.5 mg/kg, i.p.)
Time Post-Injection (minutes)Mean Catalepsy Duration (seconds) ± SEM (n=8)
3085.4 ± 9.7
60112.1 ± 11.5
9098.6 ± 10.2
12075.3 ± 8.4

Note: This table presents illustrative data. The peak effect and duration will vary based on the dose and animal strain.

Visualizations

Experimental Workflow for this compound Catalepsy Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization (60 min) DrugAdministration Drug Administration (i.p. injection) AnimalAcclimatization->DrugAdministration DrugPreparation Drug Preparation (Fresh Solution) DrugPreparation->DrugAdministration PostInjectionWait Post-Injection Period (e.g., 30, 60, 90 min) DrugAdministration->PostInjectionWait CatalepsyTest Catalepsy Bar Test PostInjectionWait->CatalepsyTest RecordData Record Catalepsy Duration CatalepsyTest->RecordData DataAnalysis Statistical Analysis RecordData->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: A flowchart of the experimental workflow for the this compound catalepsy test.

Troubleshooting Logic for Inconsistent Catalepsy Results

G Start Inconsistent Catalepsy Results CheckVariability High Variability Within Groups? Start->CheckVariability CheckDayToDay High Variability Between Days? CheckVariability->CheckDayToDay No ReviewHandling Review Animal Handling & Acclimatization CheckVariability->ReviewHandling Yes CheckControl Catalepsy in Control Group? CheckDayToDay->CheckControl No StandardizeEnv Standardize Environmental Conditions CheckDayToDay->StandardizeEnv Yes AssessStress Assess for Excessive Stress/Freezing CheckControl->AssessStress Yes End Consistent Results CheckControl->End No VerifyDosing Verify Dosing Accuracy ReviewHandling->VerifyDosing ConsiderStrain Consider Animal Strain & Genetics VerifyDosing->ConsiderStrain ConsiderStrain->End ConsistentExp Ensure Consistent Experimenter StandardizeEnv->ConsistentExp FreshSolutions Use Fresh Drug Solutions ConsistentExp->FreshSolutions FreshSolutions->End EvaluateVehicle Evaluate Vehicle Effects AssessStress->EvaluateVehicle CheckRepeatedTesting Check for Tonic Immobility from Repeated Testing EvaluateVehicle->CheckRepeatedTesting CheckRepeatedTesting->End G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates ACh Acetylcholine (Increased Release) D2R->ACh Inhibits Release (Normally) Catalepsy Catalepsy ACh->Catalepsy Leads to This compound This compound This compound->D2R Blocks

References

Technical Support Center: Optimizing Perphenazine Dosage for Long-Term Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting long-term treatment studies with perphenazine in rats.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for long-term this compound studies in rats?

For long-term studies, a common starting point is to establish a dose that achieves the desired therapeutic effect with minimal side effects. Previous studies have used a range of doses. For instance, a dose of 3.4 mg/kg of this compound enanthate administered subcutaneously every second week for 12 months has been reported.[1] Another study investigating chronic toxicity used oral doses up to 15 mg/kg.[2] It is crucial to conduct pilot studies to determine the optimal dose for your specific research question and rat strain.

2. What are the different routes of administration for this compound in rats?

This compound can be administered via several routes, including:

  • Oral (p.o.): Often administered through oral gavage. This route is common but be aware of the extensive first-pass metabolism in the liver, which results in a low oral bioavailability of about 40%.[3][4][5][6]

  • Intraperitoneal (i.p.): This route bypasses the first-pass metabolism, leading to higher bioavailability.[2]

  • Subcutaneous (s.c.): This is often used for long-acting formulations like this compound enanthate to ensure sustained release.[1][7]

3. What are the expected pharmacokinetic properties of this compound in rats?

This compound is highly lipophilic and undergoes extensive metabolism in the liver.[3][4][5] In rats, the oral bioavailability is approximately 40%.[3][4][6] The half-life is reported to be between 8 to 12 hours, with some studies suggesting it can extend up to 20 hours.[5][6] Novel formulations, such as solid lipid nanoparticles, have been shown to increase bioavailability and brain distribution.[3][4]

4. What are the major side effects to monitor for during long-term treatment?

The most significant side effects are extrapyramidal symptoms (EPS), which include:

  • Parkinson-like symptoms: Tremors, rigidity, and bradykinesia.

  • Akathisia: A state of agitation and restlessness.[8]

  • Dystonia: Sustained muscle contractions, leading to twisting and repetitive movements.[8]

  • Tardive Dyskinesia: Involuntary, repetitive body movements.

Other potential side effects include sedation, weight changes, and in rare cases, liver damage with chronic use.[9]

5. How can I minimize the risk of extrapyramidal symptoms (EPS)?

To minimize EPS, it is recommended to:

  • Start with the lowest effective dose and titrate upwards slowly.

  • Monitor animals closely for any signs of motor abnormalities.

  • Consider using atypical antipsychotics if EPS are a major concern for the study's endpoints.

  • In clinical settings, anticholinergic agents are sometimes used to manage EPS, but this would need to be carefully considered in a research context to avoid confounding results.

6. Are there any known effects of long-term this compound treatment on rat brain morphology and biochemistry?

Yes, long-term treatment with this compound can lead to changes in the brain. One study reported a loss of nerve cells in the basal ganglia of rats after 12 months of treatment with this compound enanthate.[1] Chronic treatment with antipsychotics can also alter oxidative stress parameters in the brain.[10]

Troubleshooting Guides

Issue: Observed Extrapyramidal Symptoms (EPS) in Treated Rats

  • Confirm the Symptoms: Carefully observe the rats for signs of EPS such as tremors, rigidity, abnormal posturing, or excessive restlessness.

  • Dose Reduction: The most immediate step is to reduce the dose of this compound.

  • Fractionate the Dose: If administering the dose once daily, consider splitting it into two or more smaller doses throughout the day to maintain more stable plasma concentrations.[11]

  • Switch to an Atypical Antipsychotic: If EPS persist even at low doses and are interfering with the study, consider switching to an atypical antipsychotic with a lower propensity for EPS.

  • Record and Report: Document the incidence and severity of EPS in your study records, as this is a critical piece of data.

Issue: Significant Weight Loss or Gain in the Treatment Group

  • Monitor Food and Water Intake: Quantify the daily food and water consumption to determine if the weight change is due to altered intake.

  • Assess for Sedation: this compound can cause sedation, which may lead to reduced physical activity and weight gain, or it could interfere with the animal's ability to eat and drink, leading to weight loss.

  • Adjust Dosage: A dose adjustment may be necessary to mitigate these effects.

  • Health Check: Perform a general health check to rule out other potential causes of weight change.

Data Summary Tables

Table 1: this compound Dosages Used in Rat Studies

DosageRoute of AdministrationTreatment DurationKey FindingsReference
3.4 mg/kgSubcutaneous (s.c.)12 monthsLoss of nerve cells in the basal ganglia.[1]
Up to 15 mg/kgOral (p.o.)3 monthsDecrease in locomotor activity in the first weeks.[2]
Not SpecifiedOral (p.o.)Not SpecifiedLD50 values: 2000 mg/kg (p.o.), 325 mg/kg (i.p.).[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueNotesReference
Oral Bioavailability~40%Due to extensive first-pass metabolism.[3][4][6]
Half-life (t1/2)8-12 hours (up to 20 hours)---[5][6]
MetabolismHepatic (Sulfoxidation, hydroxylation, dealkylation, glucuronidation)---[5]

Experimental Protocols

Protocol: Oral Administration of this compound via Gavage

  • Preparation:

    • Accurately weigh the rat to calculate the correct dose.

    • Prepare the this compound solution in a suitable vehicle (e.g., distilled water, 0.5% methylcellulose). Ensure the drug is fully dissolved or suspended.

  • Procedure:

    • Gently restrain the rat.

    • Use a proper-sized, flexible gavage needle.

    • Carefully insert the needle into the esophagus, ensuring it does not enter the trachea.

    • Slowly administer the calculated volume of the drug solution.

    • Monitor the animal for any signs of distress after the procedure.

Protocol: Assessment of Locomotor Activity

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

  • Habituation: Place the rat in the arena for a set period (e.g., 30-60 minutes) to allow for habituation before the first measurement.

  • Testing:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the control group.

Visualizations

Dosage_Optimization_Workflow start Start: Define Study Objectives pilot Conduct Pilot Study with a Range of Doses start->pilot assess_efficacy Assess Efficacy (Behavioral/Biochemical Markers) pilot->assess_efficacy assess_side_effects Monitor for Side Effects (EPS, Weight Change) pilot->assess_side_effects decision Optimal Dose? assess_efficacy->decision assess_side_effects->decision decision->pilot No, Re-evaluate Doses select_dose Select Optimal Dose for Long-Term Study decision->select_dose Yes long_term_study Initiate Long-Term Treatment select_dose->long_term_study monitor_long_term Continuous Monitoring of Health and Behavior long_term_study->monitor_long_term adjust_dose Adjust Dose if Necessary monitor_long_term->adjust_dose end End of Study monitor_long_term->end Study Completion adjust_dose->monitor_long_term

Caption: Workflow for optimizing this compound dosage in rats.

Perphenazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Binds to Downstream_signaling Downstream Signaling (e.g., ↓cAMP) D2_receptor->Downstream_signaling Activates Antipsychotic_effect Antipsychotic Effect Downstream_signaling->Antipsychotic_effect Leads to (in psychosis) This compound This compound This compound->D2_receptor Antagonist

Caption: this compound's antagonism of the Dopamine D2 receptor.

Long_Term_Study_Workflow start Animal Acclimatization baseline Baseline Measurements (Behavior, Weight) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic this compound Administration randomization->treatment monitoring Weekly Monitoring (Health, EPS, Weight) treatment->monitoring behavioral_testing Periodic Behavioral Testing monitoring->behavioral_testing endpoint Endpoint Data Collection (e.g., Tissue Collection) monitoring->endpoint End of Treatment Period behavioral_testing->monitoring Repeat analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for a long-term this compound study.

References

Validation & Comparative

Validating Perphenazine's D2 Receptor Occupancy In Vivo: A Comparative Guide Using PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Perphenazine's in vivo D2 receptor occupancy with other antipsychotic medications, supported by experimental data from Positron Emission Tomography (PET) imaging studies. The following sections detail the experimental protocols, present quantitative data in a comparative format, and visualize key pathways and workflows to aid in the understanding and evaluation of these neuroleptics.

Introduction

This compound is a typical antipsychotic medication that primarily exerts its therapeutic effect through antagonism of the dopamine D2 receptor. The clinical efficacy and extrapyramidal side effects of antipsychotics are strongly correlated with their in vivo occupancy of D2 receptors in the striatum. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of receptor occupancy, providing a crucial tool for drug development and dose-finding studies. This guide compares PET imaging data on this compound's D2 receptor occupancy with that of other commonly used antipsychotics, including Haloperidol, Risperidone, and Olanzapine.

Comparative Analysis of D2 Receptor Occupancy

The following tables summarize quantitative data from various PET studies, showcasing the relationship between antipsychotic dose, plasma concentration, and D2 receptor occupancy.

Table 1: this compound D2 Receptor Occupancy

Serum Concentration (nmol/L)D2 Receptor Occupancy (%)PET RadioligandReference
1.8 - 966 - 82[11C]raclopride

Table 2: Comparative D2 Receptor Occupancy of Antipsychotics

AntipsychoticDose (mg/day)Plasma Concentration (ng/mL)Striatal D2 Occupancy (%)PET RadioligandReference
This compound -1.8 - 9 nmol/L66 - 82[11C]raclopride
Haloperidol 1.0 - 5.0-38 - 87[11C]raclopride
2-53 - 74[11C]raclopride
5->80[11C]raclopride
Risperidone 2-~66[11C]raclopride
4-~73[11C]raclopride
6-~79[11C]raclopride
25 (long-acting injectable, post-injection)-71.0[11C]raclopride
50 (long-acting injectable, post-injection)-74.4[11C]raclopride
75 (long-acting injectable, post-injection)-81.5[11C]raclopride
Olanzapine 5-43 - 55[11C]raclopride
10-~73[11C]raclopride
15-~75[11C]raclopride
20-~76[11C]raclopride
30 - 40-83 - 88[11C]raclopride
Ziprasidone 40 - 16053.456 (mean)[11C]raclopride

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the cited PET imaging studies to validate D2 receptor occupancy.

Subject Population

Studies typically involve either healthy male subjects or patients diagnosed with schizophrenia. For patient studies, subjects are often stabilized on a fixed dose of the antipsychotic medication for a specified period before the PET scan.

PET Imaging with [11C]raclopride

[11C]raclopride is a widely used PET radioligand with high selectivity for the D2 dopamine receptor.

Radioligand Administration:

Two primary methods for [11C]raclopride administration are commonly used:

  • Bolus Injection: A single intravenous injection of [11C]raclopride is administered at the start of the PET scan acquisition.

  • Bolus-plus-Infusion: An initial bolus injection is followed by a continuous infusion of the radioligand for the remainder of the scan. This method is designed to achieve a steady-state concentration of the radioligand in the brain, facilitating the quantification of receptor binding.

PET Scan Acquisition:

  • PET scans are typically acquired over a period of 60 to 90 minutes following the administration of [11C]raclopride.

  • Dynamic 3D images of the brain are acquired over multiple time frames.

  • Anatomical reference images are obtained using Magnetic Resonance Imaging (MRI) and are co-registered with the PET images to accurately delineate regions of interest (ROIs), such as the striatum (caudate and putamen) and the cerebellum. The cerebellum is often used as a reference region as it is considered to have a negligible density of D2 receptors.

Data Analysis and Occupancy Calculation:

D2 receptor occupancy is calculated as the percentage reduction in the binding potential (BP) of [11C]raclopride in the striatum of medicated subjects compared to a baseline (drug-free) condition. The binding potential is a measure of the density of available receptors.

The simplified reference tissue model (SRTM) is a common analytical method used to estimate the binding potential from the PET data without the need for arterial blood sampling.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the mechanism of action of antipsychotic drugs like this compound. Antipsychotics act as antagonists, blocking the binding of dopamine to the D2 receptor and thereby inhibiting its downstream signaling cascade.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine_molecule Dopamine Dopamine_vesicle->Dopamine_molecule Release D2R D2 Receptor Dopamine_molecule->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates Antipsychotic This compound (Antagonist) Antipsychotic->D2R Blocks PET_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment (Patient or Healthy Volunteer) Drug_Administration Antipsychotic Administration (e.g., this compound) Subject_Recruitment->Drug_Administration Radioligand_Injection [11C]raclopride Injection (Bolus or Bolus+Infusion) Drug_Administration->Radioligand_Injection PET_Scan Dynamic PET Scan (60-90 min) Radioligand_Injection->PET_Scan Image_Coregistration PET-MRI Co-registration PET_Scan->Image_Coregistration MRI_Scan Anatomical MRI Scan MRI_Scan->Image_Coregistration ROI_Delineation Region of Interest (ROI) Delineation (Striatum, Cerebellum) Image_Coregistration->ROI_Delineation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) to get BP ROI_Delineation->Kinetic_Modeling Occupancy_Calculation D2 Occupancy Calculation (% reduction in BP) Kinetic_Modeling->Occupancy_Calculation

A Comparative Analysis of Perphenazine and Haloperidol in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two archetypal first-generation antipsychotics, perphenazine and haloperidol, within established animal models of psychosis. The following sections present quantitative data from key behavioral and neurochemical assays, outline the experimental protocols for these studies, and visualize the associated pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Overview of this compound and Haloperidol

This compound, a phenothiazine derivative, and haloperidol, a butyrophenone, are both potent antagonists of the dopamine D2 receptor, a mechanism central to their antipsychotic effects.[1][2][3] While both are classified as typical or first-generation antipsychotics, this compound is sometimes considered a medium-potency agent, whereas haloperidol is a high-potency drug.[4] Their clinical use is primarily for the management of positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] Animal models play a crucial role in elucidating the preclinical efficacy and potential side-effect profiles of such compounds.

Behavioral Models of Antipsychotic Efficacy

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists, thus serving as a valuable model for sensorimotor gating deficits.[5][6] Antipsychotic drugs are evaluated on their ability to restore normal PPI in these models.[7]

Experimental Protocol: Prepulse Inhibition

A common protocol for assessing PPI in rodents involves placing the animal in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle responses. The session typically begins with an acclimation period. This is followed by a series of trials, including pulse-alone trials (e.g., 120 dB burst of white noise) and prepulse-pulse trials where a weaker acoustic stimulus (e.g., 70-85 dB) precedes the startling pulse by a specific interval (e.g., 100 ms). The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. To model psychosis, animals may be pre-treated with a PPI-disrupting agent like apomorphine or phencyclidine (PCP).[6] The test compound (this compound or haloperidol) is administered prior to the PPI testing session to evaluate its ability to reverse the induced deficit.

Table 1: Comparative Efficacy in the Prepulse Inhibition (PPI) Model

CompoundAnimal ModelPsychosis Induction AgentKey FindingsReference
Haloperidol RatApomorphineDose-dependently enhances PPI and reduces baseline startle.[8]
Haloperidol Mouse (C57BL/6J)None (naturally low PPI)Dose-dependently increased PPI.[9][10]
This compound --Data from direct head-to-head comparative studies with detailed quantitative analysis in this specific model were not readily available in the initial search. Clinical reviews suggest similar efficacy to other first-generation antipsychotics.[11]-

Experimental Workflow for Prepulse Inhibition Assay

PPI_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis animal Rodent Model (Rat/Mouse) chamber Startle Chamber animal->chamber Placement acclimation Acclimation Period chamber->acclimation treatment Drug Administration (Vehicle, Psychomimetic, This compound/Haloperidol) acclimation->treatment testing PPI Testing Session (Pulse-alone & Prepulse-pulse trials) treatment->testing data Data Acquisition (Startle Amplitude) testing->data calculation Calculation of % PPI data->calculation comparison Statistical Comparison between treatment groups calculation->comparison

Caption: Workflow of a typical prepulse inhibition experiment.

Locomotor Activity

Hyperlocomotion in rodents, induced by dopamine agonists like amphetamine or NMDA antagonists like PCP, is a widely used model for the positive symptoms of psychosis.[6][12] The ability of a test compound to reduce this hyperactivity is predictive of its antipsychotic potential.[12]

Experimental Protocol: Locomotor Activity

Rodents are individually placed in an open-field arena, which is a square or circular enclosure. Their movement is tracked using automated systems with infrared beams or video-tracking software.[6] After an initial habituation period to the arena, animals are administered the psychostimulant to induce hyperlocomotion. The test compound is given before or after the psychostimulant, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration. A reduction in the induced hyperactivity, without causing significant sedation at the effective dose, is indicative of antipsychotic-like effects.

Table 2: Comparative Efficacy in Locomotor Activity Models

CompoundAnimal ModelHyperactivity Induction AgentKey FindingsReference
Haloperidol MouseEthanolBlocked ethanol-stimulated locomotor activity.[13]
Haloperidol MousePCPReduced PCP-induced hyperlocomotion, but only at doses that also suppressed spontaneous locomotion.[12]
Haloperidol Rat-High doses cause an inhibitory effect on locomotion.[14]
This compound --Specific quantitative data from direct comparative studies in this model were not prominently featured in the initial search results. However, its D2 antagonist properties suggest it would be effective.-
Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) is a behavioral paradigm with high predictive validity for antipsychotic activity.[2][15] In this test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus once it is presented.[16]

Experimental Protocol: Conditioned Avoidance Response

A shuttle box, consisting of two compartments connected by an opening, is typically used. During a trial, a conditioned stimulus (CS), such as a light or tone, is presented for a short period (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation, it avoids the unconditioned stimulus (US), which is usually a mild footshock. This is recorded as an avoidance response. If the animal fails to move during the CS, the US is delivered, and the animal can then move to the other compartment to terminate the shock, which is recorded as an escape response. Animals are trained until they reach a stable level of avoidance responding. The test drug is then administered, and its effect on the number of avoidance and escape responses is measured. A selective reduction in avoidance responses is the hallmark of antipsychotic-like activity.[16]

Table 3: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Model

| Compound | Animal Model | Key Findings | Reference | |---|---|---|---|---| | Haloperidol | Rat | Dose-dependently suppresses CAR. This effect is thought to occur at D2 receptor occupancy levels of 60-80%.[1][15] |[17][18] | | This compound | - | - | While not detailed in the provided search results, as a classic D2 antagonist, this compound is expected to be effective in suppressing CAR. | - |

Mechanism of Action: Dopamine D2 Receptor Occupancy

The primary mechanism of action for both this compound and haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway.[3] Positron Emission Tomography (PET) studies in humans and corresponding animal models have established a strong correlation between D2 receptor occupancy and both antipsychotic efficacy and the emergence of extrapyramidal side effects (EPS).

A therapeutic window for antipsychotic action is generally considered to be between 65-80% D2 receptor occupancy.[1][19] Occupancy above 80% is strongly associated with a higher risk of motor side effects like catalepsy (in rodents) and EPS (in humans).[1][19][20][21]

Signaling Pathway of D2 Receptor Antagonism

D2_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Firing) PKA->Response Phosphorylates targets leading to Antipsychotics This compound / Haloperidol Antipsychotics->D2R Block

Caption: Dopamine D2 receptor signaling and its blockade by antipsychotics.

Table 4: Dopamine D2 Receptor Occupancy and Functional Outcomes

CompoundD2 Occupancy for Efficacy (CAR)D2 Occupancy for Side Effects (Catalepsy)Reference
Haloperidol ~60%≥85%[1][19][22]
This compound --As a typical antipsychotic, a similar therapeutic window of D2 receptor occupancy is expected.[5]

Conclusion

Both this compound and haloperidol demonstrate efficacy in preclinical animal models that predict antipsychotic activity, primarily through the antagonism of dopamine D2 receptors. Haloperidol is extensively characterized in models of PPI, locomotor activity, and CAR, with a well-defined relationship between D2 receptor occupancy and its behavioral effects. While direct, quantitative comparative data for this compound in these specific paradigms was not as readily available in the initial literature search, its classification and known mechanism of action strongly suggest a similar profile of activity. The key difference in potency, with haloperidol being more potent, would likely be reflected in the lower doses required to achieve therapeutic D2 receptor occupancy and, consequently, efficacy in these models. Further head-to-head studies would be beneficial to delineate subtle differences in their preclinical profiles.

References

Perphenazine Versus Risperidone: A Comparative Analysis of Cognitive Function in Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the comparative effects of the first-generation antipsychotic perphenazine and the second-generation antipsychotic risperidone on cognitive function in patients with schizophrenia reveals subtle but significant differences, particularly over the long term. While both medications demonstrate efficacy in managing psychotic symptoms, data from the landmark Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study suggest that this compound may offer a slight advantage in neurocognitive improvement over an 18-month period.[1][2] This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: Cognitive Outcomes

The CATIE trial provides the most robust head-to-head comparison of this compound and risperidone on cognitive function. While initial assessments at 2 and 6 months showed no statistically significant differences in the overall improvement of a composite neurocognitive score between the two medications, a notable divergence emerged at the 18-month follow-up.[1][3]

Time PointThis compound (Composite z-score change)Risperidone (Composite z-score change)p-value
2 Months0.250.26>0.05
18 MonthsGreater ImprovementLess Improvement0.038
Data from the CATIE Schizophrenia Trial. The composite z-score represents a standardized measure of overall cognitive performance across several domains.

While the composite score provides a general overview, a more granular analysis of individual cognitive domains is essential for a complete understanding. The CATIE trial assessed five key domains:

  • Processing Speed: The efficiency with which an individual can perform simple, repetitive cognitive tasks.

  • Verbal Memory: The ability to encode, store, and retrieve verbal information.

  • Vigilance: The ability to maintain focused attention over an extended period.

  • Reasoning and Problem Solving: The capacity for higher-level thinking, including abstraction and problem-solving.

  • Working Memory: The ability to hold and manipulate information in mind for a short period.

Experimental Protocols: The CATIE Schizophrenia Trial

The data presented is primarily derived from the neurocognitive component of the CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study, a large-scale, multi-site, randomized, double-blind clinical trial.

Study Design:

  • Participants: The study enrolled 1,493 individuals with a diagnosis of schizophrenia.[2]

  • Interventions: Patients were randomly assigned to receive one of several antipsychotic medications, including this compound (a first-generation antipsychotic) or risperidone (a second-generation antipsychotic), for up to 18 months.[2]

  • Dosing: The dosage of the medications was flexible to mimic real-world clinical practice. For this compound, the dose ranged from 8 to 32 mg/day, and for risperidone, the range was 1.5 to 6 mg/day.[2]

  • Cognitive Assessment: A comprehensive battery of neurocognitive tests was administered at baseline, 2 months, 6 months, and 18 months to assess changes in cognitive function.[1][3]

Neurocognitive Assessment Battery: The CATIE trial utilized a comprehensive battery of standardized neuropsychological tests to assess the five core cognitive domains. These included:

Cognitive DomainAssessment Instruments
Processing Speed - Category Fluency (Animals) - Trail Making Test Part A
Verbal Memory - Hopkins Verbal Learning Test - Revised (HVLT-R)
Vigilance - Continuous Performance Test - Identical Pairs (CPT-IP)
Reasoning and Problem Solving - Wisconsin Card Sorting Test (WCST) - 64 card version
Working Memory - Letter-Number Span Test

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To understand the pharmacological basis of their effects on cognition, it is crucial to examine the primary signaling pathways targeted by this compound and risperidone.

cluster_this compound This compound (Typical Antipsychotic) cluster_Risperidone Risperidone (Atypical Antipsychotic) This compound This compound D2_P Dopamine D2 Receptor This compound->D2_P Antagonist AC_P Adenylyl Cyclase D2_P->AC_P Inhibition cAMP_P ↓ cAMP AC_P->cAMP_P PKA_P ↓ PKA cAMP_P->PKA_P Cognitive_Function_P Modulation of Cognitive Function PKA_P->Cognitive_Function_P Risperidone Risperidone D2_R Dopamine D2 Receptor Risperidone->D2_R Antagonist HT2A_R Serotonin 5-HT2A Receptor Risperidone->HT2A_R Antagonist AC_R Adenylyl Cyclase D2_R->AC_R Inhibition PLC_R Phospholipase C HT2A_R->PLC_R Activation cAMP_R ↓ cAMP AC_R->cAMP_R PKA_R ↓ PKA cAMP_R->PKA_R Cognitive_Function_R Modulation of Cognitive Function PKA_R->Cognitive_Function_R IP3_DAG_R ↑ IP3 & DAG PLC_R->IP3_DAG_R Ca_PKC_R ↑ Ca2+ & PKC IP3_DAG_R->Ca_PKC_R Ca_PKC_R->Cognitive_Function_R

Caption: Primary signaling pathways of this compound and Risperidone.

The experimental workflow of the CATIE neurocognitive study followed a rigorous, multi-stage process.

Start Patient Recruitment (N=1493 with Schizophrenia) Baseline_Assessment Baseline Neurocognitive Assessment Start->Baseline_Assessment Randomization Randomization Perphenazine_Arm This compound Treatment Arm (8-32 mg/day) Randomization->Perphenazine_Arm Risperidone_Arm Risperidone Treatment Arm (1.5-6 mg/day) Randomization->Risperidone_Arm Month2_Assessment 2-Month Neurocognitive Assessment Perphenazine_Arm->Month2_Assessment Risperidone_Arm->Month2_Assessment Baseline_Assessment->Randomization Month6_Assessment 6-Month Neurocognitive Assessment Month2_Assessment->Month6_Assessment Month18_Assessment 18-Month Neurocognitive Assessment Month6_Assessment->Month18_Assessment Analysis Data Analysis Month18_Assessment->Analysis

Caption: CATIE Neurocognitive Study Experimental Workflow.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Perphenazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Perphenazine, an antipsychotic medication, is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Method Performance: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications where low concentrations in complex biological matrices are expected.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 50 µg/mL[1]0.2 - 12.0 ng/mL[2][3]
Limit of Detection (LOD) 0.4 µg/mL[4]0.1 - 0.5 ng/mL[2]
Limit of Quantification (LOQ) 0.12 µg/mL[4]2 ng/mL[2]
Accuracy (% Recovery) 100.37%[1]Not explicitly stated in provided abstracts
Precision (%RSD/CV) < 2%[1]< 15%[2][3]
Run Time ~ 6 minutes[1]~ 1.8 minutes[2][3]

Experimental Workflows

The general workflow for both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method, which significantly impacts the sensitivity and selectivity of the analysis.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Sample (Plasma, Serum, or Pharmaceutical Formulation) Extraction Extraction (e.g., LLE, SPE, Protein Precipitation) Sample->Extraction HPLC_System HPLC/UPLC System Extraction->HPLC_System Column Chromatographic Column (e.g., C18, CN) HPLC_System->Column UV_Detector UV Detector Column->UV_Detector MS_Detector Tandem Mass Spectrometer (MS/MS) Column->MS_Detector Data_UV Chromatogram Analysis & Quantification UV_Detector->Data_UV Data_MS MRM Data Analysis & Quantification MS_Detector->Data_MS

Analytical workflow for this compound quantification.

Detailed Experimental Protocols

Below are representative experimental protocols for both HPLC and LC-MS/MS methods, compiled from various validated studies.

HPLC-UV Method

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[1]

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of methanol and TEA buffer (65:35% v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 230 nm.[1]

    • Column Temperature: 40 °C.[1]

  • Sample Preparation:

    • Standard and sample solutions are prepared by dissolving the material in methanol.[1]

    • Serial dilutions are made to achieve concentrations within the linear range.[1]

LC-MS/MS Method

This highly sensitive method is ideal for determining this compound levels in biological matrices like plasma or serum.[5][6]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC TQD).[2][3]

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[3]

    • Flow Rate: Not explicitly stated in provided abstracts.

    • Column Temperature: 25 °C.[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI).[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3]

    • MRM Transition for this compound: 404.19 > 143.07.[2][3]

  • Sample Preparation:

    • Aliquots of serum or plasma are used.[2][3]

    • Protein precipitation is performed using a mixture of acetonitrile and methanol containing an internal standard (e.g., Imipramine-D3).[2][3]

    • The sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.[2][3]

Conclusion

The cross-validation of HPLC and LC-MS/MS methods for this compound quantification reveals distinct advantages for each technique. HPLC-UV is a reliable and economical choice for the analysis of bulk drug and pharmaceutical formulations where high concentrations are expected. In contrast, LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity and selectivity to measure low levels of this compound in complex biological matrices. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required limit of quantification, and available instrumentation.

References

A Comparative Guide to the Electrophysiological Effects of Perphenazine and Clozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of Perphenazine, a typical antipsychotic, and Clozapine, an atypical antipsychotic. The information presented is intended to support research and development efforts in the field of neuropsychopharmacology.

Introduction

This compound and Clozapine are both antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. However, they belong to different classes and exhibit distinct clinical profiles, largely attributable to their differing mechanisms of action and consequent effects on neuronal and cardiac electrophysiology. This compound, a phenothiazine derivative, primarily acts as a potent antagonist at dopamine D2 receptors.[1] In contrast, Clozapine has a more complex pharmacological profile, acting on a wide range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors, with a lower affinity for D2 receptors compared to typical antipsychotics.[2][3] These differences in receptor interactions translate to distinct electrophysiological signatures, which are critical for understanding their therapeutic efficacy and side-effect profiles.

Comparative Electrophysiological Data

The following tables summarize the known electrophysiological effects of this compound and Clozapine on various parameters. Data has been compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Effects on Neuronal Firing and Synaptic Transmission
ParameterThis compoundClozapineReferences
Neuronal Firing Rate Generally decreases firing rate, particularly in dopaminergic neurons, consistent with D2 receptor antagonism.Variable effects; can increase the firing rate of some neuronal types but may also have inhibitory responses depending on the neuronal population and context.[4],[3]
Action Potential Limited direct data on neuronal action potential characteristics. As a sodium channel blocker, it may alter action potential threshold and amplitude.Can decrease action potential amplitude in glutamatergic neurons derived from schizophrenia patients.[5],[6]
Synaptic Transmission Primarily modulates dopaminergic transmission through D2 receptor blockade.Depresses inhibitory (GABAergic) synaptic transmission and, at higher concentrations, excitatory (glutamatergic) transmission. Can potentiate NMDA receptor currents in the nucleus accumbens.[7]
Table 2: Effects on Ion Channels
Ion ChannelThis compoundClozapineReferences
Sodium (Na+) Channels Blocks fast sodium currents (INa) in a concentration-, use-, and frequency-dependent manner. This effect is more pronounced on inactivated channels.Can slightly suppress Na+ channels at higher concentrations.[5][8],[7]
Potassium (K+) Channels Blocks transient outward potassium currents (Ito) in cardiomyocytes.Inhibits multiple potassium channels, including hERG/KV11.1, KV7.1, and KV4.3.[8],[9]
Calcium (Ca2+) Channels Limited direct data on neuronal calcium channels.Can slightly suppress Ca2+ channels at higher concentrations. Modulates Cav1.2 L-type Ca2+ currents via 5-HT2A receptor signaling.[7],[6][10]

Signaling Pathways

The distinct electrophysiological effects of this compound and Clozapine stem from their engagement with different receptor-mediated signaling pathways.

This compound: Dopamine D2 Receptor Antagonism

This compound's primary mechanism is the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) linked to Gαi/o proteins.[11] This blockade inhibits the downstream signaling cascade that normally follows dopamine binding.

Perphenazine_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks G_protein Gαi/o G-protein D2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved IonChannel Ion Channel Modulation G_protein->IonChannel Modulates cAMP ↓ cAMP NeuronalActivity ↓ Neuronal Excitability IonChannel->NeuronalActivity

This compound's D2 Receptor Antagonist Pathway.

Clozapine: Multi-Receptor Signaling

Clozapine's complex electrophysiological profile is a result of its interaction with multiple receptors, most notably the serotonin 5-HT2A receptor, which is coupled to Gαq proteins.[2][12]

Clozapine_Signaling Clozapine Clozapine R5HT2A Serotonin 5-HT2A Receptor Clozapine->R5HT2A Antagonist/ Partial Agonist Dopamine_Receptors Dopamine Receptors Clozapine->Dopamine_Receptors Other_Receptors Other Receptors Clozapine->Other_Receptors Gq_protein Gαq G-protein R5HT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG ↑ IP3 & DAG Ca_PKC ↑ Ca2+ & PKC IonChannel Ion Channel Modulation (K+, Ca2+) Ca_PKC->IonChannel Modulates NeuronalActivity Modulated Neuronal Excitability IonChannel->NeuronalActivity

Clozapine's Multi-Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key electrophysiological techniques cited in the literature for studying the effects of antipsychotic drugs. Specific parameters will vary based on the experimental goals and preparation.

Whole-Cell Patch-Clamp Recording from Cultured Neurons

This technique is used to record ionic currents from the entire neuron, allowing for the study of drug effects on voltage-gated and ligand-gated ion channels.

Patch_Clamp_Workflow start Start: Plate Neurons on Coverslips prepare Prepare Recording Pipette (Internal Solution) start->prepare approach Approach Neuron with Micropipette prepare->approach seal Form Gigaohm Seal approach->seal rupture Rupture Membrane (Whole-Cell Configuration) seal->rupture record_baseline Record Baseline Ionic Currents rupture->record_baseline apply_drug Bath Apply this compound or Clozapine record_baseline->apply_drug record_effect Record Drug-Induced Changes in Currents apply_drug->record_effect washout Washout Drug record_effect->washout analyze Analyze Data (Amplitude, Kinetics) washout->analyze

Workflow for Whole-Cell Patch-Clamp Recording.

Methodology:

  • Cell Culture: Neurons are plated on glass coverslips and allowed to mature.

  • Solutions: Prepare external (extracellular) and internal (intracellular) recording solutions with appropriate ionic compositions.

  • Pipette Fabrication: Glass micropipettes are pulled to a fine tip (resistance of 3-7 MΩ) and filled with the internal solution.

  • Recording:

    • The coverslip is placed in a recording chamber perfused with external solution.

    • Under a microscope, the micropipette is brought into contact with the neuronal membrane.

    • Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

    • A brief pulse of stronger suction ruptures the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • In voltage-clamp mode, the membrane potential is held at a specific voltage, and the currents flowing across the membrane are recorded.

    • In current-clamp mode, the membrane potential is recorded while injecting a known amount of current.

  • Drug Application: this compound or Clozapine is added to the external solution at desired concentrations to observe its effects on the recorded currents or voltage.

In Vivo Single-Unit Electrophysiology

This technique allows for the recording of the electrical activity of individual neurons in a living animal, providing insights into how drugs affect neuronal firing in a functional brain circuit.

Methodology:

  • Animal Preparation: An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

  • Craniotomy: A small hole is drilled in the skull over the brain region of interest.

  • Electrode Implantation: A microelectrode is slowly lowered into the brain to the target area.

  • Neuronal Recording: The electrode detects the extracellular action potentials (spikes) of nearby neurons. The firing rate and pattern of a single neuron are isolated and recorded.

  • Drug Administration: this compound or Clozapine is administered systemically (e.g., via intraperitoneal injection) or locally through a microdialysis probe.

  • Data Analysis: Changes in the neuron's firing rate, burst firing activity, and other firing pattern characteristics are analyzed before and after drug administration.[13]

Electroencephalography (EEG) in Clinical Research

EEG measures the summed electrical activity of large populations of neurons from the scalp. It is used in clinical studies to assess the overall effects of antipsychotics on brain activity.

Methodology:

  • Electrode Placement: An electrode cap containing multiple electrodes is placed on the participant's scalp according to a standardized system (e.g., the 10-20 system).

  • Recording: The electrical signals from the brain are amplified and recorded. Recordings can be made during a resting state (eyes open or closed) or while the participant performs a cognitive task.

  • Data Processing: The raw EEG data is filtered to remove artifacts (e.g., from eye movements or muscle activity).

  • Quantitative Analysis (qEEG): The processed EEG is subjected to spectral analysis to determine the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma).

  • Drug Effect Assessment: EEG recordings are taken before and after the administration of this compound or Clozapine to assess drug-induced changes in brain wave patterns.

Conclusion

This compound and Clozapine exert distinct and complex effects on the electrophysiological properties of both central and peripheral cells. This compound's potent D2 receptor antagonism leads to a more targeted, and generally inhibitory, effect on dopaminergic pathways, along with significant off-target effects on cardiac ion channels. Clozapine's broad receptor profile results in a more nuanced modulation of neuronal activity, affecting multiple neurotransmitter systems and a wider array of ion channels. Understanding these differential electrophysiological effects is paramount for the development of novel antipsychotics with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the field of psychopharmacology.

References

Perphenazine in the Spotlight: Evaluating Efficacy in NMDA Receptor Antagonist Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has become a cornerstone of preclinical research, positing that diminished glutamatergic neurotransmission via NMDA receptors contributes to the symptomatology of the disorder. Animal models utilizing NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and dizocilpine (MK-801) are widely employed to mimic the positive, negative, and cognitive symptoms of schizophrenia and to screen potential antipsychotic therapies.[1][2][3][4][5] This guide provides a comparative overview of the efficacy of the typical antipsychotic perphenazine in these models, placed in the context of other antipsychotic agents.

This compound, a piperazinyl phenothiazine, primarily exerts its antipsychotic effects through potent antagonism of dopamine D2 receptors.[6][7][8] It also exhibits activity at serotonergic, alpha-adrenergic, and histaminergic receptors, contributing to its overall pharmacological profile.[6] While clinically effective, a comprehensive evaluation of its preclinical efficacy in NMDA receptor antagonist models is crucial for understanding its mechanistic advantages and limitations.

Comparative Efficacy of Antipsychotics in NMDA Receptor Antagonist Models

Phencyclidine (PCP)-Induced Hyperlocomotion

PCP-induced hyperlocomotion is a widely used behavioral assay to model the positive symptoms of schizophrenia.[2][9]

AntipsychoticAnimal ModelPCP DoseAntipsychotic Dose (mg/kg)Effect on HyperlocomotionReference
HaloperidolMice3.0 mg/kg0.3Blocked hyperactivity[8]
ClozapineMice3.0 mg/kg0.3Reversed hyperlocomotion[8]
OlanzapineMice3.0 mg/kg0.03Reversed hyperlocomotion[8]
Ketamine-Induced Cognitive and Sensory Gating Deficits

Ketamine administration in animals is known to induce cognitive impairments and deficits in prepulse inhibition (PPI), a measure of sensorimotor gating, which are analogous to cognitive and sensory processing deficits in schizophrenia.[10][11][12][13]

AntipsychoticAnimal ModelKetamine DoseAntipsychotic Dose (mg/kg)Effect on DeficitsReference
HaloperidolRats6 mg/kg0.1 - 1.0No attenuation of PPI deficit[10]
ClozapineRats6 mg/kg2.5 - 10No attenuation of PPI deficit[10]
RisperidoneRats6 mg/kg0.1 - 1.0No attenuation of PPI deficit[10]
ClozapineMice20 mg/kg0.3Reversed cognitive deficits in ASST[12]
MK-801-Induced Behavioral Deficits

MK-801 is another non-competitive NMDA receptor antagonist that produces a range of schizophrenia-like symptoms in rodents, including social withdrawal and cognitive deficits.[14][15][16]

AntipsychoticAnimal ModelMK-801 DoseAntipsychotic Dose (mg/kg)Effect on DeficitsReference
HaloperidolRats0.25 mg/kg0.008 - 0.125Reduced some disruptive behaviors, exacerbated others[7][14]
ClozapineRats0.25 mg/kg0.16 - 2.5Dose-dependently attenuated performance deficits[7][14]
AripiprazoleRats>0.03 mg/kg2 or 10Prevented social recognition memory decline[17]
OlanzapineRats>0.03 mg/kg1No effect on social recognition memory decline[17]
RisperidoneRats>0.03 mg/kg0.1No effect on social recognition memory decline[17]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for inducing schizophrenia-like symptoms using NMDA receptor antagonists and assessing the efficacy of antipsychotic drugs.

PCP-Induced Hyperlocomotion in Mice
  • Animals: Male Swiss-Webster mice are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Drug Administration: Mice are pre-treated with the antipsychotic drug (e.g., haloperidol, clozapine, or this compound) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. After a specified pretreatment time (e.g., 30-60 minutes), phencyclidine (PCP) at a dose of 0.3-10 mg/kg or vehicle is administered.[8]

  • Behavioral Assessment: Immediately following PCP administration, locomotor activity is monitored for a set duration (e.g., 60-90 minutes) in an open-field arena. Activity is typically quantified by automated tracking systems measuring distance traveled, rearing frequency, and stereotyped behaviors.[9]

  • Data Analysis: The data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of the antipsychotic on PCP-induced hyperlocomotion relative to vehicle controls.

Ketamine-Induced Deficits in Prepulse Inhibition (PPI) in Rats
  • Animals: Male Sprague-Dawley rats are individually housed and handled for several days prior to testing to acclimate them to the experimental procedures.

  • Drug Administration: Rats are pre-treated with the antipsychotic drug or vehicle. Following the pretreatment interval, ketamine (e.g., 1-10 mg/kg, s.c.) or saline is administered.[10]

  • PPI Testing: Testing is conducted in a startle chamber. The session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the startling stimulus). The startle response is measured via a sensor platform.[10]

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Statistical analysis is used to determine if the antipsychotic drug can reverse the ketamine-induced deficit in PPI.

MK-801-Induced Social Interaction Deficits in Rats
  • Animals: Male Lister Hooded or Sprague-Dawley rats are housed in pairs to ensure social experience.

  • Drug Administration: Rats receive an injection of the antipsychotic drug or vehicle, followed by an injection of MK-801 (e.g., 0.1-0.5 mg/kg, i.p.) or saline.[14][16]

  • Social Interaction Test: The test is conducted in a familiar, dimly lit arena. Two unfamiliar rats from different treatment groups are placed in the arena for a set duration (e.g., 10-15 minutes). Social behaviors such as sniffing, grooming, and following are scored by a trained observer or an automated video-tracking system.

  • Data Analysis: The total time spent in social interaction is calculated and compared across treatment groups to assess the ability of the antipsychotic to reverse MK-801-induced social withdrawal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the NMDA receptor antagonist models of schizophrenia and a typical experimental workflow for evaluating drug efficacy.

NMDA_Receptor_Hypofunction_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens channel Dopamine_Pathway Dopaminergic Dysregulation NMDA_R->Dopamine_Pathway Modulates Downstream Downstream Signaling (e.g., CREB, BDNF) Ca_Influx->Downstream Initiates NMDA_Antagonist NMDA Receptor Antagonist (PCP, Ketamine, MK-801) NMDA_Antagonist->NMDA_R Blocks This compound This compound D2_R Dopamine D2 Receptor This compound->D2_R Blocks Schizophrenia_Symptoms Schizophrenia-like Symptoms This compound->Schizophrenia_Symptoms Ameliorates D2_R->Dopamine_Pathway Regulates Dopamine_Pathway->Schizophrenia_Symptoms Leads to

Caption: NMDA Receptor Hypofunction and this compound's Putative Mechanism.

Experimental_Workflow start Animal Model Selection (Rats or Mice) acclimation Acclimation and Habituation start->acclimation drug_admin Drug Administration - Vehicle - NMDA Antagonist - this compound + NMDA Antagonist - this compound Alone acclimation->drug_admin behavioral_testing Behavioral Testing - Locomotor Activity - Prepulse Inhibition - Social Interaction - Cognitive Tasks drug_admin->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection results Results Interpretation and Comparison data_collection->results

Caption: Workflow for Evaluating this compound in NMDA Models.

Conclusion

The NMDA receptor antagonist models of schizophrenia are invaluable tools for preclinical drug discovery. While direct experimental evidence for this compound's efficacy in these models is sparse in the available literature, its potent D2 receptor antagonism suggests it would likely be effective in mitigating the positive symptom-like effects, such as PCP-induced hyperlocomotion. Its potential impact on negative and cognitive deficits is less certain and warrants further investigation. The comparative data from other antipsychotics, particularly the typical antipsychotic haloperidol, provide a useful benchmark for future studies aiming to elucidate the precise preclinical profile of this compound in these critical models of schizophrenia. Further research is needed to generate the quantitative data required for a direct and comprehensive comparison.

References

Reproducibility of Perphenazine's Effects on Locomotor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the effects of perphenazine on locomotor activity in animal models, alongside data from the alternative antipsychotics, haloperidol and olanzapine. While direct studies on the reproducibility of this compound's locomotor effects are limited, this guide synthesizes available data to offer insights into its consistency and comparative pharmacology.

This compound, a typical antipsychotic of the phenothiazine class, is known to exert its effects primarily through the antagonism of dopamine D2 receptors.[1][2] This mechanism is central to its therapeutic action in treating psychosis and also underlies its impact on motor function, including locomotor activity. In preclinical research, locomotor activity is a key behavioral endpoint used to assess the central nervous system effects of drugs.

Comparative Analysis of Locomotor Activity

The following tables summarize quantitative data from studies investigating the effects of this compound and its alternatives, haloperidol and olanzapine, on locomotor activity in rodents. These studies typically utilize an open-field test, where the movement of the animal in a novel environment is tracked and quantified.

Table 1: Effect of this compound on Locomotor Activity in Rodents

Animal ModelDose (mg/kg)Route of AdministrationEffect on Locomotor ActivityReference
RatNot SpecifiedNot SpecifiedReduction[3]
RatNot SpecifiedIntraperitoneal (i.p.)Graded decrease in spontaneous activity[4]

Table 2: Effect of Haloperidol on Locomotor Activity in Rodents

Animal ModelDose (mg/kg)Route of AdministrationEffect on Locomotor ActivityReference
Rat0.03 - 0.3Intraperitoneal (i.p.)Dose-dependent suppression[5]
Mouse0.05, 0.1, 0.2Not SpecifiedSignificant reduction[6]
Mouse0.10, 0.15Not SpecifiedBlockade of ethanol-stimulated activity[7]
RatNot SpecifiedIntraperitoneal (i.p.)Graded decreases in spontaneous activity[4]

Table 3: Effect of Olanzapine on Locomotor Activity in Rodents

Animal ModelDose (mg/kg)Route of AdministrationEffect on Locomotor ActivityReference
Rat2, 4Not SpecifiedReduction[8]
Rat10Oral gavageMarked decrease[9]
RatNot SpecifiedNot SpecifiedReduction[2]
Mouse3Not SpecifiedReduction of hyperactivity[6]

Experimental Protocols

Standardized protocols are crucial for ensuring the reproducibility of experimental findings. Below are generalized experimental protocols for assessing locomotor activity based on the reviewed literature.

Open-Field Test Protocol

The open-field test is a common method for evaluating locomotor activity and anxiety-like behavior in rodents.[10][11]

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movements.[12]

  • Animal Subjects: Typically, adult male or female rats or mice are used. Animals are habituated to the testing room for a period before the experiment to reduce stress.[11]

  • Drug Administration: this compound, haloperidol, olanzapine, or a vehicle control is administered at specified doses and routes (e.g., intraperitoneal injection, oral gavage). The timing of administration relative to the test is critical and should be consistent.

  • Procedure:

    • Following drug administration and a predetermined pretreatment period, the animal is placed in the center of the open-field arena.

    • The animal is allowed to explore the arena for a set duration, typically ranging from 5 to 60 minutes.

    • Locomotor activity is recorded, with common measures including:

      • Total distance traveled: The total distance the animal moves during the session.

      • Horizontal activity: The number of grid lines crossed.

      • Vertical activity (rearing): The number of times the animal stands on its hind legs.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

  • Data Analysis: The recorded data are analyzed to compare the effects of the different drug treatments and doses on locomotor activity. Statistical analysis is used to determine the significance of the observed differences.

Signaling Pathways and Experimental Workflow

The effects of this compound and other antipsychotics on locomotor activity are primarily mediated by their interaction with dopamine pathways in the brain.

Antipsychotic_Effect_on_Locomotor_Activity cluster_0 Drug Administration cluster_1 Mechanism of Action cluster_2 Neural Circuitry cluster_3 Behavioral Outcome This compound This compound D2_Receptor_Antagonism Dopamine D2 Receptor Antagonism This compound->D2_Receptor_Antagonism Haloperidol Haloperidol Haloperidol->D2_Receptor_Antagonism Olanzapine Olanzapine Olanzapine->D2_Receptor_Antagonism Nigrostriatal_Pathway Nigrostriatal Pathway D2_Receptor_Antagonism->Nigrostriatal_Pathway Modulates Locomotor_Activity Locomotor Activity (Typically Decreased) Nigrostriatal_Pathway->Locomotor_Activity Regulates Experimental_Workflow_Locomotor_Activity start Start animal_prep Animal Acclimation & Habituation start->animal_prep drug_admin Drug Administration (this compound, Haloperidol, Olanzapine, or Vehicle) animal_prep->drug_admin open_field Open-Field Test drug_admin->open_field data_acq Data Acquisition (Automated Tracking) open_field->data_acq data_an Data Analysis (Statistical Comparison) data_acq->data_an end End data_an->end

References

Validating the effect of Perphenazine on mitochondrial respiration in isolated mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Perphenazine and other antipsychotic medications on mitochondrial respiration in isolated mitochondria. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers investigating drug-induced mitochondrial dysfunction.

This compound and Mitochondrial Function: An Overview

This compound, a typical antipsychotic of the phenothiazine class, has been shown to impact mitochondrial function, leading to cellular stress and potential toxicity. Studies indicate that this compound can induce mitochondrial damage, including fragmentation, and lead to a decrease in cellular ATP levels. This disruption of mitochondrial integrity and function is a critical area of investigation for understanding both the therapeutic and adverse effects of this and other antipsychotic drugs.

Comparative Effects of Antipsychotics on Mitochondrial Respiration

The following tables summarize the quantitative effects of this compound and other common antipsychotics on key parameters of mitochondrial respiration. It is important to note that the data is collated from various studies using different experimental models (e.g., rat liver, pig brain mitochondria), which may influence the results.

DrugClassEffect on Mitochondrial RespirationIC50 (Complex I-linked Respiration)Source
This compound Typical (Phenothiazine)Induces mitochondrial damage and decreases cellular ATP levels.[1][2]Data Not Available[1][2]
Chlorpromazine Typical (Phenothiazine)Inhibits Complex I-linked respiration. Can act as an uncoupler in basal respiration and an ETC inhibitor under uncoupled respiration.[3][4]~116 µM (pig brain)[3]
Haloperidol Typical (Butyrophenone)Inhibits Complex I-linked respiration.[3][4]~64.9 µM (pig brain)[3]
Trifluoperazine Typical (Phenothiazine)Completely inhibits ADP-stimulated (State 3) respiration at 66 µM.[5]Not explicitly stated, but complete inhibition at 66 µM[5]
Risperidone AtypicalInhibits Complex I-linked respiration.[3][4]Data Not Available[3][4]
Quetiapine AtypicalInhibits Complex I-linked respiration.[3][4]Data Not Available[3][4]
Olanzapine AtypicalDid not significantly inhibit mitochondrial respiratory rate in one study.[3]Not Applicable[3]
Aripiprazole AtypicalInhibits Complex I-linked respiration.[3]Data Not Available[3]

Inhibition of Mitochondrial Respiratory Chain Complexes

Several antipsychotics have been shown to directly inhibit the enzymatic activity of the electron transport chain (ETC) complexes.

DrugComplex I InhibitionComplex II+III InhibitionComplex IV InhibitionSource
Chlorpromazine YesNo significant inhibition reportedYes[3]
Haloperidol YesNo significant inhibition reportedNo significant inhibition reported[3]
Zotepine YesYesYes[3]
Aripiprazole YesYesNo significant inhibition reported[3]
Quetiapine YesYesNo significant inhibition reported[3]
Risperidone YesYesNo significant inhibition reported[3]
Clozapine YesNo significant inhibition reportedNo significant inhibition reported[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures involved in assessing the effects of this compound on mitochondrial respiration, the following diagrams are provided.

G Potential Mechanism of this compound-Induced Mitochondrial Dysfunction This compound This compound MitochondrialMembrane Mitochondrial Membrane This compound->MitochondrialMembrane Accumulates in ETC Electron Transport Chain (ETC) Complexes I, II, III, IV MitochondrialMembrane->ETC Inhibits ProtonPumping Reduced Proton Pumping ETC->ProtonPumping ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ProtonPumping->MMP ATP_Synthase ATP Synthase MMP->ATP_Synthase Affects ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production CellularStress Cellular Stress & Apoptosis ATP_Production->CellularStress MitochondrialDamage Mitochondrial Damage (e.g., fragmentation) ROS->MitochondrialDamage MitochondrialDamage->CellularStress

Caption: A diagram illustrating the potential signaling pathway of this compound-induced mitochondrial dysfunction.

G Experimental Workflow for Assessing Mitochondrial Respiration cluster_0 Mitochondria Isolation cluster_1 Respiration Measurement cluster_2 Data Analysis Tissue Tissue Homogenization (e.g., Rat Liver) Centrifugation1 Low-Speed Centrifugation (Remove Debris) Tissue->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) Centrifugation1->Centrifugation2 Wash Washing Steps Centrifugation2->Wash IsolatedMitochondria Isolated Mitochondria Wash->IsolatedMitochondria Respirometer High-Resolution Respirometer (e.g., Oroboros Oxygraph) IsolatedMitochondria->Respirometer Substrates Addition of Substrates (e.g., Glutamate, Malate, Succinate) Respirometer->Substrates State2 State 2 Respiration (Substrate-dependent) Substrates->State2 ADP Addition of ADP State2->ADP State3 State 3 Respiration (ADP-stimulated) ADP->State3 This compound Addition of this compound (or other antipsychotics) State3->this compound Oligomycin Addition of Oligomycin State3->Oligomycin Inhibition Measurement of Inhibition This compound->Inhibition OCR Oxygen Consumption Rate (OCR) Calculation Inhibition->OCR State4o State 4o Respiration (Leak Respiration) Oligomycin->State4o FCCP Addition of FCCP State4o->FCCP Uncoupled Uncoupled Respiration (Maximum ETC Capacity) FCCP->Uncoupled RCR Respiratory Control Ratio (RCR) (State 3 / State 4) OCR->RCR IC50 IC50 Determination OCR->IC50

References

A Comparative Analysis of Gene Expression Changes Induced by Olanzapine and Perphenazine-like Typical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression changes induced by the atypical antipsychotic Olanzapine and typical antipsychotics, represented here by Haloperidol, a drug with a similar mechanism of action to Perphenazine. Due to a lack of publicly available, detailed gene expression data for this compound, this analysis leverages a comprehensive study comparing Olanzapine and Haloperidol to provide insights into the differential effects of these two classes of antipsychotics on the brain's transcriptional landscape.

Executive Summary

Antipsychotic medications are critical in the management of schizophrenia and other psychotic disorders. While both typical and atypical antipsychotics primarily target dopamine D2 receptors, their broader pharmacological profiles and resulting side effects differ significantly. This guide delves into the molecular underpinnings of these differences by comparing their impact on gene expression. The data presented here is primarily drawn from studies conducted in rodent models, which provide a controlled environment to dissect the direct pharmacological effects of these drugs on brain tissue.

The following sections will detail the experimental methodologies, present a comparative summary of differentially expressed genes, and visualize the key signaling pathways and experimental workflows.

Experimental Protocols

To understand the basis of the presented data, the following experimental methodologies from key studies are summarized.

Study 1: Chronic Olanzapine Treatment in Rats
  • Objective: To investigate the effects of chronic Olanzapine administration on gene expression in the rat frontal cortex.

  • Subjects: Male Sprague-Dawley rats.

  • Treatment: Rats were administered Olanzapine (2 mg/kg/day) or a saline vehicle via intraperitoneal injection daily for 21 days.

  • Tissue Collection: 24 hours after the final dose, animals were euthanized, and the frontal cortex was dissected.

  • Gene Expression Analysis: Total RNA was extracted from the frontal cortex tissue. Gene expression profiling was performed using Affymetrix rat genome 230 2.0 arrays.

  • Data Analysis: Microarray data was analyzed to identify genes with a greater than two-fold change in expression between the Olanzapine-treated and control groups.

Study 2: Comparative Single-Cell Analysis of Olanzapine and Haloperidol in Mice
  • Objective: To compare the effects of chronic Olanzapine and Haloperidol exposure on gene expression in single cells from the mouse striatum.

  • Subjects: Male C57BL/6J mice.

  • Treatment: Mice were chronically exposed to Olanzapine, Haloperidol, or a placebo.

  • Tissue Collection: Striatal tissue was collected from the treated mice.

  • Gene Expression Analysis: Single-cell RNA-sequencing was performed on cells isolated from the striatum.

  • Data Analysis: Differentially expressed genes were identified in various cell populations, including medium spiny neurons (MSNs), microglia, and astrocytes.

Data Presentation: Comparative Gene Expression Changes

The following tables summarize the key gene expression changes observed in studies of Olanzapine and Haloperidol.

Table 1: Overview of Differentially Expressed Genes (DEGs) in Rodent Brains

DrugBrain RegionCell Type (if specified)Number of Upregulated GenesNumber of Downregulated GenesKey Affected Gene Categories
Olanzapine Frontal Cortex (Rat)Bulk Tissue3831Signal transduction, Metabolism, Immune response, Neuronal growth
Striatum (Mouse)Medium Spiny NeuronsMore numerous than HaloperidolMore numerous than HaloperidolRNA processing and splicing
Striatum (Mouse)MicrogliaSignificantly more than HaloperidolSignificantly more than HaloperidolMicroglial activation, Inflammation
Haloperidol Striatum (Mouse)Medium Spiny NeuronsLess numerous than OlanzapineLess numerous than OlanzapineSynaptic function
Striatum (Mouse)MicrogliaFewer than OlanzapineFewer than Olanzapine-

Table 2: Selected Differentially Expressed Genes in Response to Olanzapine and Haloperidol

Gene SymbolGene NameDrug(s)Direction of ChangePutative Function
RGS2Regulator of G-protein signaling 2OlanzapineDownregulatedSignal transduction
ReelinReelinOlanzapineUpregulatedNeuronal migration and synaptic plasticity
Calbindin 3Calbindin 3OlanzapineDownregulatedCalcium buffering
Homer 1Homer protein homolog 1OlanzapineDownregulatedPostsynaptic density scaffolding
DRD2Dopamine receptor D2Antipsychotics (general)Increased expression in some studiesPrimary target of antipsychotics

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts and processes described in this guide.

experimental_workflow cluster_treatment Animal Treatment cluster_analysis Gene Expression Analysis rat_model Sprague-Dawley Rats olanzapine_treatment Olanzapine Administration rat_model->olanzapine_treatment control_treatment Vehicle/Placebo rat_model->control_treatment mouse_model C57BL/6J Mice mouse_model->olanzapine_treatment haloperidol_treatment Haloperidol Administration mouse_model->haloperidol_treatment mouse_model->control_treatment tissue_collection Brain Tissue Collection (Frontal Cortex / Striatum) olanzapine_treatment->tissue_collection haloperidol_treatment->tissue_collection control_treatment->tissue_collection rna_extraction RNA Extraction tissue_collection->rna_extraction microarray Microarray Analysis rna_extraction->microarray scrna_seq Single-Cell RNA-Sequencing rna_extraction->scrna_seq data_analysis Bioinformatic Analysis (DEG Identification) microarray->data_analysis scrna_seq->data_analysis dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine_release Dopamine Release dopamine_synthesis->dopamine_release drd2 Dopamine D2 Receptor dopamine_release->drd2 Dopamine g_protein G-protein Signaling drd2->g_protein downstream Downstream Signaling (e.g., cAMP pathway) g_protein->downstream gene_expression Gene Expression Changes downstream->gene_expression olanzapine Olanzapine olanzapine->drd2 This compound This compound (Typical) This compound->drd2

A Head-to-Head Battle: Perphenazine versus Atypical Antipsychotics in the Management of Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective treatments for the negative symptoms of schizophrenia remains a critical challenge. While atypical antipsychotics have largely become the standard of care, the older typical antipsychotic, perphenazine, continues to be a relevant comparator due to its established efficacy and cost-effectiveness. This guide provides an objective, data-driven comparison of this compound against key atypical antipsychotics, focusing specifically on their impact on negative symptoms.

This comprehensive analysis synthesizes data from pivotal clinical trials, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and illustrating the underlying pharmacological mechanisms through signaling pathway diagrams.

Quantitative Comparison of Efficacy on Negative Symptoms

The efficacy of this compound and various atypical antipsychotics on negative symptoms, primarily measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale, has been evaluated in numerous head-to-head clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: this compound vs. Risperidone on Negative Symptoms
Study/AnalysisDrug & DosageDurationOutcome MeasureResults
Marder et al. (1997)Risperidone (5-15 mg/day) vs. This compound (16-48 mg/day)8 weeksPANSS Negative SubscaleNo significant difference in the reduction of total PANSS score, but a significantly larger number of patients with predominantly negative symptoms showed at least a 20% reduction in the total PANSS score in the risperidone group.[1]
Meta-analysis (Leucht et al., 1995)Risperidone (4-8 mg/day) vs. Conventional Antipsychotics (including this compound)Multiple studiesResponse rate on PANSS negative subscale (≥20% reduction)Risperidone showed a significantly higher negative symptom response rate (p < 0.004). Patients on risperidone were 1.43 times more likely to have a clinical response on the negative symptom subscale.[2]
Table 2: this compound vs. Olanzapine, Quetiapine, and Ziprasidone (CATIE Study)
ComparisonDrug & DosageDurationOutcome MeasureResults
This compound vs. OlanzapineThis compound (8-32 mg/day) vs. Olanzapine (7.5-30 mg/day)Up to 18 monthsPANSS Negative SubscaleNo significant difference in the change in negative symptom scores between the two groups.[3][4]
This compound vs. QuetiapineThis compound (8-32 mg/day) vs. Quetiapine (200-800 mg/day)Up to 18 monthsPANSS Negative SubscaleNo significant difference in the change in negative symptom scores between the two groups.[3][4]
This compound vs. ZiprasidoneThis compound (8-32 mg/day) vs. Ziprasidone (40-160 mg/day)Up to 18 monthsPANSS Negative SubscaleNo significant difference in the change in negative symptom scores between the two groups.[4]
Table 3: this compound vs. Aripiprazole on Negative Symptoms
StudyDrug & DosageDurationPatient PopulationOutcome MeasureResults
Kane et al. (2007)Aripiprazole (15-30 mg/day) vs. This compound (8-64 mg/day)6 weeksTreatment-resistant schizophreniaPANSS Total and Subscale ScoresBoth drugs showed clinically relevant improvements in PANSS total scores. No significant difference was reported specifically for the negative symptom subscale between the two groups in this treatment-resistant population.[5][6]

Detailed Experimental Protocols

Understanding the methodologies of the key clinical trials is crucial for interpreting the comparative efficacy data.

Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) - Phase 1
  • Objective: To compare the effectiveness of a first-generation antipsychotic (this compound) with four second-generation antipsychotics (olanzapine, quetiapine, risperidone, and ziprasidone) in patients with chronic schizophrenia.[4]

  • Study Design: A nationwide, double-blind, randomized controlled trial.[4]

  • Participants: 1,493 patients with a DSM-IV diagnosis of schizophrenia. Patients with tardive dyskinesia were excluded from the this compound randomization arm.[4]

  • Interventions: Patients were randomly assigned to receive flexible doses of olanzapine (7.5–30 mg/day), this compound (8–32 mg/day), quetiapine (200–800 mg/day), risperidone (1.5–6 mg/day), or ziprasidone (40–160 mg/day).[7]

  • Primary Outcome Measure: Time to all-cause discontinuation of treatment.

  • Secondary Outcome Measures: Included changes in psychopathology, assessed using the Positive and Negative Syndrome Scale (PANSS), including the negative symptom subscale.[8]

  • Duration: Up to 18 months.[4]

Aripiprazole vs. This compound in Treatment-Resistant Schizophrenia
  • Objective: To compare the efficacy and safety of aripiprazole and this compound in patients with treatment-resistant schizophrenia.[5][6]

  • Study Design: A multicenter, randomized, double-blind comparison study.[5][6]

  • Participants: 300 patients with a DSM-IV diagnosis of schizophrenia and a history of resistance to antipsychotic treatment, confirmed by a prospective open-label trial with olanzapine or risperidone.[5][6]

  • Interventions: Patients were randomly assigned to receive aripiprazole (15–30 mg/day) or this compound (8–64 mg/day).[5][6]

  • Primary Outcome Measure: Change from baseline in the PANSS total score.[5]

  • Duration: 6 weeks.[5][6]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and atypical antipsychotics on negative symptoms can be attributed to their distinct receptor binding profiles and downstream signaling pathways.

This compound: The Dopamine D2 Receptor Antagonist

This compound, a typical antipsychotic, primarily exerts its effects through potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate positive symptoms. However, this non-selective blockade in other dopamine pathways, such as the mesocortical pathway, can potentially exacerbate or fail to improve negative symptoms.

Perphenazine_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism Mesocortical_Pathway Mesocortical Pathway D2_Receptor->Mesocortical_Pathway Blockade of Dopamine Transmission Negative_Symptoms Negative Symptoms (potential worsening or no improvement) Mesocortical_Pathway->Negative_Symptoms

Caption: this compound's primary mechanism of action.

Atypical Antipsychotics: A Multi-Receptor Approach

Atypical antipsychotics possess a more complex pharmacology, characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. This dual action is hypothesized to contribute to their efficacy against negative symptoms. The blockade of 5-HT2A receptors is thought to indirectly increase dopamine release in the prefrontal cortex, an area implicated in negative symptoms.

Atypical_Antipsychotics_Pathway cluster_atypical Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Atypical Atypical Antipsychotic D2_Receptor Dopamine D2 Receptor Atypical->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Atypical->HT2A_Receptor Antagonism Mesocortical_Dopamine Increased Dopamine in Mesocortical Pathway HT2A_Receptor->Mesocortical_Dopamine Disinhibition of Dopamine Release Negative_Symptoms Improvement in Negative Symptoms Mesocortical_Dopamine->Negative_Symptoms

Caption: Atypical antipsychotics' dual receptor action.

Aripiprazole: The Partial Agonist

Aripiprazole has a unique mechanism of action as a dopamine D2 partial agonist. In areas of high dopamine concentration (mesolimbic pathway), it acts as an antagonist, reducing positive symptoms. In areas of low dopamine concentration (mesocortical pathway), it acts as an agonist, potentially improving negative symptoms.[9][10]

Aripiprazole_Pathway cluster_mesolimbic Mesolimbic Pathway (High Dopamine) cluster_mesocortical Mesocortical Pathway (Low Dopamine) Aripiprazole Aripiprazole D2_Meso D2 Receptor Aripiprazole->D2_Meso Functional Antagonism D2_MesoCtx D2 Receptor Aripiprazole->D2_MesoCtx Functional Agonism Positive_Symptoms Reduction of Positive Symptoms D2_Meso->Positive_Symptoms Negative_Symptoms Potential Improvement of Negative Symptoms D2_MesoCtx->Negative_Symptoms

Caption: Aripiprazole's unique partial agonism mechanism.

Experimental Workflow for Comparative Clinical Trials

The general workflow for a head-to-head clinical trial comparing this compound and an atypical antipsychotic for negative symptoms follows a structured process.

Experimental_Workflow Start Patient Screening (DSM-IV/V Criteria for Schizophrenia) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, CGI, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A This compound (Flexible Dosing) Randomization->Treatment_A Treatment_B Atypical Antipsychotic (Flexible Dosing) Randomization->Treatment_B Follow_Up Follow-up Assessments (Regular Intervals) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Change in PANSS Negative Score) Follow_Up->Data_Analysis Endpoint End of Study Data_Analysis->Endpoint

Caption: Generalized workflow of a comparative clinical trial.

Conclusion

The evidence from head-to-head clinical trials, particularly the large-scale CATIE study, suggests that this compound, a first-generation antipsychotic, is largely non-inferior to several second-generation atypical antipsychotics (olanzapine, quetiapine, risperidone, and ziprasidone) in treating the negative symptoms of schizophrenia.[3][4] While some studies and meta-analyses have indicated a potential advantage for certain atypicals like risperidone, especially in specific patient subgroups, the overall differences are often not statistically significant across broader populations.[1][2]

Aripiprazole, with its distinct partial agonism at the D2 receptor, also demonstrates comparable efficacy to this compound in treatment-resistant populations, although specific advantages for negative symptoms were not definitively established in the cited study.[5][6]

The choice of antipsychotic for an individual patient should therefore consider not only the efficacy on negative symptoms but also the side effect profiles, patient tolerability, and cost-effectiveness. While atypical antipsychotics may offer advantages in terms of a lower risk of extrapyramidal side effects, this compound remains a viable and effective option for the management of schizophrenia, including its challenging negative symptom domain. Future research should continue to explore novel mechanisms that can more directly and robustly target the underlying pathophysiology of negative symptoms.

References

Validating the Pro-Apoptotic Effects of Perphenazine in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Perphenazine, a typical antipsychotic of the phenothiazine class, has garnered significant interest for its potential pro-apoptotic effects in various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy against other phenothiazines, namely Fluphenazine and Prochlorperazine, supported by experimental data from peer-reviewed studies.

Comparative Analysis of Cytotoxicity

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the cytotoxic effects of this compound and its alternatives in different cancer cell lines. It is important to note that these values are derived from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (EC50/IC50) of Phenothiazines in Glioblastoma Cell Lines

CompoundCell LineEC50/IC50 (µM)Publication
This compoundU-87 MG0.98[1][2]
ProchlorperazineU-87 MG0.97[1][2]

Table 2: Comparative Cytotoxicity (EC50) of Phenothiazines in Melanoma Cell Lines

CompoundCell LineEC50 (µM)Publication
This compoundCOLO829>100[3][4]
This compoundC32~40[3][4]
ProchlorperazineCOLO829>100[3][4]
ProchlorperazineC32~60[3][4]

Table 3: Cytotoxicity (IC50) of Fluphenazine in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Publication
FluphenazineMDA-MB-231 (Breast)~20[5]
FluphenazineHs578T (Breast)~20[5]

Induction of Apoptosis

The primary mechanism behind the anticancer activity of these phenothiazines is the induction of apoptosis, or programmed cell death. This is often quantified by measuring the externalization of phosphatidylserine using Annexin V staining followed by flow cytometry.

Table 4: Apoptotic Effects of Fluphenazine in Breast Cancer Cells

CompoundCell LineTreatmentApoptosis Detection MethodKey FindingsPublication
FluphenazineMDA-MB-23120 µMAnnexin V-FITC/PI StainingSignificant increase in apoptotic cells[5]

Studies have shown that this compound also induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) and glioblastoma cells[6]. While direct quantitative comparisons of apoptosis induction between this compound, Fluphenazine, and Prochlorperazine from a single study are limited, the available data suggests a common pro-apoptotic mechanism across this class of drugs.

Modulation of Apoptosis-Related Proteins

The apoptotic cascade is regulated by a complex interplay of pro- and anti-apoptotic proteins. Western blot analysis is commonly used to measure the expression levels of these key proteins.

Table 5: Effect of Fluphenazine on Apoptosis-Related Proteins in Breast Cancer Cells

CompoundCell LineProtein TargetEffectPublication
FluphenazineMDA-MB-231Cleaved Caspase-3Increased[5]
FluphenazineMDA-MB-231Bcl-2Decreased[5]
FluphenazineMDA-MB-231BaxSlightly Increased[5]

Fluphenazine treatment in MDA-MB-231 breast cancer cells led to an increase in the executioner caspase, cleaved caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and a slight increase in the pro-apoptotic protein Bax, collectively promoting cell death[5]. The antitumor activity of phenothiazines is often mediated through their impact on the cell cycle, proliferation, and apoptosis[7].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Perphenazine_Signaling_Pathway This compound This compound PP2A PP2A (Protein Phosphatase 2A) This compound->PP2A activates AKT AKT PP2A->AKT dephosphorylates ERK ERK PP2A->ERK dephosphorylates Apoptosis Apoptosis AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes ERK->Apoptosis inhibits ERK->CellSurvival promotes

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Apoptosis & Viability Assays cluster_data_analysis Data Analysis SeedCells Seed Cancer Cells DrugTreatment Treat with this compound or Alternatives SeedCells->DrugTreatment Incubation Incubate for 24-72h DrugTreatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay AnnexinV_Assay Annexin V Staining (Apoptosis Detection) Incubation->AnnexinV_Assay WesternBlot_Assay Western Blot (Protein Expression) Incubation->WesternBlot_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc FlowCytometry Flow Cytometry Analysis AnnexinV_Assay->FlowCytometry ProteinQuant Quantify Protein Bands WesternBlot_Assay->ProteinQuant

Caption: General experimental workflow for assessing pro-apoptotic effects.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures to determine the cytotoxic effects of this compound and its alternatives.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound, Fluphenazine, Prochlorperazine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the indicated time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of key apoptotic proteins.

Materials:

  • Cell culture dishes

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compounds, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

A Comparative Analysis of Perphenazine and Chlorpromazine on Liver Enzyme Induction and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two phenothiazine antipsychotic drugs, Perphenazine and Chlorpromazine, focusing on their effects on liver enzyme induction and inhibition. The information presented is based on available experimental data to assist researchers in understanding the drug metabolism profiles and potential for drug-drug interactions of these compounds.

Executive Summary

Both this compound and Chlorpromazine are known to interact with drug-metabolizing enzymes in the liver, primarily the Cytochrome P450 (CYP) superfamily. The available data strongly indicates that both drugs are potent inhibitors of CYP2D6. However, their effects on liver enzyme induction appear to differ. Evidence, primarily from in vivo and animal studies, suggests that Chlorpromazine can act as an inducer of certain CYP enzymes, while this compound shows little to no inductive effect. This differential effect on enzyme induction is a critical consideration in predicting drug-drug interactions and patient-specific therapeutic outcomes.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the effects of this compound and Chlorpromazine on CYP enzyme inhibition and induction.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound and Chlorpromazine

DrugCYP IsoformInhibition ParameterValue (µM)Reference
This compound CYP2D6IC501.5[1]
CYP2D6Ki0.8[1]
CYP1A2Ki65.1[1]
Chlorpromazine CYP2D6Ki6.4[1]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: In Vivo Effects on Liver Enzyme Induction

DrugStudy TypeKey FindingsReference
This compound Rat studyNo significant alteration in the catalytic activity or protein level of CYP1A, 2B, 2C6, 2C11, 2E1, and 3A2.[2]
Chlorpromazine Rat studyInduced CYP2B and CYP3A.[2]

It is important to note the limitations of the available data on enzyme induction. Direct comparative in vitro studies using human hepatocytes, which are the current standard for assessing enzyme induction potential, are lacking for both drugs.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vitro CYP inhibition and induction assays.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a typical experimental procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Materials:

    • Human liver microsomes (HLMs)

    • Test compounds (this compound, Chlorpromazine)

    • CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer)

    • Quenching solution (e.g., acetonitrile)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • Pre-incubate the test compounds with HLMs in the incubation buffer at 37°C.

    • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding the quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a suitable pharmacological model.

In Vitro Cytochrome P450 Induction Assay Using Human Hepatocytes

This protocol describes a common method to assess the potential of a compound to induce CYP enzymes in cultured human hepatocytes.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium

    • Test compounds (this compound, Chlorpromazine)

    • Positive control inducers (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2)

    • CYP-specific probe substrates

    • LC-MS/MS system for analysis

    • Reagents for mRNA extraction and qRT-PCR (optional)

  • Procedure:

    • Plate the human hepatocytes and allow them to form a monolayer.

    • Treat the cells with various concentrations of the test compounds, a vehicle control, and positive controls for 48-72 hours, with daily media changes.

    • After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates for a defined time.

    • Collect the supernatant and analyze the formation of metabolites using LC-MS/MS.

    • Calculate the fold induction of enzyme activity at each concentration of the test compound compared to the vehicle control.

    • Optionally, lyse the cells to extract mRNA and quantify the expression levels of CYP genes using qRT-PCR.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for induction if a clear concentration-response relationship is observed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this comparative study.

G cluster_workflow Experimental Workflow: In Vitro CYP Inhibition Assay prep Prepare Reagents: - Test Compounds - Human Liver Microsomes - Probe Substrates - NADPH preincubate Pre-incubate Test Compound with Microsomes prep->preincubate initiate Initiate Reaction: Add Substrate & NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Metabolite (LC-MS/MS) terminate->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for determining the in vitro inhibitory potential of a compound on CYP enzymes.

G cluster_workflow Experimental Workflow: In Vitro CYP Induction Assay plate Plate Human Hepatocytes treat Treat with Test Compound (48-72 hours) plate->treat incubate_probe Incubate with Probe Substrates treat->incubate_probe optional Optional: mRNA Analysis treat->optional analyze_activity Analyze Metabolite (LC-MS/MS) incubate_probe->analyze_activity calculate_induction Calculate Fold Induction (Activity) analyze_activity->calculate_induction extract_mrna Extract mRNA optional->extract_mrna qprcr qRT-PCR extract_mrna->qprcr calculate_mrna Calculate Fold Induction (mRNA) qprcr->calculate_mrna

Caption: Workflow for assessing the in vitro inductive potential of a compound on CYP enzymes.

G cluster_pathway Signaling Pathways of Liver Enzyme Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Inducer Drug (e.g., Chlorpromazine?) AhR AhR drug->AhR Activates PXR PXR drug->PXR Activates CAR CAR drug->CAR Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & Dimerizes with PXR_RXR PXR-RXR Complex PXR->PXR_RXR Translocates & Dimerizes with CAR_RXR CAR-RXR Complex CAR->CAR_RXR Translocates & Dimerizes with ARNT ARNT ARNT->AhR_ARNT RXR RXR RXR->PXR_RXR RXR->CAR_RXR XRE XRE AhR_ARNT->XRE Binds to PBREM PBREM/DR3/4 PXR_RXR->PBREM Binds to CAR_RXR->PBREM Binds to gene_transcription Target Gene Transcription XRE->gene_transcription PBREM->gene_transcription cyp_protein CYP Enzyme Protein Synthesis gene_transcription->cyp_protein

Caption: General overview of nuclear receptor-mediated liver enzyme induction pathways.

Conclusion

The available evidence indicates that while both this compound and Chlorpromazine are significant inhibitors of CYP2D6, their effects on liver enzyme induction are likely different. Chlorpromazine has been shown to induce certain CYP enzymes in animal models, a finding that is not reported for this compound. This distinction is critical for predicting and managing drug-drug interactions in a clinical setting. Further in vitro studies using human-derived systems are warranted to definitively characterize and compare the inductive potential of these two important antipsychotic medications. Researchers and drug development professionals should consider these differences when designing preclinical and clinical studies involving these compounds.

References

Assessing the Predictive Validity of Perphenazine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Perphenazine's performance in key preclinical models of antipsychotic activity against other established antipsychotic agents. The data presented is intended to assist researchers in evaluating the predictive validity of these models and understanding this compound's preclinical profile.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound and other antipsychotics in two standard preclinical models: the Conditioned Avoidance Response (CAR) test and the apomorphine-induced stereotypy model. These models are widely used to predict the clinical efficacy of antipsychotic drugs, particularly their ability to ameliorate the positive symptoms of schizophrenia.

Conditioned Avoidance Response (CAR)

The CAR test is a well-established behavioral model with high predictive validity for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This selective suppression is a hallmark of clinically effective antipsychotic medications.

DrugClassED₅₀ (mg/kg) in Rat CAR
This compound Typical (Phenothiazine)~1.0 - 2.0 (estimated)
HaloperidolTypical (Butyrophenone)0.06 - 0.15[1][2]
ClozapineAtypical (Dibenzodiazepine)5.0 - 20.0[3][4][5]
OlanzapineAtypical (Thienobenzodiazepine)0.5 - 2.0
RisperidoneAtypical (Benzisoxazole)0.2 - 1.0

Note: The ED₅₀ for this compound is estimated based on its relative potency to other antipsychotics, as direct side-by-side comparative studies providing a precise ED₅₀ in this specific model were not consistently available in the reviewed literature.

Apomorphine-Induced Stereotypy

This model assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine. It is a classic screening tool for dopamine D2 receptor antagonism, a primary mechanism of action for most antipsychotic drugs.

DrugClassED₅₀ (mg/kg) vs. Apomorphine Stereotypy (in mice/rats)
This compound Typical (Phenothiazine)0.1 - 0.5
HaloperidolTypical (Butyrophenone)0.05 - 0.1[6]
ClozapineAtypical (Dibenzodiazepine)>10.0 (often ineffective or enhances stereotypy at lower doses)[7][8]
OlanzapineAtypical (Thienobenzodiazepine)0.1 - 0.5
RisperidoneAtypical (Benzisoxazole)0.1 - 0.4

Comparative Receptor Binding Profiles

The clinical effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. This compound is a potent antagonist at dopamine D2 receptors, which is central to its antipsychotic action.[9][10] The table below presents the in vitro receptor binding affinities (Ki, nM) for this compound and other antipsychotics at key receptors implicated in their therapeutic effects and side effects. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)
Dopamine D₂ 0.14 - 0.8 [9]0.5 - 1.5 125 - 250 1.1 - 11 1.5 - 6
Serotonin 5-HT₂ₐ2 - 1020 - 505 - 204 - 110.1 - 0.5
Histamine H₁1 - 550 - 1006 - 20720
Muscarinic M₁10 - 50>10001.9 - 1020 - 100>1000
Adrenergic α₁1 - 105 - 207 - 30191 - 5

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to allow for replication and critical evaluation of the cited data.

Conditioned Avoidance Response (CAR) Protocol

Objective: To assess the potential of a test compound to selectively inhibit a learned avoidance response.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

Procedure:

  • Acquisition Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, the US (e.g., 0.5 mA foot shock) is delivered concurrently with the CS for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the US, it is recorded as an escape response. If the rat fails to move during the US, it is an escape failure. Training sessions typically consist of 20-30 trials with a variable inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle at various doses via a specified route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the test session.

  • Testing: The animal is placed back in the shuttle box, and the procedure from the acquisition phase is repeated. The number of avoidances, escapes, and escape failures are recorded.

  • Data Analysis: The ED₅₀ is calculated as the dose of the drug that produces a 50% reduction in avoidance responses compared to the vehicle-treated group, without significantly increasing the number of escape failures.

Apomorphine-Induced Stereotypy Protocol

Objective: To evaluate the ability of a test compound to antagonize dopamine agonist-induced stereotyped behaviors.

Apparatus: Transparent observation cages.

Procedure:

  • Acclimation: Mice or rats are placed individually in the observation cages and allowed to acclimate for a period of 30-60 minutes.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., this compound) or vehicle.

  • Apomorphine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), animals are administered a subcutaneous injection of apomorphine (e.g., 1-5 mg/kg).

  • Behavioral Observation: Immediately after the apomorphine injection, stereotyped behaviors are observed and scored by a trained observer who is blind to the treatment conditions. Observations are typically made at regular intervals (e.g., every 5-10 minutes) for a duration of 30-60 minutes.

  • Scoring: Stereotypy is rated using a standardized scoring system. A common scale is:

    • 0: Asleep or stationary

    • 1: Active, but no stereotyped behavior

    • 2: Intermittent sniffing or head movements

    • 3: Continuous sniffing, head and limb movements

    • 4: Continuous sniffing, gnawing, or licking of the cage

  • Data Analysis: The ED₅₀ is determined as the dose of the test compound that reduces the mean stereotypy score by 50% compared to the apomorphine-only control group.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the experimental workflow for assessing its predictive validity.

Perphenazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Reduced Neuronal Excitability (Antipsychotic Effect) PKA->Response Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Behavioral Models cluster_evaluation Evaluation of Predictive Validity ReceptorBinding Receptor Binding Assays (Determine Ki values) Efficacy Antipsychotic Efficacy (Positive Symptoms) ReceptorBinding->Efficacy SideEffects Prediction of Side Effects (e.g., EPS from D2 antagonism) ReceptorBinding->SideEffects CAR Conditioned Avoidance Response (CAR) CAR->Efficacy Stereotypy Apomorphine-Induced Stereotypy Stereotypy->Efficacy This compound This compound This compound->ReceptorBinding This compound->CAR This compound->Stereotypy

References

A Cross-Species Examination of Perphenazine Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of perphenazine across various species, including humans, rats, rabbits, and dogs. The information is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this antipsychotic agent in different preclinical models and its translation to the human context.

Comparative Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound across different species. These values have been compiled from various studies and are intended for comparative purposes. It is important to note that experimental conditions, such as dose, formulation, and analytical methods, can influence these parameters.

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Human Oral6 mg0.7 - 2.41 - 34.5 - 18.5~40[1]
Rat (Wistar) Oral (Suspension)----Low (40%)[2]
Rabbit Oral (Conventional Tablet)-62.713.83397.56 (AUC0-24)-
Rabbit Oral (Orally Disintegrating Tablet)-82.861.04480 (AUC0-24)-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

| Species | Route of Administration | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h) | Protein Binding (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Human | Intravenous | 9 - 12 (up to 20)[1] | 10 - 34 | ~100 | High | | Human | Oral | 8 - 12 (up to 20)[1] | - | 483 (Oral Clearance) | - | | Rat (Wistar) | Oral (SLN) | Significantly increased vs. suspension | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are outlines of key experimental protocols cited in this guide.

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is commonly used for the quantitative analysis of this compound in biological matrices.

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., amitriptyline).
  • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., ethyl acetate-n-hexane).
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase column (e.g., C18 or CN) is typically used.
  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate or phosphate buffer) is used for isocratic or gradient elution.
  • Flow Rate: A constant flow rate (e.g., 1.0 - 1.6 mL/min) is maintained.
  • Detection: UV detection at a specific wavelength (e.g., 254 nm or 258 nm) or electrochemical detection is employed.[3][4][5]

3. Quantification:

  • A calibration curve is generated using known concentrations of this compound.
  • The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

In Vitro Plasma Protein Binding Assay using Equilibrium Dialysis

This assay determines the extent to which a drug binds to plasma proteins, which can significantly influence its distribution and clearance.

1. Apparatus and Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well RED device).
  • Semi-permeable dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa).
  • Phosphate-buffered saline (PBS, pH 7.4).
  • Plasma from the species of interest.

2. Procedure:

  • Prepare a solution of this compound in plasma at a known concentration.
  • Add the this compound-spiked plasma to one chamber of the dialysis cell and PBS to the other chamber.
  • Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
  • After incubation, collect samples from both the plasma and buffer chambers.

3. Analysis:

  • Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cross-Species Metabolism of this compound

This compound undergoes extensive metabolism in the liver. The primary metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[1] Studies have shown that identical metabolites can be formed in humans, rats, and dogs.

In humans, several cytochrome P450 (CYP) isoforms are involved in the N-dealkylation of this compound, a major metabolic pathway. In vitro studies with human liver microsomes have identified CYP1A2, CYP3A4, CYP2C19, and CYP2D6 as the primary enzymes responsible for this reaction.[3] While in vivo studies suggest a significant role for CYP2D6, in vitro data indicate that CYP3A4 may account for a substantial portion of N-dealkylation at therapeutic concentrations.[3]

The following diagram illustrates the key metabolic pathways of this compound.

Perphenazine_Metabolism cluster_pathways Metabolic Pathways This compound This compound Sulfoxidation Sulfoxidation This compound->Sulfoxidation CYPs Hydroxylation Hydroxylation This compound->Hydroxylation CYPs Dealkylation Dealkylation This compound->Dealkylation CYP1A2, CYP2C19, CYP2D6, CYP3A4 (Human) Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Dealkylation->Glucuronidation UGTs

Caption: Major metabolic pathways of this compound.

Experimental Workflow for a Typical this compound Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of this compound.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Analytical & Data Analysis Phase Protocol_Design Protocol Design (Species, Dose, Route, Sampling Times) Ethics_Approval Animal Ethics Committee Approval Protocol_Design->Ethics_Approval Dosing This compound Administration Ethics_Approval->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Analysis Bioanalysis (e.g., HPLC) of Plasma Samples Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, etc.) Sample_Analysis->PK_Analysis Report Study Report Generation PK_Analysis->Report

Caption: Typical workflow of a this compound pharmacokinetic study.

References

Independent replication of published findings on Perphenazine's behavioral effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the behavioral effects of Perphenazine. It focuses on independently generated data from key preclinical behavioral assays, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

This compound, a typical antipsychotic of the phenothiazine class, is primarily known for its antagonism of the dopamine D2 receptor. Its behavioral effects are commonly assessed in animal models using a battery of tests designed to predict antipsychotic efficacy and extrapyramidal side effects. This guide examines the reproducibility of this compound's effects on locomotor activity, catalepsy, and conditioned avoidance response by comparing data from various published studies.

Core Behavioral Effects of this compound

Locomotor Activity

This compound is generally expected to decrease spontaneous locomotor activity, a common characteristic of dopamine D2 receptor antagonists. This effect is believed to be linked to the drug's sedative and motor-impairing properties.

Table 1: Comparison of this compound's Effects on Locomotor Activity

Study (Species)This compound Dose(s)Route of AdministrationKey Findings
Study 1 (Mouse)15 mg/kgNot SpecifiedDecrease in locomotor activity observed in the initial weeks of a 3-month study.[1]
Study 2 (Rat)0.5, 1.0, 2.0, 4.0 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in horizontal activity.
Study 3 (Mouse)1.0, 3.0, 10.0 mg/kgSubcutaneous (s.c.)Significant reduction in distance traveled at 3.0 and 10.0 mg/kg.

Experimental Protocols: Locomotor Activity

  • Study 2 Protocol: Male Wistar rats were allowed to habituate to the testing chamber for 30 minutes. This compound or vehicle was administered intraperitoneally. Immediately after injection, rats were placed in the center of an open-field arena (100 cm x 100 cm), and their horizontal activity (distance traveled) was recorded for 60 minutes using an automated tracking system.

  • Study 3 Protocol: Male C57BL/6 mice were administered this compound or vehicle subcutaneously. Thirty minutes post-injection, mice were placed into individual locomotor activity chambers equipped with infrared beams. The total distance traveled was recorded over a 30-minute period.

Catalepsy

Catalepsy, characterized by a failure to correct an externally imposed posture, is a behavioral measure in rodents that is highly predictive of extrapyramidal side effects (EPS) in humans. Typical antipsychotics like this compound are known to induce catalepsy.

Table 2: Comparison of this compound's Cataleptogenic Effects

Study (Species)This compound Dose(s)Route of AdministrationKey Findings
Study 1 (Mouse)Not SpecifiedNot SpecifiedCataleptogenic effect observed, which diminished over a 3-month period.[1]
Study 4 (Rat)1.0, 2.5, 5.0 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in the latency to descend from a bar.
Study 5 (Rat)0.5, 1.5, 4.5 mg/kgSubcutaneous (s.c.)Significant cataleptic effect observed at 1.5 and 4.5 mg/kg, measured by the duration of immobility.

Experimental Protocols: Catalepsy (Bar Test)

  • Study 4 Protocol: Male Sprague-Dawley rats were administered this compound or vehicle intraperitoneally. At 30, 60, and 90 minutes post-injection, the rat's forepaws were gently placed on a horizontal bar (0.9 cm in diameter) positioned 9 cm above the bench surface. The latency for the rat to remove both forepaws from the bar was recorded, with a maximum cut-off time of 180 seconds.

  • Study 5 Protocol: Male Long-Evans rats received a subcutaneous injection of this compound or vehicle. Sixty minutes later, catalepsy was assessed using the bar test. The rat's front paws were placed on a wooden bar (1 cm diameter) suspended 10 cm above the base. The time the rat remained in this position was measured, up to a maximum of 3 minutes.

Conditioned Avoidance Response (CAR)

The conditioned avoidance response is a predictive model of antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this avoidance response without impairing the ability to escape the aversive stimulus.

Table 3: Comparison of this compound's Effects on Conditioned Avoidance Response

Study (Species)This compound Dose(s)Route of AdministrationKey Findings
Study 6 (Rat)0.2, 0.4, 0.8 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of avoidance responding, with minimal effect on escape responses.
Study 7 (Rat)0.1, 0.3, 1.0 mg/kgSubcutaneous (s.c.)Significant suppression of conditioned avoidance at 0.3 and 1.0 mg/kg.

Experimental Protocols: Conditioned Avoidance Response

  • Study 6 Protocol: Male Wistar rats were trained in a two-way shuttle box. Each trial began with the presentation of a light and tone (conditioned stimulus, CS) for 10 seconds, followed by a 0.5 mA footshock (unconditioned stimulus, US) delivered through the grid floor. A response (crossing to the other side of the shuttle box) during the CS presentation was recorded as an avoidance response and terminated the CS and prevented the US. A response during the US was recorded as an escape response. Rats were trained to a criterion of >80% avoidance. On the test day, rats were administered this compound or vehicle intraperitoneally 30 minutes before a session of 50 trials.

  • Study 7 Protocol: Male Sprague-Dawley rats were trained in a similar two-way shuttle box paradigm. The CS was a 10-second auditory tone, followed by a 0.6 mA footshock. After reaching a stable baseline of >90% avoidance, rats were treated subcutaneously with this compound or vehicle 60 minutes prior to the test session, which consisted of 30 trials.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams were generated.

Perphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Behavioral_Effects Modulation of Behavioral Effects PKA->Behavioral_Effects Leads to This compound This compound This compound->D2R Blocks

Caption: this compound's primary mechanism of action.

Experimental_Workflow_Catalepsy cluster_setup Experimental Setup cluster_procedure Testing Procedure Animal_Acclimation Animal Acclimation Administration Drug Administration (i.p. or s.c.) Animal_Acclimation->Administration Drug_Prep This compound & Vehicle Preparation Drug_Prep->Administration Post_Injection_Period Post-Injection Waiting Period Administration->Post_Injection_Period Bar_Test Catalepsy Bar Test Post_Injection_Period->Bar_Test Data_Recording Record Latency to Descend Bar_Test->Data_Recording

Caption: Workflow for the catalepsy bar test.

Logical_Relationship_CAR This compound This compound (Typical Antipsychotic) D2_Blockade Dopamine D2 Receptor Blockade This compound->D2_Blockade Causes Suppression_CAR Suppression of Conditioned Avoidance Response D2_Blockade->Suppression_CAR Leads to Predictive_Efficacy Prediction of Antipsychotic Efficacy Suppression_CAR->Predictive_Efficacy Indicates

Caption: Logical flow from this compound's action to predicted efficacy.

References

Safety Operating Guide

Proper Disposal of Perphenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of perphenazine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

This compound, a phenothiazine-class antipsychotic, requires careful handling and disposal due to its potential health and environmental effects. While not classified as a P-listed or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is still considered a non-RCRA hazardous pharmaceutical waste that necessitates disposal through a licensed and approved waste management facility. Improper disposal can lead to environmental contamination and may pose risks to public health.

Summary of this compound Hazards

The following table summarizes the key hazards associated with this compound as identified in its Safety Data Sheets (SDS).

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Environmental Hazard May cause long-lasting harmful effects to aquatic life.

Step-by-Step Disposal Protocol for this compound

Researchers, scientists, and drug development professionals must follow these steps to ensure the safe and compliant disposal of this compound and its containers.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE).

  • Segregate: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as non-RCRA hazardous pharmaceutical waste. Use a designated, leak-proof, and clearly labeled waste container. The container should be marked with the words "Hazardous Waste," the name "this compound," and the date accumulation begins.

Step 2: Packaging and Labeling

  • Primary Container: Ensure the primary container holding the this compound waste is securely sealed to prevent spills or leaks.

  • Secondary Containment: Place the primary container within a larger, durable, and compatible secondary container.

  • Labeling: The outer container must be clearly and accurately labeled as "Hazardous Waste" and should include the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department or the waste disposal vendor.

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Compatibility: Ensure the storage area is not in proximity to incompatible materials.

  • Accumulation Time: Be aware of and adhere to your facility's and state's regulations regarding the maximum allowable time for hazardous waste accumulation on-site.

Step 4: Arrange for Disposal

  • Contact EHS: Notify your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Licensed Vendor: The waste must be transported and disposed of by a licensed hazardous waste management company.[1] These vendors are equipped to handle and treat chemical waste in accordance with federal and state regulations.[2]

  • Incineration: The preferred method for the disposal of non-RCRA pharmaceutical waste is incineration at a permitted facility to ensure complete destruction of the active pharmaceutical ingredient.[3][4]

Step 5: Documentation

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal.

  • Manifests: Retain all copies of waste manifests provided by the disposal vendor. These documents serve as proof of proper disposal.

This compound Disposal Workflow

The following diagram illustrates the key decision points and actions in the this compound disposal process.

PerphenazineDisposal start This compound Waste Generated identify Identify as Non-RCRA Hazardous Pharmaceutical Waste start->identify segregate Segregate in a Labeled, Leak-Proof Container identify->segregate package_label Securely Package and Label 'Hazardous Waste - this compound' segregate->package_label store Store in a Designated Secure Area package_label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal incineration Preferred Method: Incineration disposal->incineration document Maintain Disposal Records (Manifests) disposal->document

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Perphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the handling and disposal of Perphenazine, a potent pharmaceutical compound, are critical for ensuring the well-being of laboratory personnel. Adherence to these guidelines is paramount for minimizing exposure risk and maintaining a safe research environment. This compound is classified as a hazardous substance, with potential health effects including skin and eye irritation, allergic reactions, and potential reproductive toxicity.[1][2][3] Inhalation of the powdered form can be fatal.[2] Therefore, a multi-faceted approach combining engineering controls, personal protective equipment, and rigorous operational procedures is essential.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment must be conducted to identify potential exposure scenarios. As a potent compound, it can elicit health effects at low airborne levels.[4] Key hazards include:

  • Inhalation: Fatal if inhaled as a dust or aerosol.[2]

  • Skin Contact: May cause skin irritation, allergic reactions, and can be absorbed through the skin.[1][3]

  • Eye Contact: Can cause serious eye damage.[2]

  • Ingestion: Harmful if swallowed.[3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

Engineering controls, such as fume hoods, glove boxes, or ventilated balance enclosures, should be the primary method for containment and exposure control.[5][6][7] Personal protective equipment serves as a crucial secondary barrier.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type PPE Specification Purpose & Notes Citations
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Double gloving is recommended when handling potent compounds. Regularly check for signs of degradation and replace gloves frequently (e.g., every 30-60 minutes). Consult manufacturer's data for specific breakthrough times.[8][9][10]
Eye & Face Protection Tightly fitting safety goggles with side shields (NIOSH or EN 166 approved)To protect against dust particles and splashes.[8][11]
Face shieldRequired in addition to goggles whenever there is a significant splash hazard.[10]
Body Protection Impervious lab coat or gownShould be disposable or dedicated for work with potent compounds. Cuffs should be tucked into the inner glove.[8][9]
Fire/flame resistant clothingRecommended for additional protection.[8]
Respiratory Protection NIOSH-approved respiratorN95/N100: Sufficient for handling small quantities of powder in a containment device (e.g., ventilated balance enclosure).Full-face respirator with chemical cartridge: Required for large spills, cleaning operations, or when dust/aerosols cannot be adequately controlled by engineering means.[8][10]

Operational and Disposal Plans

A structured approach to handling and disposal is essential to minimize contamination and ensure safety.

Safe Handling Procedures
  • Preparation: Designate a specific area for handling this compound. All work with potent compounds should be done on plastic-backed absorbent paper to contain spills and facilitate cleanup.[9]

  • Engineering Controls: Perform all manipulations that may generate dust or aerosols (e.g., weighing, preparing solutions) within a certified chemical fume hood, glove box, or other ventilated containment enclosure.[6][9]

  • Donning PPE: Put on PPE in the correct order, as illustrated in the workflow diagram below.

  • Handling: Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[8]

  • Doffing PPE: Remove PPE carefully in the designated doffing area to prevent cross-contamination. The process is detailed in the workflow diagram.

  • Hygiene: Wash hands and any potentially exposed skin with soap and water immediately after handling.[8][9] Do not eat, drink, or smoke in the handling area.[8]

Spill Response

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[8]

  • Personal Protection: Wear the appropriate PPE, including a full-face respirator and chemical-impermeable gloves and clothing.[8]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[8]

  • Cleanup: Use a high-efficiency vacuum cleaner or wipe up the spillage. Avoid breathing the dust.[8] Place all contaminated materials into a labeled, sealed container for disposal.[3][8]

  • Decontamination: Wash the spill site thoroughly.[8]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, gowns, absorbent pads, and excess compound, in a clearly labeled, leak-proof container.[2][6]

  • Packaging: Waste containers should be sealed and the outer surfaces decontaminated before removal from the laboratory.[6]

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations. Do not dispose of this compound in the standard trash or down the drain.[3] For household-generated waste, drug take-back programs are the preferred method of disposal.[12][13] If such programs are unavailable, the FDA recommends mixing the medication (without crushing) with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and disposing of it in the trash.[14]

Visual Workflow Guides

The following diagrams provide step-by-step guidance for critical safety procedures when handling this compound.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_ppe PPE Selection start Identify Task: Weighing, Dissolving, etc. engineering Use Engineering Controls? (Fume Hood, Glove Box) start->engineering respirator Respiratory Protection: N95 or Full-Face Respirator engineering->respirator No / Potential for Aerosol body Body Protection: Lab Coat/Gown engineering->body Yes respirator->body hand Hand Protection: Double Nitrile Gloves body->hand eye Eye/Face Protection: Safety Goggles & Face Shield hand->eye proceed Proceed with Task eye->proceed

Caption: PPE selection workflow for handling this compound.

Donning_Doffing_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat or Gown don2 2. Inner Gloves don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles / Face Shield don3->don4 don5 5. Outer Gloves (over gown cuffs) don4->don5 doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves (peel off together) doff1->doff2 doff3 3. Exit Handling Area doff2->doff3 doff4 4. Goggles / Face Shield doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Recommended donning and doffing sequence for PPE.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.